molecular formula C12H15N B1460157 1-Phenyl-2-azaspiro[3.3]heptane CAS No. 1803580-67-7

1-Phenyl-2-azaspiro[3.3]heptane

Cat. No.: B1460157
CAS No.: 1803580-67-7
M. Wt: 173.25 g/mol
InChI Key: WBXZRRVBGSPLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-azaspiro[3.3]heptane (CAS 1803580-67-7) is a spirocyclic building block of high interest in medicinal chemistry for its utility as a novel bioisostere. This compound features a saturated spiro-fused scaffold that serves as a three-dimensional replacement for common flat aromatic rings and heterocycles like piperidine . The incorporation of an azaspiro[3.3]heptane moiety is a strategic approach to modulate key properties of drug candidates. Research indicates that such spirocyclic structures can significantly alter a molecule's lipophilicity (logD) and basicity (pKa) compared to their piperidine counterparts, thereby influencing solubility, metabolic stability, and overall drug-likeness . The rigid, three-dimensional structure of this scaffold can also reduce conformational flexibility, potentially improving target selectivity and lowering the entropic penalty upon binding to a biological target . Its primary research value lies in lead optimization programs, particularly in oncology and central nervous system (CNS) drug discovery. Recent studies highlight the application of 2-azaspiro[3.3]heptane derivatives in the development of potent STAT3 inhibitors for cancer therapy . Furthermore, the 1-azaspiro[3.3]heptane analog has been successfully validated as a bioisostere for the piperidine ring in the anesthetic bupivacaine, demonstrating the potential of this scaffold to create novel, active analogues . This product is offered for research purposes as a core structural element to enhance the properties of new chemical entities. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-10(6-3-1)11-12(9-13-11)7-4-8-12/h1-3,5-6,11,13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZRRVBGSPLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the exploration of novel three-dimensional chemical scaffolds that can offer improved physicochemical properties and intellectual property positioning. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and provide precise exit vectors for substituent placement. The azaspiro[3.3]heptane core, in particular, has emerged as a valuable motif, often serving as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1][2][3] This guide provides a comprehensive technical overview of the chemical structure analysis of a key derivative, 1-Phenyl-2-azaspiro[3.3]heptane, a compound of interest for its potential applications in the development of new therapeutic agents. We will delve into the synthetic rationale, detailed spectroscopic characterization, and conformational analysis of this important molecule.

Synthesis and Derivatization: A Strategic Approach

The synthesis of 1-substituted 2-azaspiro[3.3]heptanes can be achieved through a variety of strategic approaches, with a notable method being the asymmetric synthesis that allows for the preparation of enantiomerically pure compounds.[4] A highly effective three-step procedure has been reported for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which can be adapted for the preparation of this compound.[1][4]

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Step 1: Diastereoselective Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization Cyclobutane_Carboxylate Ethyl Cyclobutanecarboxylate Addition Diastereoselective addition Cyclobutane_Carboxylate->Addition Chiral_Imine N-tert-butanesulfinyl benzaldimine Chiral_Imine->Addition Adduct Intermediate Adduct Addition->Adduct Reduction Ester Reduction (e.g., LiAlH4) Adduct->Reduction Amino_Alcohol Intermediate Amino Alcohol Reduction->Amino_Alcohol Cyclization Intramolecular Nucleophilic Substitution Amino_Alcohol->Cyclization Adduct_in Intermediate Adduct Final_Product This compound Cyclization->Final_Product Amino_Alcohol_in Intermediate Amino Alcohol

A generalized synthetic workflow for 1-substituted 2-azaspiro[3.3]heptanes.
Detailed Experimental Protocol (Hypothetical)

Step 1: Diastereoselective Addition

  • To a solution of ethyl cyclobutanecarboxylate in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise.

  • Stir the resulting solution for 30 minutes to ensure complete formation of the ester enolate.

  • Add a solution of N-tert-butanesulfinyl benzaldimine in anhydrous THF dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the imine.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the intermediate adduct.

Causality: The use of a chiral N-tert-butanesulfinyl imine is crucial for inducing stereoselectivity in the addition of the cyclobutanecarboxylate anion, leading to an enantiomerically enriched product.[1][4]

Step 2: Reduction of the Ester

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of the intermediate adduct from Step 1 in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate in vacuo to yield the crude intermediate amino alcohol, which is often used in the next step without further purification.

Causality: LiAlH₄ is a powerful reducing agent capable of reducing the ester functionality to a primary alcohol, which is necessary for the subsequent intramolecular cyclization.

Step 3: Intramolecular Cyclization

  • To a solution of the intermediate amino alcohol from Step 2 in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine).

  • Cool the solution to 0 °C and add a sulfonylating agent (e.g., methanesulfonyl chloride) dropwise to activate the primary alcohol.

  • Allow the reaction to warm to room temperature and stir until the formation of the mesylate is complete (monitored by TLC).

  • The in-situ formed mesylate will undergo intramolecular nucleophilic substitution by the amine to form the azaspiro[3.3]heptane ring.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain this compound.

Causality: The conversion of the primary alcohol to a good leaving group (e.g., mesylate or tosylate) facilitates the intramolecular Williamson ether-like synthesis to form the strained four-membered azetidine ring.

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group. The exact splitting pattern will depend on the resolution and the specific electronic environment.

  • Methine Proton (C1-H): A signal, likely a singlet or a narrow multiplet, in the region of δ 3.5-4.5 ppm. The chemical shift is influenced by the adjacent nitrogen and the phenyl group.

  • Azetidine Ring Protons (CH₂): The protons on the four-membered azetidine ring are expected to appear as complex multiplets in the range of δ 2.5-3.5 ppm. The geminal and vicinal couplings within this strained ring system can lead to complex splitting patterns.

  • Cyclobutane Ring Protons (CH₂): The protons on the cyclobutane ring will also appear as multiplets, typically in the upfield region of δ 1.8-2.5 ppm.

  • Amine Proton (N-H): A broad singlet that can appear over a wide range of chemical shifts (typically δ 1.5-3.0 ppm), and its position is concentration and solvent dependent. It may also exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Quaternary Spiro Carbon50-70Unique spirocyclic environment.
C1 (Methine)60-80Attached to both the phenyl group and nitrogen.
Azetidine CH₂40-60Aliphatic carbons in a strained ring adjacent to nitrogen.
Cyclobutane CH₂20-40Aliphatic carbons in a four-membered ring.
Aromatic C (ipso)140-150The carbon of the phenyl ring directly attached to C1.
Aromatic C (ortho, meta, para)125-130Standard chemical shifts for monosubstituted benzene rings.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Absorption (cm⁻¹)Vibration Mode
N-H Stretch (secondary amine)3300-3500 (broad)Stretching
C-H Stretch (aromatic)3000-3100 (sharp)Stretching
C-H Stretch (aliphatic)2850-3000 (sharp)Stretching
C=C Stretch (aromatic)1450-1600 (medium)In-ring stretching
C-N Stretch1020-1250 (medium)Stretching
C-H Bend (aromatic)690-900 (strong)Out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₂H₁₅N, MW = 173.25 g/mol ). The intensity of this peak will depend on the stability of the molecular ion.

  • Major Fragmentation Pathways:

    • Loss of a Phenyl Group: Fragmentation leading to a peak at m/z [M-77]⁺, corresponding to the loss of a phenyl radical (C₆H₅•).

    • Benzylic Cleavage: Cleavage of the C1-C(spiro) bond to form a stable benzylic cation at m/z 91 (tropylium ion) or a related fragment.

    • Ring Opening of Azetidine: Cleavage of the azetidine ring can lead to various smaller fragments. The fragmentation of azaspirocycles can be complex due to the strained ring system.[5]

    • Retro-[2+2] Cycloaddition: While less common for saturated systems, fragmentation pathways involving the cleavage of the cyclobutane ring are also possible.

Conformational Analysis and 3D Structure

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility.

Computational Modeling

In the absence of an experimental crystal structure, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the preferred conformation of this compound.[6][7] Such studies can elucidate:

  • Ring Pucker: The degree and nature of puckering in both the azetidine and cyclobutane rings.

  • Orientation of the Phenyl Group: The dihedral angle between the phenyl ring and the azetidine ring. This orientation can have significant implications for how the molecule interacts with biological targets.

  • Energy Minima: Identification of the lowest energy conformers and the energy barriers between them.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[8][9] While a crystal structure for the title compound is not publicly available, analysis of related azaspiro[3.3]heptane derivatives reveals key structural features:

  • Bond Lengths and Angles: Precise measurement of all bond lengths and angles, which can reveal the extent of ring strain.

  • Intermolecular Interactions: Identification of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

An X-ray crystallographic study of this compound would provide definitive information on its solid-state conformation, which is invaluable for structure-based drug design.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS IR IR Spectroscopy Purification->IR XRay X-ray Crystallography (if crystalline) Purification->XRay Structure Definitive Structure of This compound NMR->Structure MS->Structure IR->Structure XRay->Structure Comp Computational Modeling (DFT) Comp->Structure

A comprehensive workflow for the structural analysis of this compound.

Conclusion

The chemical structure analysis of this compound is a multi-faceted process that combines rational synthesis with a suite of powerful analytical techniques. A thorough understanding of its synthesis allows for the preparation of this valuable building block, while detailed spectroscopic and conformational analysis provides the critical insights necessary for its application in medicinal chemistry and drug design. The unique three-dimensional architecture of the azaspiro[3.3]heptane scaffold continues to offer exciting opportunities for the development of novel therapeutics.

References

  • Reddy, B. V. S., et al. (2015). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. ResearchGate. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. Available at: [Link]

  • Kirichok, A. A., et al. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2015). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]

  • Wuitschik, G., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. Available at: [Link]

  • Al-Majidi, S. M. H., et al. (2019). ¹H-NMR spectrum of compound (14) 3.3 ¹³C-NMR study. ResearchGate. Available at: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • De Nante, V., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available at: [Link]

  • Sigma-Aldrich. (n.d.). FT-IR Spectrum Table. Scribd. Available at: [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2017). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. ResearchGate. Available at: [Link]

  • Brown, D. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Rupp, M., et al. (2014). Machine learning estimates of natural product conformational energies. PLOS Computational Biology, 10(1), e1003400. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]

  • Agoni, C., & Soliman, M. E. (Eds.). (2024). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. MDPI. Available at: [Link]

  • Stoyanova, A., & Al-Hadedi, A. A. M. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Hidayah, N., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Available at: [Link]

  • Foley, B. L. (2025). Computational Strategies for Efficiently Sampling Conformational Changes in Solvated Macromolecules. University of Pennsylvania. Available at: [Link]

  • Al-Mokhlif, A., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI. Available at: [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. Available at: [Link]

  • Al-Salahi, R., et al. (2023). X-Ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]

  • Kajfež, T., et al. (2003). Crystal and Molecular Structures of N-Phenylmaleimide and N-Phenyl-2,3-dimethylmaleimide. Croatica Chemica Acta, 76(4), 343-346. Available at: [Link]

  • Gilardi, R. D., & Butcher, R. J. (2010). X-ray Crystallography of Chemical Compounds. Comprehensive Natural Products II, 235-263. Available at: [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Zenkevich, I. G., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Available at: [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Available at: [Link]

Sources

Technical Guide: Medicinal Chemistry of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic routes, and structural logic of 1-Phenyl-2-azaspiro[3.3]heptane .

Executive Summary: The "Spiro-Switch" in Drug Design

In modern lead optimization, the This compound scaffold represents a high-value "escape from flatland" tactic. While the parent 2-azaspiro[3.3]heptane is a well-established bioisostere for piperidine and morpholine, the 1-substituted variant (specifically the 1-phenyl derivative) offers a unique geometric solution for mimicking 2-substituted piperidines .

2-Substituted piperidines are privileged pharmacophores found in over 18 FDA-approved drugs (e.g., Methylphenidate, Bupivacaine). However, they often suffer from conformational flexibility and metabolic liability at the benzylic position. The this compound core locks this pharmacophore into a rigid spirocyclic framework, restricting the phenyl group's vector while increasing fraction of sp3 carbon (


) and potentially improving metabolic stability.

Structural & Physicochemical Analysis[1]

Geometric Vector Analysis

The critical value of this scaffold lies in its ability to project substituents in a defined 3D vector that mimics the gauche conformation often adopted by bioactive 2-substituted piperidines.

  • Piperidine (Flexible): The phenyl ring at C2 can rotate freely, adopting multiple low-energy conformers. This entropic penalty upon binding can reduce potency.

  • Spiro[3.3]heptane (Rigid): The 1-phenyl substituent is locked on the four-membered azetidine ring. The spiro-fusion at C4 creates a "kink" that orients the phenyl group and the nitrogen lone pair in a fixed relationship, reducing the entropic cost of binding.

Physicochemical Profile

Replacing a piperidine with the spiro[3.3]heptane core typically alters the property landscape as follows:

Property2-PhenylpiperidineThis compoundImpact
Basicity (pKa) ~9.5 - 10.5~8.5 - 9.5Lowered: Azetidine nitrogen is generally less basic than piperidine, potentially improving membrane permeability and reducing hERG liability.
Lipophilicity (LogP) HighModerateImproved: The compact spiro shape often lowers effective lipophilicity due to different solvation shell organization.
Metabolic Stability Low (Benzylic oxidation)HighEnhanced: The quaternary spiro center and the strained ring system sterically hinder CYP450 access to the benzylic position.

Synthetic Accessibility

For a medicinal chemist, a scaffold is only as useful as its synthesis. We present two validated protocols: a scalable route for racemic material and an asymmetric route for library generation.

Method A: The Scalable Staudinger Protocol (Racemic)

This method is preferred for gram-scale synthesis of the core building block. It utilizes a [2+2] cycloaddition between a ketene and an imine.[1]

Protocol Logic:

  • Ketene Generation: Cyclobutanecarbonyl chloride is treated with base to form the ketene in situ.

  • Cycloaddition: The ketene reacts with a benzaldehyde-derived imine to form a

    
    -lactam (2-azetidinone).
    
  • Reduction: The lactam carbonyl is reduced (e.g., with LiAlH

    
     or AlH
    
    
    
    ) to yield the amine.
Method B: Asymmetric Ellman Synthesis (Enantioselective)

For SAR exploration requiring specific enantiomers, the addition of cyclobutane ester enolates to chiral sulfinyl imines is the gold standard.

Protocol Logic:

  • Chiral Auxiliary: Use of Davis-Ellman (

    
    )- or (
    
    
    
    )-tert-butanesulfinyl imines directs the stereochemistry.
  • Enolate Addition: Ethyl cyclobutanecarboxylate enolate attacks the imine with high diastereoselectivity.

  • Cyclization: Reduction of the ester to the alcohol, followed by activation (tosylation) and intramolecular displacement closes the ring.

Synthetic Workflow Visualization

Synthesis cluster_0 Method A: Staudinger (Scale) cluster_1 Method B: Ellman (Asymmetric) Start_Rac Cyclobutane Carboxylic Acid Ketene Ketene Intermediate Start_Rac->Ketene 1. SOCl2 2. DIPEA Lactam Spiro-beta-lactam (Intermediate) Ketene->Lactam + Imine [2+2] Cycloaddition Imine Benzaldehyde Imine Imine->Lactam Product_Rac 1-Phenyl-2-azaspiro [3.3]heptane (Racemic) Lactam->Product_Rac LiAlH4 Reduction Start_Chiral Ethyl Cyclobutane Carboxylate Adduct Beta-Amino Ester (Diastereopure) Start_Chiral->Adduct LiHMDS, -78°C + Ellman Imine Ellman Ellman Sulfinyl Imine (Chiral) Ellman->Adduct Product_Chi 1-Phenyl-2-azaspiro [3.3]heptane (Chiral) Adduct->Product_Chi 1. Red (LAH) 2. TsCl/Base (Cyclization)

Figure 1: Dual synthetic pathways allowing access to both multi-gram racemic building blocks and high-precision enantiopure libraries.

Case Study: Bupivacaine Bioisosterism

A definitive validation of this scaffold was demonstrated by the Mykhailiuk group (Enamine/Kyiv University), who synthesized a spirocyclic analogue of the anesthetic Bupivacaine .

The Challenge

Bupivacaine contains a 2-substituted piperidine ring (N-butyl-2-piperidinecarboxamide). While effective, the flexible piperidine ring contributes to off-target toxicity and rapid metabolic clearance.

The Solution

Replacing the 2-butylpiperidine core with 1-butyl-2-azaspiro[3.3]heptane (an analogue of the 1-phenyl system discussed here) resulted in:

  • Retention of Potency: The spiro-analogue maintained anesthetic efficacy in in vivo tail-flick tests.

  • Novel IP: The structural change was sufficient to generate a patentable chemical entity.

  • Metabolic Stability: The spiro-analogue showed improved stability in liver microsomes compared to the piperidine parent.

Logic Flow: Bioisosteric Replacement

Bioisostere Piperidine 2-Substituted Piperidine (Flexible, Metabolic Liability) Design Design Strategy: Rigidification + Fsp3 Increase Piperidine->Design Identify Liability Spiro 1-Substituted-2-azaspiro[3.3]heptane (Rigid, Metabolically Stable) Design->Spiro Spirocyclization Outcome Outcome: Maintained Potency Improved PK New IP Space Spiro->Outcome Validation

Figure 2: Strategic logic for replacing piperidines with 1-substituted-2-azaspiro[3.3]heptanes.

Experimental Protocol: General Coupling Procedure

For researchers incorporating This compound into a library, the following general protocol for N-alkylation or Acylation is recommended.

Reagents:

  • This compound (hydrochloride salt)

  • Electrophile (Alkyl halide or Carboxylic Acid)

  • Base (Cs

    
    CO
    
    
    
    for alkylation; DIPEA for coupling)
  • Solvent (DMF or DCM)[2]

Step-by-Step (Amide Coupling):

  • Dissolution: Dissolve carboxylic acid (1.0 equiv) in DCM (0.1 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 min at RT.

  • Addition: Add this compound HCl (1.0 equiv).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
     (sat. aq) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (typically MeOH/DCM gradient). Note: The spiro-amine is less polar than piperidine; adjust gradients accordingly.

References

  • Kirichok, A. A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery."[3][4] Angewandte Chemie International Edition, 56(30), 8865–8869.[3] Link

  • Kirichok, A. A., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."[5] Angewandte Chemie International Edition, 62(51), e202311583.[1] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Prysiazhniuk, K., et al. (2023). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere."[6] ChemRxiv. Link

Sources

1-Phenyl-2-azaspiro[3.3]heptane: A High-Fsp³ Scaffold for "Escaping Flatland"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 1-Phenyl-2-azaspiro[3.3]heptane in increasing Fsp3 character Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The correlation between increased fraction of sp³-hybridized carbons (Fsp³) and clinical success is a foundational tenet of modern medicinal chemistry, famously articulated by Lovering et al. (2009). While the "Escape from Flatland" initiative encourages the reduction of aromatic ring counts, the practical challenge lies in maintaining specific vector orientations required for target binding while improving physicochemical properties.

The This compound scaffold represents a high-value solution to this challenge. By replacing traditional planar linkers (e.g., piperidines, tetrahydroisoquinolines) or flexible chains (e.g., benzylamines) with this rigid, spirocyclic core, researchers can significantly enhance solubility and metabolic stability without sacrificing the critical hydrophobic interactions provided by the phenyl moiety. This guide details the structural rationale, synthesis, and application of this scaffold in lead optimization.

The Structural Paradigm: Geometry and Vectors

The Fsp³ Advantage

The 2-azaspiro[3.3]heptane core is a bicyclic system consisting of two spiro-fused cyclobutane rings. Unlike the chair conformation of piperidine, which can undergo ring-flipping, the spiro[3.3]heptane is rigid. When a phenyl group is attached at the C1 position, it creates a distinct vector that mimics specific conformations of flexible benzylamines or rigid tetrahydroisoquinolines, but with a significantly higher Fsp³ score.

  • Piperidine (C5H11N): Fsp³ = 1.0 (but often attached to flat aromatics, lowering the total molecule Fsp³).

  • Tetrahydroisoquinoline (C9H11N): Fsp³ = 0.33 (High aromatic character).

  • This compound (C12H15N): The spiro core adds 5 sp³ carbons. The phenyl ring remains, but the scaffold holding it is entirely aliphatic and rigid.

"Puckering" and Vector Control

The cyclobutane rings in the spiro system are not planar; they exist in a "puckered" conformation (butterfly shape) to relieve torsional strain. This puckering orients the C1-phenyl substituent into a pseudo-axial or pseudo-equatorial position, providing a unique ability to probe active site pockets that are inaccessible to flat aromatic analogues.

Visualizing the Structural Shift

The following diagram illustrates the transition from "Flatland" (Tetrahydroisoquinoline) to the 3D Spiro scaffold.

G cluster_0 Traditional 'Flat' Scaffolds cluster_1 High-Fsp3 Spiro Scaffold THQ Tetrahydroisoquinoline (Fused, Planar, Low Fsp3) Spiro This compound (Rigid, 3D, High Fsp3) THQ->Spiro Scaffold Hop (Rigidification) Benzyl Benzylamine (Flexible, High Entropy Cost) Benzyl->Spiro Bioisosteric Replacement (Entropy Reduction) caption Figure 1: Structural evolution from planar/flexible motifs to the rigid spiro[3.3]heptane core.

Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes[1][2][3]

Synthesizing the 1-substituted variant is more complex than the unsubstituted core because it requires the introduction of a stereocenter adjacent to the spiro junction. The most robust method involves the addition of cyclobutanecarboxylate enolates to sulfinimines (Davis-Ellman imines), allowing for asymmetric synthesis.

Protocol: Asymmetric Assembly

This protocol is adapted from methodologies developed by the Carreira and Mykhailiuk groups.

Reagents:

  • Ethyl cyclobutanecarboxylate[1]

  • (S)-tert-butanesulfinamide (Ellman's auxiliary)

  • Benzaldehyde (to form the imine)

  • LiHMDS (Lithium hexamethyldisilazide)

  • LiAlH4 (Lithium aluminum hydride)

Step-by-Step Methodology:

  • Imine Formation: Condense benzaldehyde with (S)-tert-butanesulfinamide in the presence of Ti(OEt)4 in THF to yield the chiral N-sulfinyl imine.

    • Checkpoint: Verify conversion via 1H NMR (disappearance of aldehyde proton).

  • Enolate Addition (The Key Step):

    • Cool a solution of ethyl cyclobutanecarboxylate in THF to -78°C.

    • Add LiHMDS dropwise to generate the enolate.

    • Cannulate the N-sulfinyl imine solution into the enolate mixture.

    • Stir at -78°C for 2 hours.

    • Mechanism:[2] The chiral auxiliary directs the facial attack of the enolate, establishing the C1 stereocenter.

  • Cyclization (Lactam Formation): Upon warming and quenching, the resulting amino-ester intermediate often spontaneously cyclizes (or requires mild base treatment) to form the spiro-beta-lactam (1-phenyl-2-azaspiro[3.3]heptan-3-one).

  • Reduction to Amine:

    • Dissolve the spiro-lactam in dry ether/THF.

    • Cautiously add LiAlH4 (2.5 equivalents). Reflux for 4 hours.

    • Safety Note: Quench using the Fieser method (Water, 15% NaOH, Water) to ensure granular precipitate formation.

  • Isolation: Filter the aluminum salts and concentrate the filtrate to obtain the this compound.

Synthetic Workflow Diagram

Synthesis Start Benzaldehyde + (S)-t-Bu-Sulfinamide Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4 Addition Stereoselective Addition (-78°C, THF) Imine->Addition Enolate Ethyl Cyclobutane- carboxylate Enolate Enolate->Addition Lactam Spiro-beta-lactam Intermediate Addition->Lactam Cyclization Reduction LiAlH4 Reduction (Ring Preservation) Lactam->Reduction Final This compound (Chiral) Reduction->Final caption Figure 2: Asymmetric synthesis route via Ellman's auxiliary and spiro-lactam reduction.

Physicochemical Impact Data

The primary driver for adopting this scaffold is the improvement of drug-like properties (ADME). The spiro[3.3]heptane core lowers lipophilicity (LogD) compared to aromatic rings while maintaining molecular volume.

Comparative Properties Table
Property4-PhenylpiperidineThis compoundImpact
Hybridization Mix (Ring is sp³, Phenyl is sp²)High Fsp³ (Spiro core is fully sp³)Improved Solubility
LogP (Calc) ~ 2.4~ 1.9Lower Lipophilicity
Metabolic Stability Moderate (Benzylic oxidation prone)High (Steric hindrance at C1)Extended Half-life
Conformation Chair (Dynamic)Rigid (Puckered)Entropy Benefit
Solubility (pH 7.4) ModerateHighBetter Bioavailability

Note: Data trends derived from Burkhard et al. (2010) and Mykhailiuk (2015).

Mechanism of Stability

In 4-phenylpiperidine, the benzylic carbon (C4) is accessible to Cytochrome P450 enzymes. In this compound, the benzylic carbon (C1) is part of a strained four-membered ring and is sterically shielded by the adjacent spiro-center (C2). This steric bulk hinders the approach of the CYP450 heme iron, significantly reducing the rate of oxidative clearance.

Application Strategy: Scaffold Hopping

When to deploy this compound in a drug discovery campaign:

  • Solubility Rescue: If a lead series containing a tetrahydroisoquinoline or biphenyl motif shows poor aqueous solubility, replace the linker with the spiro[3.3]heptane.

  • Patent Busting: The spiro core is structurally distinct from common piperidines, offering a route to novel intellectual property space.

  • Selectivity Tuning: The rigid vector of the phenyl group in the spiro system is distinct. If a flexible benzylamine hits off-targets due to promiscuous binding, the rigid spiro analogue can lock the phenyl group into the bioactive conformation, potentially reducing off-target affinity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3] Link

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527.[3] Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.[3] Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(5), 898-902. Link

Sources

Technical Guide: Conformational Restriction via 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the "Escape from Flatland" strategy—increasing the fraction of


 hybridized carbons (

)—is a validated approach to improve solubility and target selectivity. The 1-Phenyl-2-azaspiro[3.3]heptane scaffold represents a high-value bioisostere for 2-phenylpiperidine, benzylamines, and phenyl-morpholines.

Unlike flexible acyclic amines or larger saturated heterocycles (e.g., piperidines), this spirocyclic scaffold imposes severe conformational restriction . By locking the phenyl substituent and the amine vector into a rigid, orthogonal geometry, it minimizes the entropic penalty of binding (


) and blocks metabolic hotspots. This guide details the structural mechanics, asymmetric synthesis, and pharmacokinetic advantages of this scaffold.

Part 1: The Geometry of Rigidity

Structural Analysis & Vectorization

The 2-azaspiro[3.3]heptane core consists of two cyclobutane rings sharing a single spiro-carbon (


). When substituted at the 

position (adjacent to the nitrogen and the spiro center), the molecule exhibits unique geometric properties compared to its piperidine analogs.
  • Orthogonal Ring Orientation: The two four-membered rings are virtually perpendicular. This forces the

    
    -phenyl substituent into a vector that is distinct from the equatorial/axial dichotomy found in cyclohexane-like systems.
    
  • Pucker & Planarity: Cyclobutane rings are not planar; they exist in a "puckered" conformation (

    
    ). In the spiro[3.3] system, this pucker is rigidified. The 1-phenyl substituent is locked in a specific dihedral angle relative to the nitrogen lone pair, reducing the number of rotatable bonds (RB) and pre-organizing the molecule for receptor binding.
    
Comparison: Flexible vs. Rigid Scaffolds

The following table contrasts the spiro scaffold with traditional analogs.

Property2-PhenylpiperidineN-BenzylmethylamineThis compound
Conformation Chair/Boat equilibriumHighly flexible (free rotation)Rigid / Locked Pucker
Entropic Cost ModerateHighLow (Pre-organized)
Metabolic Liability High (N-dealkylation, ring oxidation)High (Benzylic oxidation)Low (Steric block at

)
Vector Topology Planar/Equatorial projectionLinear/UndefinedOrthogonal/3D Projection
Visualization of Conformational Locking

The diagram below illustrates how the spiro scaffold restricts the conformational space compared to a flexible benzylamine, focusing on the "Exit Vector" concept.

VectorAnalysis cluster_0 Flexible Precursor (Benzylamine) cluster_1 Rigid Scaffold (Spiro[3.3]) NodeA N-Benzylamine NodeB High Entropy (Multiple Rotamers) NodeA->NodeB Free Rotation NodeC Induced Fit Required NodeB->NodeC Binding Cost NodeF Low Entropy Penalty NodeC->NodeF Optimization Goal NodeD This compound NodeE Locked Vector (Fixed Dihedral) NodeD->NodeE Spiro Constraint NodeE->NodeF Pre-organization

Caption: Comparison of entropic penalties. The spiro scaffold minimizes the energy required to adopt the bioactive conformation.

Part 2: Synthetic Accessibility (Technical Protocol)

Synthesizing 1-substituted 2-azaspiro[3.3]heptanes requires overcoming the ring strain of the cyclobutane system. The most authoritative and stereocontrolled method involves the Davis-Ellman sulfinimine strategy, allowing for the asymmetric construction of the spiro-beta-lactam intermediate, which is subsequently reduced.

Core Reaction Logic
  • Imine Formation: Condensation of benzaldehyde with a chiral sulfinamide.

  • Spiro-Cyclization: [2+2] equivalent condensation using an activated cyclobutane ester enolate.

  • Reduction: Conversion of the lactam to the amine.

Detailed Protocol: Asymmetric Synthesis

Note: This protocol is adapted from high-precision asymmetric synthesis methodologies (e.g., methods cited by Mykhailiuk et al. and Carreira et al.).

Reagents:

  • (S)-(-)-tert-Butanesulfinamide

  • Benzaldehyde

  • Ethyl cyclobutanecarboxylate[1]

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LAH

Step-by-Step Workflow:

  • Formation of Chiral Sulfinimine:

    • Mix benzaldehyde (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in dry THF.

    • Add

      
       (2.0 equiv) as a Lewis acid/dehydrating agent.
      
    • Stir at RT for 12h. Quench with brine, filter, and concentrate.

    • Checkpoint: Verify formation of the

      
      -sulfinyl imine via 
      
      
      
      -NMR (distinct shift of aldimine proton).
  • Enolate Addition & Cyclization (The Critical Step):

    • Cool a solution of ethyl cyclobutanecarboxylate (1.2 equiv) in dry THF to -78°C.

    • Add LiHMDS (1.3 equiv) dropwise. Stir for 30 min to generate the lithium enolate.

    • Crucial: Add the chiral sulfinimine (from Step 1) solution slowly to the enolate at -78°C.

    • Allow the mixture to warm to -20°C over 2 hours. The intermediate

      
      -amino ester cyclizes in situ (or upon workup/heating) to form the spiro- 
      
      
      
      -lactam
      .
    • Yield: This typically yields the protected spiro-lactam with high diastereoselectivity (

      
      ) due to the directing effect of the sulfinyl group.
      
  • Lactam Reduction to Spiro-Amine:

    • Dissolve the purified spiro-lactam in dry toluene/THF.

    • Add Red-Al (3.0 equiv) carefully at 0°C (Exothermic!).

    • Heat to reflux for 4-6 hours to ensure complete reduction of the amide carbonyl to the methylene group.

    • Workup: Fieser workup (Water, 15% NaOH, Water). Extract with DCM.

    • Deprotection: If the sulfinyl group remains (unlikely after Red-Al, but if using LAH/mild conditions), treat with 4M HCl in dioxane to cleave the chiral auxillary/protecting group.

Synthetic Pathway Diagram

SynthesisProtocol Start Benzaldehyde + (S)-t-Bu-Sulfinamide Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Reagent1 Ethyl cyclobutane- carboxylate + LiHMDS Enolate Lithium Enolate (-78°C) Reagent1->Enolate Deprotonation Lactam Spiro-beta-lactam (Rigid Intermediate) Imine->Lactam Stereoselective Addition + Cyclization Enolate->Lactam Product This compound Lactam->Product Red-Al Reduction (C=O to CH2)

Caption: Asymmetric synthesis via Davis-Ellman imine chemistry ensures stereochemical control at the C1 position.

Part 3: Pharmacokinetic Implications

Metabolic Stability (The "Steric Shield")

The this compound scaffold offers superior metabolic stability compared to 2-phenylpiperidine.

  • Mechanism: In piperidines, the

    
    -carbon (adjacent to Nitrogen) is a prime site for CYP450-mediated oxidation (N-dealkylation or ring hydroxylation).
    
  • Spiro Effect: In the spiro scaffold, the

    
    -carbon (
    
    
    
    ) is sterically crowded by the adjacent spiro center (
    
    
    ) and the phenyl ring. Furthermore, the high ring strain (
    
    
    kcal/mol for cyclobutane) makes the formation of radical intermediates (required for CYP oxidation) energetically less favorable compared to unstrained rings.
Physicochemical Properties
  • Lipophilicity (

    
    ):  While adding carbon mass usually increases LogP, the compact, spherical nature of spirocycles often results in a lower experimental LogD than expected based on atom count, due to lower solvent-accessible surface area (SASA).
    
  • Basicity (

    
    ):  The amine in a 4-membered ring (azetidine) is generally more basic (
    
    
    
    ) than in a 6-membered ring. However, the inductive effect of the adjacent phenyl group and the spiro center modulates this, typically bringing the
    
    
    into a desirable range (8.5–9.5) for permeability and solubility.
Metabolic Blocking Diagram

MetabolicStability cluster_piperidine Piperidine Analog cluster_spiro Spiro[3.3] Analog CYP CYP450 Enzyme Pip Alpha-C Accessible CYP->Pip Fits Active Site Spiro Alpha-C Shielded CYP->Spiro Steric Clash (Rigidity) Outcome1 Oxidation / Clearance Pip->Outcome1 Outcome2 Metabolic Stability Spiro->Outcome2

Caption: The rigid spiro-geometry prevents the 'induced fit' required for CYP450 alpha-oxidation.

References

  • Mykhailiuk, P. K. (2024).[2][3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as rigid, hyper-sp3-rich scaffolds for medicinal chemistry. ACS Medicinal Chemistry Letters. Link

  • Chalyk, B. A., et al. (2017).[4] Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

Sources

The Spiro Switch: A Technical Guide to 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" is more than a slogan; it is a physicochemical necessity. The 2-azaspiro[3.3]heptane scaffold represents a high-value tactical switch for medicinal chemists facing the "molecular obesity" crisis—where lead compounds become too lipophilic and metabolically unstable.

This guide provides a technical deep-dive into the 2-azaspiro[3.3]heptane core. Unlike its 6-membered analogs (piperidine/morpholine), this strained bicycle offers a unique combination of high metabolic stability, defined exit vectors, and the ability to lower lipophilicity (


) while maintaining or improving permeability.

Part 1: Structural & Physicochemical Rationale[1]

The Geometry of Strain

The 2-azaspiro[3.3]heptane core consists of two cyclobutane rings sharing a single quaternary carbon (


). This imparts specific geometric constraints that differentiate it from piperidine.
  • Puckering: Unlike the chair conformation of piperidine, the cyclobutane rings in the spiro system exist in a "puckered" conformation to relieve torsional strain (eclipsing interactions).

  • Vector Analysis:

    • Piperidine (1,4-substituents): Exit vectors are parallel but offset (

      
       projection).
      
    • 2-Azaspiro[3.3]heptane:[1][2][3][4][5] The substituents at the 2- (nitrogen) and 6-positions project in a linear axis but are rigidified. The distance between termini is extended compared to piperazine but shorter than some biphenyl linkers.

    • The Twist: The two rings are orthogonal (

      
       twist). This allows substituents to explore chemical space perpendicular to the primary axis, a feature unavailable in planar aromatics.
      
The Lipophilicity Paradox

Replacing a morpholine or piperidine with a 2-azaspiro[3.3]heptane often results in a lower


 , despite the addition of carbon atoms (in some comparisons) or increased molecular weight.
  • Mechanism: This is frequently driven by basicity modulation . The spirocyclic amine is often more basic (

    
    ) than morpholine. At physiological pH (7.4), a higher fraction of the molecule is ionized, reducing the apparent lipophilicity (
    
    
    
    ).
  • Solubility: The high fraction of

    
     carbons (
    
    
    
    ) disrupts crystal lattice packing, often resulting in significantly higher aqueous solubility compared to flat aromatic bioisosteres.
Metabolic Stability

The spiro scaffold acts as a "metabolic shield."

  • Blockage of

    
    -Oxidation:  In piperidine, the 
    
    
    
    -carbons (adjacent to N) are prime sites for CYP450-mediated oxidation. In 2-azaspiro[3.3]heptane, the bridgehead carbon is quaternary and cannot be oxidized.
  • Steric Bulk: The rigid 3D structure can sterically hinder access to vulnerable sites on attached side chains.

Part 2: Synthetic Methodologies

Synthesis of the 2-azaspiro[3.3]heptane core is non-trivial due to the high ring strain (


 per cyclobutane ring). The most robust route for drug development involves the cyclization of 1,1-disubstituted cyclobutanes.
Core Construction Protocol

Objective: Synthesis of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (a versatile building block).

Mechanism: Double nucleophilic substitution (


) closing the second ring.
Workflow Diagram

SynthesisWorkflow Start Start: Diethyl malonate + 1,3-dibromopropane Step1 Cyclization 1: Cyclobutane-1,1-dicarboxylate Start->Step1 NaH, DMF Step2 Reduction: 1,1-bis(hydroxymethyl)cyclobutane Step1->Step2 LiAlH4, THF Step3 Activation: Bis-Mesylate/Tosylate Formation Step2->Step3 MsCl, Et3N Step4 Cyclization 2: Reaction with Benzylamine Step3->Step4 BnNH2, reflux Step5 Deprotection/Reprotection: Pd/C H2 -> Boc2O Step4->Step5 Hydrogenolysis End Product: N-Boc-2-azaspiro[3.3]heptane Step5->End

Figure 1: Synthetic workflow for constructing the spirocyclic core from acyclic precursors.

Detailed Protocol: Salt Isolation Strategy

Handling the free amine of 2-azaspiro[3.3]heptane is difficult due to volatility and potential polymerization. The following protocol describes the isolation of the Oxalate Salt , a stable crystalline solid ideal for storage.

  • Cyclization:

    • Charge a reactor with 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) and benzylamine (3.0 equiv) in toluene.

    • Heat to reflux (

      
      ) for 16 hours. Note: The excess amine acts as both nucleophile and proton scavenger.
      
    • Cool to room temperature. Filter off the benzylamine hydrobromide salt.

    • Concentrate the filtrate to obtain the crude N-benzyl-2-azaspiro[3.3]heptane.

  • Debenzylation (Hydrogenolysis):

    • Dissolve crude oil in MeOH. Add

      
      
      
      
      
      catalyst.
    • Stir under

      
       atmosphere (balloon pressure or 1-3 bar) for 12 hours.
      
    • Critical Step: Monitor by TLC/NMR. Do not expose the free secondary amine to air for prolonged periods (carbamate formation). Filter through Celite.

  • Oxalate Salt Formation (The Stabilization Step):

    • To the methanolic filtrate containing the free amine, add oxalic acid dihydrate (1.0 equiv) dissolved in minimal MeOH dropwise.

    • A white precipitate will form immediately.

    • Cool to

      
       for 2 hours to maximize yield.
      
    • Filter and wash with cold

      
      .
      
    • Result: 2-azaspiro[3.3]heptane oxalate. Stable, non-volatile solid.

Part 3: Medicinal Chemistry Applications[1][4][6][7][8][9][10]

Comparative Data: The "Spiro Effect"

The following table illustrates the impact of switching a piperidine ring to a 2-azaspiro[3.3]heptane in a theoretical lead optimization scenario (based on aggregated literature trends, e.g., Burkhard et al.).

PropertyPiperidine Analog2-Azaspiro[3.3]heptane AnalogImpact / Benefit
LogD (pH 7.4) 2.51.8Improved Solubility: Lower LogD reduces non-specific binding.
pKa (Conj. Acid) ~8.5~9.8Permeability: Higher pKa may affect CNS penetration, but often improves solubility.
HLM Stability (

)
15 min>60 minMetabolic Blockade: Removal of susceptible

-hydrogens.
Fsp3 (Fraction) 0.600.753D Character: "Escaping Flatland" improves specificity.
Vector Angle

(approx)
Linear (

) but rigid
Rigidity: Reduces entropic penalty upon binding.
Decision Logic for Scaffold Selection

When should a chemist deploy this scaffold? Use the following logic tree.

DecisionTree Start Lead Optimization Issue? Metab Metabolic Instability (High Clearance) Start->Metab Solub Low Solubility (High LogD) Start->Solub Select Off-Target Toxicity (Flat Molecule) Start->Select Metab_Q Is instability at the amine ring? Metab->Metab_Q Solub_Q Can you tolerate higher basicity? Solub->Solub_Q Spiro DEPLOY 2-azaspiro[3.3]heptane Select->Spiro Increase Fsp3 (Rigidify vectors) Metab_Q->Spiro Yes (alpha-oxidation) Other Consider Fluorination or Deuteration Metab_Q->Other No Solub_Q->Spiro Yes (Spiro increases pKa) Morph Use Morpholine/Oxa-spiro Solub_Q->Morph No (Try Morpholine)

Figure 2: Strategic decision tree for implementing spirocyclic bioisosteres.

Part 4: ADME & Safety Profile

Metabolic Soft Spots

While the ring itself is robust, the N-substituents become the primary site of metabolism.

  • N-alkylation: The methylene groups on the spiro ring are sterically hindered, often pushing metabolism to the distal ends of the N-substituents.

  • Oxidative Deamination: Less likely than in flexible amines due to the steric bulk around the nitrogen.

hERG Liability

A common concern with increasing basicity (higher pKa) is increased hERG channel inhibition (cardiotoxicity).

  • Mitigation: While 2-azaspiro[3.3]heptanes are basic, their low lipophilicity often offsets the hERG risk.[6] The "Grease" (Lipophilicity) is a stronger driver of hERG binding than basicity alone. Therefore, the spiro switch often improves the safety margin compared to a lipophilic piperidine.

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link

  • Barnes-Seeman, D., et al. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • Mykhailiuk, P. K. (2019).[3] Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry.[7][3][5][8][9] Link

  • Chiodi, D., & Carreira, E. M. (2025). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Technical Guide: Therapeutic Potential of 1-Phenyl-2-azaspiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, synthesis, and application of 1-Phenyl-2-azaspiro[3.3]heptane scaffolds.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the saturation of chemical space dominated by planar aromatic rings has driven a shift toward sp³-rich scaffolds . The This compound scaffold represents a high-value "escape from flatland" motif. It functions primarily as a rigid, chiral bioisostere for 2-substituted piperidines (found in >18 FDA-approved drugs) and benzylamines .

Unlike flexible piperidines, the spiro[3.3]heptane core locks the phenyl vector into a specific 3D orientation, reducing the entropy penalty upon protein binding while often improving aqueous solubility and lowering lipophilicity (LogD).

Structural Architecture & Vector Analysis

The core value of this scaffold lies in its geometry. The spiro[3.3]heptane system forces the nitrogen lone pair and the C1-substituent (Phenyl) into a defined spatial relationship that mimics the gauche or anti conformations of piperidines without the conformational floppiness.

Bioisosteric Mapping
  • Target Pharmacophore: 2-Phenylpiperidine (e.g., Methylphenidate, Bupivacaine).

  • Spiro Mimic: this compound.

  • Key Advantage: The C1-phenyl group is

    
    -substituted to the nitrogen, creating a chiral center with a distinct exit vector. The bond angle of the cyclobutane ring (
    
    
    
    88-90°) creates a "contracted" vector compared to the chair-form cyclohexane (
    
    
    109.5°), allowing access to unique sub-pockets in GPCRs and ion channels.
Visualization: Structural Logic

The following diagram illustrates the structural relationship and the "vector contraction" effect.

G cluster_0 Traditional Pharmacophore cluster_1 Spiro Scaffold cluster_2 Therapeutic Outcome Piperidine 2-Phenylpiperidine (Flexible, High Entropy) Spiro This compound (Rigid, Defined Vector) Piperidine->Spiro Scaffold Hopping (Bioisosterism) Binding Reduced Entropy Penalty (Higher Affinity Potential) Spiro->Binding Rigidification ADME Improved Solubility (Lower LogD) Spiro->ADME sp3 Enrichment

Caption: Logical flow of scaffold hopping from flexible piperidines to rigid spiro[3.3]heptanes.

Synthesis Protocols

Accessing the 1-substituted 2-azaspiro[3.3]heptane core requires overcoming the strain energy of two cyclobutane rings. Two primary routes are validated: the Davis-Ellman Imine Route (for chiral precision) and the Graf Isocyanate Route (for scale).

Protocol A: Diastereoselective Davis-Ellman Route

Best for: Generating enantiomerically pure libraries for SAR.

Mechanism: This route utilizes the highly diastereoselective addition of a cyclobutane enolate to a chiral sulfinyl imine.

Step-by-Step Workflow:

  • Imine Formation: Condense Benzaldehyde with (S)-tert-butanesulfinamide (Ti(OEt)₄, THF, r.t.) to yield the chiral N-sulfinyl imine.

  • Enolate Addition:

    • Cool a solution of Ethyl cyclobutanecarboxylate in THF to -78°C.

    • Add LDA (1.1 equiv) to generate the enolate.

    • Add the chiral imine dropwise. The reaction is kinetically controlled to yield the syn-addition product with high diastereoselectivity (dr > 95:5).

  • Cyclization (The "Spiro" Step):

    • Reduce the ester moiety to the primary alcohol using LiBH₄ .

    • Activate the alcohol as a tosylate or mesylate (TsCl, Pyridine).

    • Treat with NaH or t-BuOK to induce intramolecular N-alkylation, closing the second cyclobutane ring.

  • Deprotection: Cleave the sulfinyl group with HCl/Dioxane to release the free amine.

Protocol B: Graf Isocyanate Route

Best for: Large-scale preparation of the core scaffold.

Mechanism: Thermal [2+2] cycloaddition followed by reduction.[1][2][3]

Step-by-Step Workflow:

  • [2+2] Cycloaddition:

    • React 1-Phenylcyclobutene (or precursor alkene) with Chlorosulfonyl isocyanate (CSI) (Graf’s reagent) in ether/toluene.

    • Note: This forms a spirocyclic

      
      -lactam intermediate.[1][2][3]
      
  • Reduction:

    • Treat the

      
      -lactam with Alane (AlH₃)  (generated in situ from LiAlH₄ + H₂SO₄ or AlCl₃).
      
    • Critical: Alane is preferred over LiAlH₄ alone to avoid ring opening of the strained spiro system.

  • Isolation: Quench carefully (Fieser method) and extract the amine.

Visualization: Synthesis Pathways

Synthesis Start_A Benzaldehyde + (S)-t-Bu-Sulfinamide Imine Chiral N-Sulfinyl Imine Start_A->Imine Step2_A Add Ethyl Cyclobutanecarboxylate (LDA, -78°C) Imine->Step2_A Inter_A Amino-Ester Intermediate Step2_A->Inter_A High dr Step3_A 1. Reduction (LiBH4) 2. Cyclization (NaH) Inter_A->Step3_A Final This compound (Chiral) Step3_A->Final Start_B Endocyclic Alkene (Phenyl-cyclobutene) Step1_B [2+2] Cycloaddition (Chlorosulfonyl Isocyanate) Start_B->Step1_B Lactam Spiro-beta-lactam Step1_B->Lactam Step2_B Reduction (AlH3) Lactam->Step2_B Step2_B->Final

Caption: Dual synthetic pathways: Stereoselective Davis-Ellman (Left) vs. Scalable Graf Isocyanate (Right).

Therapeutic Applications & Case Studies

Bioisosteric Replacement in Anesthetics (Bupivacaine)

Research has demonstrated that replacing the piperidine ring of Bupivacaine (a local anesthetic) with the 1-azaspiro[3.3]heptane core results in a patentable analog with retained efficacy.[3]

  • Mechanism: The spiro-analog maintains the critical distance between the lipophilic phenyl ring and the basic nitrogen required for sodium channel blockade.

  • Outcome: The analog showed high antinociceptive activity in tail-flick tests, validating the spiro core as a functional surrogate for piperidine.

Metabolic Stability: The Sonidegib Lesson

In the optimization of Sonidegib (Hedgehog pathway inhibitor), the meta-substituted phenyl ring was replaced with a spiro[3.3]heptane core.[4]

  • Result: While cytotoxicity was retained, metabolic stability decreased (Intrinsic Clearance increased: 18

    
     156 
    
    
    
    L/min/mg).
  • Insight: The spiro[3.3]heptane core is electron-rich and accessible. Unlike a phenyl ring which might be metabolically "hard" until oxidized, the aliphatic spiro system can be prone to oxidative metabolism if not sterically protected. Guidance: Pair this scaffold with metabolic blockers (e.g., fluorine) on the ring if clearance is an issue.

Physicochemical Profile Data

The following table summarizes the shift in properties when transitioning from a standard piperidine/phenyl motif to the spiro[3.3]heptane scaffold.

Property2-Phenylpiperidine (Reference)This compoundImpact on Drug Design
Hybridization sp³ (flexible)sp³ (rigid)Reduced entropy penalty; "Escape from Flatland"
Vector Angle ~109.5° (Chair)~90° (Spiro)Access to contracted binding pockets
Lipophilicity (LogD) HighModerate/LowerImproved solubility; reduced non-specific binding
Metabolic Liability N-dealkylation, Ring oxidationRing oxidation, N-dealkylationVariable; may require fluorination to block metabolism
Chirality C2 centerC1 center (alpha to N)High stereochemical control via Ellman synthesis

References

  • Kirichok, A. A., et al. (2017).[5][6] "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie International Edition. Link

  • Kirichok, A. A., et al. (2023).[7] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. Link

  • Prysiazhniuk, K., et al. (2023). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Link

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Reddy, L. R., et al. (2019). "Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery." Chemical Communications.[8][9] Link

Sources

Introduction: The Azaspiro[3.3]heptane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2-azaspiro[3.3]heptane: Molecular Weight and Lipophilicity

The spirocyclic scaffold, characterized by two rings sharing a single carbon atom, has garnered significant attention in medicinal chemistry for its ability to confer novel three-dimensional topologies to drug candidates. Among these, the azaspiro[3.3]heptane framework represents a particularly valuable bioisostere for commonly used saturated heterocycles. Its rigid, structurally complex nature allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets while often improving physicochemical properties compared to more planar or flexible analogs.

This compound is a key building block within this class. The presence of the phenyl group introduces aromaticity and potential for π-π stacking interactions, while the secondary amine provides a handle for further functionalization. This guide provides a detailed analysis of two fundamental molecular properties of this compound: its molecular weight and, most critically, its lipophilicity. Understanding these parameters is essential for any researcher aiming to incorporate this scaffold into a drug design program, as they directly influence a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This is particularly relevant for scaffolds like this one, which have been explored in the synthesis of agents targeting the central nervous system, such as those for treating psychotic disorders.

Part 1: Core Molecular Attributes

A molecule's identity and behavior are fundamentally defined by its structure and resulting physicochemical properties. Here, we establish the foundational data for this compound.

Molecular Structure and Weight

The structure consists of a spirocyclic core made of two four-membered rings (azetidine and cyclobutane) sharing a quaternary carbon. The nitrogen atom of the azetidine ring is at position 2, and a phenyl group is attached to position 1.

  • Molecular Formula: C₁₂H₁₅N

  • Exact Mass: 173.12 g/mol

The monoisotopic mass of 173.12 is critical for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound in complex matrices. For practical laboratory applications, the average molecular weight is used for calculating molarity and reagent stoichiometry.

Quantitative Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, including several computationally derived lipophilicity values. The variation among different LogP prediction models underscores the importance of experimental determination for definitive characterization.

ParameterValueSource
Molecular Formula C₁₂H₁₅N-
Molecular Weight 173.25 g/mol ChemSpider
XLogP3 2.4ChemSpider
ALogP 2.5ChemSpider
ACD/LogP 2.16MolPort
ChemAxon LogP 2.16Chemicalize

Part 2: Lipophilicity (LogP) - A Critical Determinant of "Drug-Likeness"

Lipophilicity, the affinity of a molecule for a non-polar (lipid-like) environment versus a polar (aqueous) one, is arguably one of the most influential physicochemical parameters in drug discovery. It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. This parameter profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For CNS-targeting agents, a carefully balanced LogP is required to facilitate blood-brain barrier penetration without leading to excessive non-specific binding or rapid metabolism.

Analysis of Predicted LogP Values

As shown in the table above, various computational algorithms predict the LogP of this compound to be in the range of 2.16 to 2.5 . This moderate lipophilicity is often considered favorable for oral bioavailability and cell permeability.

  • XLogP3 (2.4) and ALogP (2.5) are atom-based methods that calculate LogP by summing the contributions of individual atoms and correction factors.

  • ACD/LogP (2.16) and ChemAxon LogP (2.16) utilize a fragment-based approach combined with algorithmic corrections.

The clustering of predicted values around 2.2-2.5 provides a strong rationale for synthesizing this molecule, but it does not replace the need for empirical data. Computational models can struggle with novel or rigid scaffolds like spirocycles, where the three-dimensional shape can influence solvation and partitioning in ways not fully captured by 2D-based algorithms. Therefore, experimental determination is a mandatory step for validation.

Experimental Workflow for LogP Determination by RP-HPLC

While the traditional shake-flask method is the gold standard for LogP measurement, it is labor-intensive and requires significant amounts of pure compound. For drug discovery settings, a higher-throughput method using reversed-phase high-performance liquid chromatography (RP-HPLC) is often employed. This method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.

The workflow for this determination is outlined below.

G prep 1. Prepare Standards & Mobile Phase hplc 3. HPLC System Setup (C18 Column, Isocratic Elution) prep->hplc sample 2. Prepare Analyte Solution (this compound in Mobile Phase) sample->hplc calib 4. Inject & Run Calibration Standards (e.g., Alkylbenzenes) hplc->calib run_sample 5. Inject & Run Analyte hplc->run_sample data 6. Data Acquisition (Record Retention Times, tR) calib->data run_sample->data analysis 7. Data Analysis data->analysis plot 8. Plot LogP vs. log k' analysis->plot interp 9. Interpolate LogP of Analyte from its log k' plot->interp

Caption: Workflow for experimental LogP determination using RP-HPLC.

Detailed Experimental Protocol: LogP by RP-HPLC

This protocol provides a self-validating system by using a set of known standards to create a calibration curve, ensuring the accuracy of the final measurement.

Objective: To determine the experimental LogP of this compound.

Materials:

  • This compound (high purity, >95%)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibration standards with known LogP values (e.g., uracil, benzonitrile, toluene, ethylbenzene, propylbenzene)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate buffer component)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Mobile Phase:

    • Prepare an isocratic mobile phase of ACN and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio should be optimized to ensure the analyte and standards elute with reasonable retention times.

    • Degas the mobile phase thoroughly before use.

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of each calibration standard in the mobile phase at a concentration of ~1 mg/mL.

    • Create a working mixture containing all standards at a final concentration of ~20 µg/mL.

  • Preparation of Analyte Solution:

    • Prepare a stock solution of this compound in the mobile phase at ~1 mg/mL.

    • Dilute to a final working concentration of ~20 µg/mL.

  • HPLC System Configuration:

    • Column: C18 reversed-phase column.

    • Mobile Phase: As prepared in Step 1.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV, set to a wavelength where the analyte and standards have good absorbance (e.g., 254 nm).

  • Execution and Data Collection:

    • Inject the void volume marker (uracil or sodium nitrate) to determine the dead time (t₀).

    • Inject the calibration standards mixture and record the retention time (tR) for each compound.

    • Inject the analyte solution and record its retention time (tR). Each injection should be performed in triplicate to ensure reproducibility.

  • Data Analysis and Calculation:

    • For each compound (standards and analyte), calculate the capacity factor (k') using the formula:

      • k' = (tR - t₀) / t₀

    • Calculate the logarithm of the capacity factor (log k').

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.

    • Perform a linear regression on the data points. The resulting equation will be in the form: LogP = m(log k') + c . The R² value should be >0.98 for a valid calibration.

    • Using the log k' value calculated for this compound, interpolate its LogP value from the linear regression equation.

Conclusion

This compound is a valuable chemical entity with a molecular weight of 173.25 g/mol . Computational tools predict its lipophilicity (LogP) to be in the moderately lipophilic range of 2.16-2.5, a promising starting point for CNS-focused drug discovery programs. However, given the structural novelty of the spirocyclic core, these predictions must be validated empirically. The provided RP-HPLC protocol offers a robust and efficient method for determining an experimental LogP value, which is essential for building accurate structure-activity relationships and optimizing the ADME properties of next-generation therapeutics based on this important scaffold.

References

  • Title: Preparation of azaspiro[3.3]heptane derivatives for treating psychotic disorders.
  • Title: this compound, 97%. Source: MolPort. URL: [Link]

  • Title: this compound. Source: Chemicalize. URL: [Link]

The Advent and Evolution of Azaspiro[3.3]heptanes: A Technical Guide to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control, improved physicochemical properties, and untapped intellectual property space is relentless. Among the saturated heterocycles that have captured the attention of drug discovery professionals, the azaspiro[3.3]heptane core has emerged as a particularly compelling motif. Its rigid, sp³-rich framework provides a unique spatial arrangement of substituents, offering a distinct advantage over more flexible, traditional ring systems. This guide provides an in-depth exploration of the history, discovery, and synthetic methodologies for constructing this valuable scaffold, tailored for researchers, scientists, and professionals in drug development.

The significance of azaspiro[3.3]heptanes lies in their proven utility as bioisosteres for commonly employed saturated heterocycles such as piperidines, piperazines, and morpholines.[1][2][3] The replacement of these traditional rings with an azaspiro[3.3]heptane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, often while maintaining or enhancing biological activity.[4] This "scaffold hopping" strategy has been successfully employed to generate novel, patent-free analogues of existing drugs.[3]

This guide will navigate the key synthetic breakthroughs that have made this scaffold accessible, from early multi-step sequences to modern, efficient catalytic methods. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but the "why" behind the experimental choices that define a successful synthesis.

Early Synthetic Strategies: Paving the Way

The initial forays into the synthesis of azaspiro[3.3]heptanes were often lengthy and lacked broad applicability. However, these early efforts were crucial in establishing the fundamental bond disconnections and reaction pathways that would be refined in later work. A common strategy involved the construction of the two four-membered rings in a sequential manner, often relying on intramolecular cyclizations of appropriately functionalized precursors.

One of the key challenges in these early syntheses was the formation of the strained four-membered azetidine ring. Many of the foundational methods for azetidine synthesis were adapted for the construction of the spirocyclic core.

The Carreira Group's Contributions: Expanding the Toolbox

A significant leap forward in the accessibility and functionalization of azaspiro[3.3]heptanes came from the pioneering work of the Erick M. Carreira group at ETH Zurich. Their research provided robust and versatile synthetic routes to a variety of "angular" and "linear" azaspiro[3.3]heptanes, significantly broadening their applicability in drug discovery.[2][5]

A cornerstone of their approach involves the use of readily available starting materials, such as protected azetidin-3-ones, which serve as versatile platforms for the construction of the second spiro-fused ring.[2] This strategy allows for the introduction of diverse functionality at various positions of the azaspiro[3.3]heptane core.

Synthesis of 1-Oxa-6-azaspiro[3.3]heptanes

A representative example from the Carreira group is the synthesis of C3-substituted 1-oxa-6-azaspiro[3.3]heptanes.[2] This methodology highlights the strategic use of a protected azetidin-3-one to build the second heterocyclic ring.

Experimental Protocol: Synthesis of C3-Substituted 1-Oxa-6-azaspiro[3.3]heptanes [2]

  • Step 1: Formation of Propargylic Alcohol. To a solution of N-Boc-azetidin-3-one in anhydrous THF at -78 °C is added a solution of lithium trimethylsilylacetylide. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The resulting TMS-protected propargylic alcohol is then treated with tetrabutylammonium fluoride (TBAF) in THF to afford the deprotected propargylic alcohol.

  • Step 2: Gold-Catalyzed Cyclization. The propargylic alcohol is dissolved in a suitable solvent, and a gold catalyst, such as [BrettPhosAuNTf₂], along with an N-oxide additive and a Brønsted acid, is added. The mixture is stirred at room temperature until the reaction is complete, affording the N-Boc-protected 1-oxa-6-azaspiro[3.3]heptan-3-one.

The choice of a gold catalyst in the cyclization step is crucial for achieving high efficiency and selectivity. The mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the hydroxyl group to form the oxetane ring.

The Mykhailiuk Group's Innovation: [2+2] Cycloaddition Approach

Another paradigm-shifting contribution to the field came from the laboratory of Pavel K. Mykhailiuk, whose work has demonstrated the power of [2+2] cycloaddition reactions for the rapid construction of the 1-azaspiro[3.3]heptane core.[3] This strategy is particularly elegant as it forms the spirocyclic β-lactam intermediate in a single, thermally induced step.

This approach utilizes the reaction of endocyclic alkenes with Graf isocyanate (ClO₂S-NCO) to generate the spirocyclic β-lactam.[3] The subsequent reduction of the lactam carbonyl group provides direct access to the 1-azaspiro[3.3]heptane scaffold.

Mechanism of the [2+2] Cycloaddition

The [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to alkenes is a powerful transformation for the synthesis of β-lactams. The reaction is believed to proceed through a stepwise mechanism involving a 1,4-dipolar intermediate, particularly with electron-rich alkenes.[6] However, a concerted pathway may also be operative, especially for electron-deficient alkenes.[6] The high reactivity of CSI makes it an excellent partner for this transformation.[6]

Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition [3]

  • Step 1: [2+2] Cycloaddition. An endocyclic alkene (e.g., methylenecyclobutane) is dissolved in a suitable aprotic solvent and cooled. Chlorosulfonyl isocyanate is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The resulting N-chlorosulfonyl β-lactam is then typically reduced in situ.

  • Step 2: Reductive Workup. The crude N-chlorosulfonyl β-lactam is treated with a reducing agent, such as an aqueous solution of sodium sulfite, to cleave the N-sulfonyl group and afford the spirocyclic β-lactam.

  • Step 3: Reduction of the β-Lactam. The isolated spirocyclic β-lactam is dissolved in an anhydrous solvent like THF and treated with a reducing agent such as alane (generated in situ from LiAlH₄ and AlCl₃) to reduce the carbonyl group, yielding the desired 1-azaspiro[3.3]heptane.

This method's modularity allows for the synthesis of a wide range of substituted 1-azaspiro[3.3]heptanes by simply varying the starting endocyclic alkene.[7]

Synthesis of Diazaspiro[3.3]heptanes: Accessing Piperazine Bioisosteres

The 2,6-diazaspiro[3.3]heptane scaffold is of particular interest as a rigid bioisostere of piperazine, a ubiquitous fragment in drug molecules. Several efficient synthetic routes have been developed to access this important core.

A common and practical approach involves the reductive amination of a bifunctional aldehyde with a primary amine, followed by an intramolecular cyclization.[1]

Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptanes [1]

  • Step 1: Reductive Amination. 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde is reacted with a primary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride to form the secondary amine intermediate.

  • Step 2: Intramolecular Cyclization. The resulting secondary amine is treated with a base, such as potassium tert-butoxide, in a suitable solvent like THF to effect an intramolecular nucleophilic substitution, forming the second azetidine ring and yielding the 2,6-diazaspiro[3.3]heptane product.

Data Summary: A Comparative Overview of Synthetic Routes

Azaspiro[3.3]heptane Type Key Synthetic Strategy Typical Starting Materials Key Reagents Typical Yields Reference
1-Oxa-6-azaspiro[3.3]heptaneGold-Catalyzed CyclizationN-protected azetidin-3-one, alkynesGold catalyst, N-oxide60-75%[2]
1-Azaspiro[3.3]heptane[2+2] Cycloaddition/ReductionEndocyclic alkenesChlorosulfonyl isocyanate, Alane70-85%[3]
2,6-Diazaspiro[3.3]heptaneReductive Amination/Cyclization1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, primary aminesNaBH(OAc)₃, K-OtBu60-70%[1]

Visualizing the Synthesis: Key Workflows

G cluster_0 Synthesis of 1-Oxa-6-azaspiro[3.3]heptane cluster_1 Synthesis of 1-Azaspiro[3.3]heptane cluster_2 Synthesis of 2,6-Diazaspiro[3.3]heptane A N-Boc-azetidin-3-one B Propargylic Alcohol A->B 1. TMSC≡CLi 2. TBAF C N-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one B->C [Au] Catalyst D Endocyclic Alkene E Spirocyclic β-Lactam D->E 1. ClO₂S-NCO 2. Reductive Workup F 1-Azaspiro[3.3]heptane E->F Alane Reduction G Azaspiro-aldehyde H Secondary Amine Intermediate G->H R-NH₂, NaBH(OAc)₃ I 2,6-Diazaspiro[3.3]heptane H->I K-OtBu

Caption: Key synthetic workflows for different azaspiro[3.3]heptane cores.

Conclusion and Future Outlook

The journey of azaspiro[3.3]heptane synthesis has evolved from challenging, low-yielding routes to highly efficient and modular strategies that have firmly established this scaffold as a valuable tool in drug discovery. The work of pioneering groups has provided the medicinal chemistry community with the means to readily access a diverse range of these unique building blocks. The inherent advantages of this rigid, three-dimensional core in fine-tuning physicochemical and pharmacological properties ensure that the exploration of its chemical space will continue to be a fruitful endeavor. Future developments in this field will likely focus on enantioselective syntheses, the development of novel catalytic methods for their construction, and the exploration of even more diverse substitution patterns to further expand their utility in the design of next-generation therapeutics.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... ResearchGate. [Link]

  • Hanson, J. E. (2016). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., & Arrowsmith, C. H. (2012). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(8), 661–665. [Link]

Sources

Methodological & Application

Synthesis of 1-Phenyl-2-azaspiro[3.3]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Phenyl-2-azaspiro[3.3]heptane Scaffold

The azaspiro[3.3]heptane framework has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible or planar motifs, such as piperidine, enabling chemists to explore new regions of chemical space. This spirocyclic system can improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility, all while providing precise exit vectors for substituent placement.[1][2] The introduction of a phenyl group at the 1-position creates a key chiral center and provides a scaffold, this compound, that serves as a valuable building block for interrogating biological targets where specific stereochemistry and aromatic interactions are critical for activity.

This guide provides a detailed, field-proven protocol for the asymmetric synthesis of this compound, leveraging a diastereoselective addition to a chiral sulfinylimine. Furthermore, it explores the strategic concepts behind alternative synthetic routes, offering researchers a comprehensive understanding of the chemical logic involved in constructing this valuable molecule.

Protocol 1: Asymmetric Synthesis via Diastereoselective Addition to a Chiral Auxiliary

This method stands as the premier approach for accessing enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. The strategy, developed by Reddy et al., relies on the powerful stereodirecting effect of the tert-butanesulfinyl group, a chiral auxiliary introduced by Ellman.[3][4] The synthesis proceeds in three key steps: 1) Diastereoselective nucleophilic addition, 2) Ester reduction, and 3) Intramolecular cyclization.

Principle and Rationale

The core of this synthesis is the highly diastereoselective addition of a lithium enolate, derived from ethyl cyclobutanecarboxylate, to an (R)-N-tert-butanesulfinyl benzaldimine. The stereochemical outcome is dictated by a rigid, six-membered chair-like transition state where the lithium cation chelates both the sulfinyl and imine nitrogen atoms. To minimize steric hindrance, the large phenyl group of the imine and the incoming nucleophile preferentially occupy equatorial positions, leading to the formation of a single major diastereomer.[4] Subsequent functional group manipulations—reduction of the ester to an alcohol and conversion to a tosylate leaving group—facilitate a final intramolecular SN2 reaction to forge the second four-membered ring of the spirocycle.

Experimental Workflow

cluster_0 Step 1: Diastereoselective Addition cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Cyclization s1_start Ethyl Cyclobutanecarboxylate + LDA s1_add Addition at -78°C s1_start->s1_add s1_imine (R)-N-tert-Butanesulfinyl Benzaldimine s1_imine->s1_add s1_prod Adduct (Sulfinamide Ester) s1_add->s1_prod s2_reduct LiAlH4 Reduction at 0°C s1_prod->s2_reduct s2_prod Amino Alcohol Intermediate s2_reduct->s2_prod s3_tosyl 1. Tosylation (TsCl, Et3N) 2. Base-mediated Cyclization (NaH) s2_prod->s3_tosyl s3_final This compound s3_tosyl->s3_final

Caption: Workflow for the asymmetric synthesis of this compound.

Detailed Step-by-Step Protocol

Step 1: Synthesis of Ethyl 1-((R)-1-phenyl-N-((R)-tert-butylsulfinyl)methylamino)cyclobutane-1-carboxylate

  • Preparation of LDA: To a flame-dried, argon-purged round-bottom flask, add anhydrous tetrahydrofuran (THF, 20 mL) and cool to -78°C in a dry ice/acetone bath. Add diisopropylamine (1.54 mL, 11.0 mmol) followed by the dropwise addition of n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol). Stir the solution at -78°C for 30 minutes.

  • Enolate Formation: To the freshly prepared lithium diisopropylamide (LDA) solution, add a solution of ethyl cyclobutanecarboxylate (1.28 g, 10.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes. Stir the resulting mixture at -78°C for 1 hour to ensure complete enolate formation.

  • Diastereoselective Addition: Add a solution of (R)-N-tert-butanesulfinyl benzaldimine (2.09 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the enolate solution. Maintain the temperature at -78°C and stir for 3 hours.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the desired sulfinamide ester as a white solid.

Step 2: Synthesis of (1-(((R)-1-phenyl-N-((R)-tert-butylsulfinyl)methylamino)methyl)cyclobutyl)methanol

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask containing the sulfinamide ester from Step 1 (e.g., 3.53 g, 10.0 mmol) add anhydrous THF (40 mL) and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add lithium aluminum hydride (LiAlH₄, 0.46 g, 12.0 mmol) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 1-2 hours).

  • Workup and Purification: Quench the reaction carefully at 0°C by the sequential, dropwise addition of water (0.5 mL), 15% aqueous sodium hydroxide (NaOH, 0.5 mL), and finally water (1.5 mL). Stir the resulting slurry vigorously at room temperature for 30 minutes until a white granular precipitate forms. Filter the solid through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude amino alcohol is often of sufficient purity for the next step, or it can be purified by flash column chromatography (eluent: 40-50% ethyl acetate in hexanes).

Step 3: Synthesis of (R)-1-Phenyl-2-azaspiro[3.3]heptane

  • Tosylation: Dissolve the amino alcohol from Step 2 (e.g., 3.11 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a round-bottom flask and cool to 0°C. Add triethylamine (Et₃N, 2.8 mL, 20.0 mmol) followed by p-toluenesulfonyl chloride (TsCl, 2.1 g, 11.0 mmol). Stir the reaction at 0°C for 2 hours.

  • Aqueous Workup: Wash the reaction mixture with water (20 mL) and then brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

  • Cyclization: Dissolve the crude tosylate in anhydrous THF (40 mL) and cool to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

  • Final Workup and Purification: Quench the reaction by the slow addition of water (10 mL). Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford this compound.

Data Summary
StepProductTypical YieldDiastereomeric Ratio (dr)Key Parameters
1Sulfinamide Ester85-92%>98:2LDA, THF, -78°C, 3h
2Amino Alcohol90-95%N/ALiAlH₄, THF, 0°C, 1-2h
3This compound88-93%N/ATsCl, Et₃N; then NaH, THF

Yields and conditions are based on data reported in the primary literature for analogous substrates and represent typical expectations.[3]

Alternative Synthetic Approaches & Key Concepts

While the chiral auxiliary method is highly effective, other modern and classical strategies can be conceptualized for the synthesis of this scaffold. These routes may offer advantages in specific contexts, such as avoiding chromatography or utilizing different starting materials.

Conceptual Route 2: Reductive Amination and Intramolecular Cyclization

A plausible, convergent strategy involves the formation of a key amino alcohol intermediate via reductive amination, followed by an intramolecular cyclization.

Rationale: This approach builds the C-N bond and the C1 stereocenter in a single step. The key starting materials would be 1-(hydroxymethyl)cyclobutane-1-carbaldehyde and a chiral phenylethylamine derivative to control stereochemistry, or a racemic approach followed by chiral resolution. The subsequent cyclization would rely on converting the hydroxyl group into a good leaving group.

cluster_0 Step A: C-N Bond Formation cluster_1 Step B: Ring Closure cluster_2 Step C: Deprotection s1_start 1-(Hydroxymethyl)cyclobutane -1-carbaldehyde s1_add Reductive Amination (e.g., NaBH(OAc)3) s1_start->s1_add s1_amine Benzylamine s1_amine->s1_add s1_prod (1-(Benzylaminomethyl) cyclobutyl)methanol s1_add->s1_prod s2_reduct 1. Activate Alcohol (e.g., MsCl) 2. Intramolecular Cyclization s1_prod->s2_reduct s2_prod N-Benzyl Protected Spirocycle s2_reduct->s2_prod s3_tosyl Hydrogenolysis (e.g., Pd/C, H2) s2_prod->s3_tosyl s3_final This compound s3_tosyl->s3_final

Caption: Conceptual workflow for a reductive amination approach.

Key Considerations:

  • Stereocontrol: This route, as depicted with benzylamine, would be racemic. Achieving asymmetry would require a chiral amine source or resolution of the final product.

  • Starting Material: The key aldehyde starting material may require a multi-step synthesis from commercially available cyclobutane derivatives.

Conceptual Route 3: Photochemical [2+2] Cycloaddition

The Aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents a powerful method for directly constructing the azetidine ring.[5]

Rationale: This strategy could, in principle, form the this compound core in a single step from benzaldimine and methylenecyclobutane. The reaction is typically mediated by a photosensitizer that promotes the imine to an excited triplet state, which then engages with the alkene.

G start1 Benzaldimine reaction [2+2] Photocycloaddition (hν, Sensitizer) start1->reaction start2 Methylenecyclobutane start2->reaction product This compound reaction->product

Sources

Application Note: Asymmetric Synthesis of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the asymmetric synthesis of 1-Phenyl-2-azaspiro[3.3]heptane , a high-value bioisostere for 2-phenylpiperidine and 2-phenylmorpholine scaffolds.

Unlike generic protocols, this guide prioritizes enantioselective construction using the Ellman auxiliary strategy, ensuring high optical purity—a critical requirement for modern drug discovery.

Part 1: Strategic Overview & Retrosynthesis

The spiro[3.3]heptane scaffold offers a rigid,


-rich geometry that projects substituents in defined vectors, distinct from flat aromatic systems.[1] The 1-phenyl-2-aza variant introduces a chiral center adjacent to the nitrogen, mimicking the pharmacophore of bioactive alkaloids but with altered metabolic stability and lipophilicity.
The Synthetic Challenge

Constructing the spiro-quaternary carbon while simultaneously controlling the stereochemistry at the adjacent benzylic position (C1) is the primary bottleneck. Traditional [2+2] cycloadditions often yield racemates or require difficult resolutions.

The Solution: Chiral Sulfinimine Addition

We utilize a Mannich-type addition of a cyclobutane ester enolate to a chiral N-tert-butanesulfinyl imine. This method leverages the steric bulk of the Ellman auxiliary to direct the facial attack of the enolate, establishing the C1 stereocenter and the spiro-quaternary center in a single, high-fidelity step.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis cluster_legend Key Transformation Logic Target This compound (Target Amine) Lactam Spiro-β-Lactam Intermediate (Rigid Core Formation) Target->Lactam Global Reduction (LiAlH4) AminoEster β-Amino Ester (Acyclic Precursor) Lactam->AminoEster Cyclization (LHMDS/Grignard) Precursors Ethyl Cyclobutanecarboxylate + (S)-N-t-Butanesulfinyl Imine AminoEster->Precursors Mannich-Type Addition

Caption: Retrosynthetic disconnection revealing the critical Mannich-type assembly of the spiro-quaternary center.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Chiral Imine

Objective: Generate the electrophilic partner with a removable chiral auxiliary.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF or DCM

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Mixing: Charge with (S)-sulfinamide (10 mmol) and Benzaldehyde (10 mmol) in THF (0.5 M).

  • Activation: Add Ti(OEt)₄ dropwise at room temperature (RT). The solution will turn slightly yellow.

  • Reaction: Stir at RT for 12–16 hours. Checkpoint: Monitor via TLC (Hex/EtOAc 3:1). The aldehyde spot should disappear.

  • Workup: Quench by pouring into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white slurry. Filter through a Celite pad.

  • Purification: Concentrate the filtrate and purify via flash chromatography (SiO₂, 0–20% EtOAc/Hexanes).

  • Yield Expectation: >85% of crystalline solid or viscous oil.

Phase 2: Diastereoselective Spiro-Annulation (The Critical Step)

Objective: Couple the cyclobutane ring to the imine, creating the spiro center and C1 stereocenter.

Reagents:

  • Ethyl cyclobutanecarboxylate (1.2 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.3 equiv, 1.0 M in THF)

  • Chiral Imine (from Phase 1) (1.0 equiv)

  • Solvent: Anhydrous THF

Table 1: Reaction Parameters

ParameterSpecificationRationale
Temperature -78°C constantEssential for kinetic enolate control and high diastereoselectivity (dr).
Addition Rate Slow dropwise (30 min)Prevents local exotherms that erode stereocontrol.
Concentration 0.2 MBalances reaction rate with solubility.

Protocol:

  • Enolate Formation: In a dry flask under Ar, cool a solution of Ethyl cyclobutanecarboxylate in THF to -78°C.

  • Base Addition: Add LiHMDS dropwise. Stir for 45 minutes at -78°C to ensure complete enolization.

  • Imine Addition: Dissolve the Chiral Imine in minimal THF and add it slowly to the enolate solution via cannula or syringe pump, maintaining the temperature below -70°C.

  • Equilibration: Stir at -78°C for 4 hours.

  • Quench: Add saturated NH₄Cl solution (cold) while still at -78°C. Warm to RT.

  • Isolation: Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

  • Result: This yields the β-amino ester intermediate . In many cases, spontaneous cyclization to the β-lactam occurs, or it can be driven in the next step.

Phase 3: Cyclization and Global Reduction

Objective: Close the azetidine ring and remove the carbonyl/auxiliary groups.

Protocol:

  • Cyclization (if not spontaneous): Treat the crude β-amino ester with t-BuMgCl (2.0 equiv) in THF at 0°C for 2 hours. This forces the formation of the Spiro-β-lactam .

  • Reduction:

    • Suspend LiAlH₄ (4.0 equiv) in dry THF at 0°C.

    • Add the Spiro-β-lactam solution dropwise.

    • Heat to reflux for 6–12 hours. Note: This step reduces the lactam carbonyl to a methylene group and typically cleaves the sulfinyl auxiliary (reductive cleavage).

  • Fieser Workup:

    • Cool to 0°C.

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL) corresponding to x grams of LiAlH₄ used.

    • Filter the granular precipitate.

  • Final Purification: The resulting amine is basic. Purify using amine-functionalized silica or standard silica with 1% Et₃N in the eluent (DCM/MeOH 9:1).

Part 3: Characterization & Quality Control

Expected Analytical Signature

To validate the structure of This compound :

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic: Multiplet at δ 7.20–7.40 ppm (5H).

    • Benzylic (C1-H): Singlet or sharp singlet at δ ~4.2–4.5 ppm (depending on salt form). Crucial: The absence of coupling to the spiro-center protons confirms the quaternary junction.

    • Azetidine Ring (C3-H): Multiplets at δ 3.4–3.8 ppm.

    • Cyclobutane Ring: Complex multiplets at δ 1.8–2.5 ppm (6H).

  • ¹³C NMR:

    • Spiro Carbon: Characteristic quaternary signal at δ ~45–55 ppm.

    • Benzylic Carbon: Signal at δ ~65–70 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Diastereoselectivity (dr) Temperature rose during enolate addition.Use an internal thermometer; ensure -78°C is maintained throughout addition.
Incomplete Cyclization Steric hindrance at the spiro center.Use a stronger base (e.g., t-BuMgCl) specifically for the lactamization step.
Sulfinyl Group Remains LiAlH₄ reduction too mild.Treat the crude product with 4M HCl in Dioxane to cleave the sulfinamide, then neutralize.

Part 4: Mechanism of Action (Pathway Visualization)

The following diagram illustrates the stereochemical rationale behind the Reddy/Ellman approach used in this protocol.

Mechanism Imine Sulfinyl Imine (Si-face accessible) TS Zimmerman-Traxler Transition State Imine->TS Coordination Enolate Cyclobutane Enolate (Nucleophile) Enolate->TS Attack Product Chiral Spiro-Lactam (Single Diastereomer) TS->Product Cyclization

Caption: Stereochemical control via the Zimmerman-Traxler transition state model.

References

  • Reddy, L. R., Waman, Y., & Kotturi, S. V. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.

    • Source:[Link]

    • Relevance: Primary source for the asymmetric enol
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.

    • Source:[Link]

    • Relevance: Foundational work on spiro[3.3]heptane properties and general synthetic utility.[1][2][3][4][5][6][7][8]

  • Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

    • Source:[Link]

    • Relevance: Validates the structural utility of the 1-phenyl-spiro motif in medicinal chemistry.
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995.

    • Source:[Link]

    • Relevance: Authoritative review on the auxiliary chemistry used in Step 1.

Sources

Application Notes and Protocols for the Synthesis of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-phenyl-2-azaspiro[3.3]heptane scaffold is a valuable structural motif in medicinal chemistry and drug discovery. As a bioisostere of piperidine, this rigid, three-dimensional framework offers a unique vectoral projection of substituents, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] The incorporation of a phenyl group at the 1-position introduces aromatic interactions and provides a key handle for further functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents and protocols for the cyclization of precursors to yield this compound and its derivatives.

Strategic Approaches to Cyclization

The construction of the strained 2-azaspiro[3.3]heptane ring system requires careful selection of synthetic strategy and cyclization reagents. The formation of the four-membered azetidine ring can be challenging due to unfavorable ring strain.[3] Several robust methods have been developed to overcome this hurdle, primarily focusing on intramolecular cyclization and cycloaddition reactions. This guide will detail two primary approaches for the synthesis of the target scaffold.

Key Synthetic Strategies:

  • Intramolecular Cyclization of a γ-Amino Alcohol: This is a prevalent and reliable method for forming the azetidine ring. The reaction involves the activation of a primary alcohol and subsequent nucleophilic attack by a tethered amine.

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical approach offers a direct route to the azetidine ring through the reaction of an imine with an alkene. While powerful, it often requires specialized equipment and careful optimization.[4][5]

Approach 1: Intramolecular Cyclization of 3-(Aminomethyl)-3-phenylcyclobutanol

This approach is a reliable and widely applicable method for the synthesis of the this compound core. The key step is the intramolecular cyclization of a suitably functionalized cyclobutane precursor.

Workflow Overview

G cluster_0 Precursor Synthesis cluster_1 Cyclization A Starting Material: 3-Phenylcyclobutanone B Step 1: Cyanohydrin Formation (e.g., TMSCN, ZnI2) A->B C Step 2: Reduction of Nitrile (e.g., LiAlH4) B->C D Precursor: 3-(Aminomethyl)-3-phenylcyclobutanol C->D E Step 3: Activation of Hydroxyl Group (e.g., MsCl, TsCl) D->E F Step 4: Intramolecular Cyclization (Base-mediated) E->F G Product: This compound F->G

Caption: Synthetic workflow for this compound via intramolecular cyclization.

Reagent Selection and Mechanistic Considerations

The success of the intramolecular cyclization is highly dependent on the choice of reagents for the activation of the hydroxyl group and the subsequent ring-closing step.

Step Reagent Class Specific Examples Key Considerations
Hydroxyl Activation Sulfonyl ChloridesMethanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl)Forms a good leaving group (mesylate or tosylate). Reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
Burgess ReagentMethyl N-(triethylammoniumsulphonyl)carbamateMild conditions, suitable for sensitive substrates.
Cyclization Inorganic BasesPotassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Mild bases that can be effective in polar aprotic solvents.
Organic BasesTriethylamine (TEA), Diisopropylethylamine (DIPEA)Often used in conjunction with the sulfonyl chloride activation step.
Strong BasesSodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Used to deprotonate the amine for a more facile cyclization, particularly if the amine is protected or less nucleophilic.[6]

Mechanism of Cyclization:

The reaction proceeds via a two-step sequence. First, the hydroxyl group of the precursor is converted into a better leaving group, typically a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride. The subsequent addition of a base promotes an intramolecular SN2 reaction, where the amine acts as the nucleophile, displacing the leaving group and forming the azetidine ring.

G cluster_mech Reaction Mechanism A Precursor (3-(Aminomethyl)-3-phenylcyclobutanol) B Intermediate (Mesylate/Tosylate) A->B  MsCl or TsCl, Base (Activation of OH) C Product (this compound) B->C  Base (Intramolecular SN2)

Caption: Mechanism of intramolecular cyclization.

Detailed Protocol: Synthesis of this compound

Materials:

  • 3-(Aminomethyl)-3-phenylcyclobutanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Mesylation: To a solution of 3-(aminomethyl)-3-phenylcyclobutanol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq). Stir the solution for 5 minutes, then add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Cyclization: Dissolve the crude mesylate in anhydrous acetonitrile (0.1 M). Add potassium carbonate (3.0 eq) and heat the mixture to 80 °C. Stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Purification: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Approach 2: [2+2] Cycloaddition (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction provides a convergent and atom-economical approach to the azetidine ring system.[4] This method involves the photochemical [2+2] cycloaddition of an imine with an alkene. For the synthesis of this compound, this would involve the reaction of a phenyl-substituted imine with methylenecyclobutane.

Workflow Overview

G cluster_0 Reactant Preparation cluster_1 Cycloaddition A Reactant 1: N-Benzylidenemethanamine (or other suitable imine) C [2+2] Photocycloaddition (hv, Sensitizer) A->C B Reactant 2: Methylenecyclobutane B->C D Product: This compound C->D

Caption: Synthetic workflow for this compound via aza Paternò-Büchi reaction.

Reagent and Condition Selection

The success of the aza Paternò-Büchi reaction is highly dependent on the photochemical reactivity of the imine and the choice of reaction conditions.

Parameter Reagent/Condition Specific Examples Key Considerations
Imine Phenyl-substituted imineN-BenzylidenemethanamineThe electronic properties of the imine can influence its photoreactivity. Electron-withdrawing or -donating groups on the phenyl ring can be used to tune the reaction.[5]
Alkene Exocyclic alkeneMethylenecyclobutaneReadily available and provides the desired spirocyclic core.
Light Source UV lampMedium-pressure mercury lampThe wavelength of light should be appropriate to excite the imine.
Sensitizer Triplet sensitizerAcetone, BenzophenoneOften required to facilitate the formation of the reactive triplet excited state of the imine.[5]
Solvent Photochemically inert solventAcetonitrile, BenzeneShould not absorb light at the wavelength used for the reaction.
Detailed Protocol: Photochemical Synthesis of this compound

Materials:

  • N-Benzylidenemethanamine

  • Methylenecyclobutane

  • Acetone (as sensitizer and solvent)

  • Quartz reaction vessel

  • Medium-pressure mercury lamp with a cooling well

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve N-benzylidenemethanamine (1.0 eq) and methylenecyclobutane (5.0 eq, excess to favor the desired reaction) in acetone (0.05 M).

  • Degassing: Degas the solution for 15-20 minutes by bubbling with nitrogen or argon to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with a medium-pressure mercury lamp. Maintain the reaction temperature at or below room temperature using a cooling system.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from several hours to days depending on the scale and lamp intensity.

  • Work-up and Purification: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess alkene. Purify the crude product by flash column chromatography on silica gel to isolate the this compound.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low yield in intramolecular cyclization Incomplete activation of the hydroxyl group.Increase the amount of sulfonyl chloride and base. Ensure anhydrous conditions.
Competing elimination or intermolecular reactions.Use milder reaction conditions (lower temperature, weaker base). Perform the cyclization at high dilution.
No reaction in aza Paternò-Büchi Inefficient excitation of the imine.Use a more powerful lamp or a sensitizer with a higher triplet energy.
Quenching of the excited state.Ensure thorough degassing of the reaction mixture. Use a highly pure, photochemically inert solvent.
Formation of byproducts Polymerization of the alkene.Use a larger excess of the alkene. Keep the reaction temperature low.
Isomerization of the product.Minimize exposure to light and acid/base after the reaction.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with intramolecular cyclization of a γ-amino alcohol being a particularly robust and reliable method. The aza Paternò-Büchi reaction offers a more convergent approach but may require more specialized equipment and optimization. The choice of reagents and reaction conditions is critical for the successful formation of the strained azetidine ring. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize this valuable scaffold for applications in drug discovery and medicinal chemistry. Further exploration of functionalized derivatives can be achieved by employing appropriately substituted starting materials.[7][8]

References

  • Kirichok, A. A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
  • Griesbeck, A. G., & Mattay, J. (Eds.). (2005). The Paternò-Büchi Reaction: A Comprehensive Review. Wiley-VCH.
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69.
  • Sigma-Aldrich. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • Hynes, J. Jr., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535-1540.
  • Prinzbach, H., et al. (1986). First example of an intramolecular aza Paternò–Büchi reaction. Tetrahedron Letters, 27(14), 1527-1530.
  • Anderson, E. A., & Lemon, M. J. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(11), 2017-2019.
  • Schindler, C. S. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Society Reviews, 47(10), 3516-3530.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69.
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • Baran, P. S. Cyclobutanes in Organic Synthesis.
  • Schindler, C. S. (2021). Visible-Light-Mediated aza Paternò–Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv.
  • Vovk, M. V., et al. (2013). Intramolecular electrophilic cyclization of functional derivatives of unsaturated compounds: III. Reaction of N,4-Diaryl-3-butenamides with Arylsulfenyl Chlorides. Russian Journal of Organic Chemistry, 49(10), 1453-1459.
  • Nencini, A., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 27(38), 9834-9840.
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • De Kimpe, N., & D'hooghe, M. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
  • D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11411.
  • Mykhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. French-Ukrainian Journal of Chemistry, 11(2), 1-10.
  • Schmidt, A. H., & Kirsch, A. (2010). New Syntheses and Ring Expansion Reactions of Cyclobutenimines. Australian Journal of Chemistry, 63(12), 1668-1677.
  • Wang, P., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Nature Communications, 14(1), 3073.

  • Han, J., et al. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 20(38), 7467-7471.
  • Kumar, A., et al. (2021). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 19(36), 7869-7874.

Sources

Application Notes & Protocols: Functionalization Strategies for 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-Phenyl-2-azaspiro[3.3]heptane scaffold is a valuable building block in modern drug discovery, recognized for its role as a bioisostere of common motifs like piperidine and for its ability to confer favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1][2] Its rigid, three-dimensional structure provides well-defined exit vectors, making it an attractive template for library synthesis and lead optimization campaigns.[3][4] This guide provides a comprehensive overview of key strategies for the chemical functionalization of this scaffold, focusing on modifications at the azetidine nitrogen and the pendant phenyl ring. Detailed protocols for selected transformations are provided to enable researchers to readily implement these methods.

Introduction: The Strategic Value of the this compound Scaffold

The confluence of structural rigidity, synthetic accessibility, and desirable pharmacokinetic properties has positioned the azaspiro[3.3]heptane motif as a privileged scaffold in medicinal chemistry.[1][5] Specifically, the 1-Phenyl variant serves as a versatile starting point, offering three primary loci for chemical diversification:

  • The Secondary Amine (N2): The nucleophilic nitrogen of the azetidine ring is the most common and accessible site for modification, allowing for the introduction of a wide array of substituents.

  • The Phenyl Ring: The aromatic ring provides a platform for introducing substituents that can modulate potency, selectivity, and pharmacokinetic profiles through interactions with target proteins.

  • The Spirocyclic Core: While direct C-H functionalization of the cyclobutane rings is less common, the core's inherent strain and stereochemistry are key contributors to the molecule's overall properties.

This document outlines validated and high-potential strategies for derivatization at the nitrogen and phenyl ring, providing both the conceptual framework and practical, step-by-step protocols.

Overview of Functionalization Pathways

The strategic approach to modifying this compound depends on the desired final structure. The secondary amine is readily functionalized, while modification of the phenyl ring can be achieved either by derivatizing the parent molecule directly or by employing a pre-functionalized phenyl-azaspiro[3.3]heptane synthesized separately.

G cluster_0 Core Scaffold cluster_1 Functionalization Strategies cluster_2 Specific Methodologies Start This compound N_Func N-Functionalization Start->N_Func Site: Amine N2 Ring_Func Phenyl Ring Functionalization Start->Ring_Func Site: Phenyl Ring Alkylation N-Alkylation / Arylation N_Func->Alkylation Acylation N-Acylation / Sulfonylation N_Func->Acylation DoM Directed Ortho-Metalation (DoM) Ring_Func->DoM EAS Electrophilic Aromatic Substitution (EAS) Ring_Func->EAS CrossCoupling Cross-Coupling (from Halo-Aryl Precursor) Ring_Func->CrossCoupling

Figure 1: Key functionalization pathways for the this compound scaffold.

Part I: Functionalization of the Azetidine Nitrogen (N-Functionalization)

The secondary amine of the azaspirocycle is a versatile handle for introducing diversity. Its nucleophilicity allows for a range of classical transformations. The increased basicity of the azaspiro[3.3]heptane nitrogen compared to its monocyclic counterparts, such as piperidine, is a key chemical feature to consider during reaction design.[6]

N-Alkylation and N-Arylation

N-Alkylation: Direct alkylation with alkyl halides or reductive amination with aldehydes and ketones are robust methods for installing alkyl substituents.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming the C(aryl)-N bond, demonstrating the stability of the spirocyclic core under transition-metal-catalyzed conditions.[7]

Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Coupling

This protocol describes a typical procedure for the coupling of this compound with an aryl bromide.

Workflow:

G reagents Combine: - this compound - Aryl Bromide - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Toluene reaction Inert Atmosphere (N₂/Ar) Heat (e.g., 100 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup (e.g., H₂O, Brine) reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated N-Aryl Product purify->product

Figure 2: Experimental workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand such as BINAP (4 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Part II: Functionalization of the Phenyl Ring

Modifying the phenyl ring unlocks a second dimension of chemical space. The choice of strategy depends on the desired regiochemistry and the availability of starting materials.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization at the C2' position (ortho to the spirocycle).[8] The nitrogen atom of the azetidine ring can act as a Directed Metalation Group (DMG), coordinating to an organolithium reagent and directing deprotonation to the sterically accessible ortho position.[9][10] This generates a lithiated intermediate that can be trapped with a wide variety of electrophiles.

Causality: The Lewis basic nitrogen coordinates the Lewis acidic lithium of the organolithium base (e.g., n-BuLi), pre-concentrating the base near the ortho-protons. This proximity effect dramatically increases the kinetic acidity of the ortho-protons, leading to selective deprotonation over other sites.[11]

Protocol 2: Ortho-Functionalization via DoM and Electrophilic Quench

This protocol outlines the ortho-iodination of N-Boc-1-Phenyl-2-azaspiro[3.3]heptane. The Boc protecting group enhances the directing ability of the nitrogen and prevents N-deprotonation.

Step-by-Step Methodology:

  • Protection: Protect the nitrogen of this compound with a Boc group using standard conditions (Boc₂O, Et₃N, DCM).

  • Lithiation: Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous THF under an Argon atmosphere and cool the solution to -78 °C.

  • Add sec-Butyllithium (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete lithiation.

  • Electrophilic Quench: Add a solution of iodine (I₂) (1.3 eq) in anhydrous THF dropwise to the aryllithium species.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the ortho-iodinated product. This product can then be used in a variety of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

For functionalization at the meta- or para-positions, the most practical approach is to begin with a pre-halogenated precursor, such as 1-(4-bromophenyl)-2-azaspiro[3.3]heptane. This building block can be synthesized via multi-step sequences reported in the literature.[1] The bromine atom then serves as a handle for various palladium-catalyzed cross-coupling reactions.

Reaction Type Reagents/Catalyst System Bond Formed Typical Products
Suzuki Coupling Arylboronic acid or ester, Pd(PPh₃)₄, Base (e.g., K₂CO₃)C(sp²)-C(sp²)Biaryls, Heteroaryls
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C(sp²)-C(sp)Aryl Alkynes
Buchwald-Hartwig Amine/Amide, Pd catalyst, Ligand, Base (e.g., NaOtBu)C(sp²)-NAryl Amines, Amides
Heck Coupling Alkene, Pd(OAc)₂, Ligand, Base (e.g., Et₃N)C(sp²)-C(sp²)Substituted Alkenes

Table 1: Common Cross-Coupling Reactions for Aryl Halide Derivatization.

Protocol 3: Para-Arylation via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of 1-(4-bromophenyl)-2-azaspiro[3.3]heptane (N-Boc protected) with a generic arylboronic acid.

Step-by-Step Methodology:

  • To a microwave vial, add N-Boc-1-(4-bromophenyl)-2-azaspiro[3.3]heptane (1.0 eq), the arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate and backfill the vial with Argon.

  • Add a 4:1 mixture of Dioxane:Water.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired biaryl compound.

Conclusion

The this compound scaffold offers a rich platform for chemical exploration in drug discovery. By leveraging robust methodologies such as N-functionalization, directed ortho-metalation, and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of analogs. The protocols detailed herein provide a validated starting point for accessing novel chemical matter built around this important and increasingly popular molecular framework.

References

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [1][5]

  • Dehli, J. R., et al. (2023). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal. [7]

  • Dandapani, S., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. [12]

  • Hamza, D., & Jackson, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [13]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [14]

  • Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [11]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [15]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [10]

  • Stepan, A. F., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [2]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed addition of n-butyllithium to 1,3-butadiene. A new, efficient, and direct synthesis of 1-lithio-2-butene. Chemical Reviews. [9]

  • Various Authors. (n.d.). Directed ortho metalation. Wikipedia. [8]

  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [3][4]

  • Zhdankin, V. V. (2009). Spirocyclic and Fused-Ring Heterocycles. Synthesis. [6]

Sources

Application Notes and Protocols: A Guide to the Incorporation of 1-Phenyl-2-azaspiro[3.3]heptane into Peptide Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptidomimetics

The field of drug discovery is in a perpetual search for molecules with enhanced therapeutic properties, including improved stability, target affinity, and bioavailability. While peptides are promising candidates due to their high specificity and potency, their application is often limited by poor metabolic stability and conformational flexibility.[1][2] Incorporating non-natural amino acids is a powerful strategy to overcome these limitations.[3][4][5] Among these, spirocyclic scaffolds, such as 1-phenyl-2-azaspiro[3.3]heptane, have emerged as particularly valuable building blocks.[6][7]

The rigid, three-dimensional structure of the azaspiro[3.3]heptane core introduces significant conformational constraints into the peptide backbone.[1][7] This pre-organization can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially leading to a dramatic increase in affinity and selectivity.[2][8] Furthermore, the non-natural, sterically hindered nature of this scaffold can provide resistance to enzymatic degradation, thereby prolonging the peptide's half-life in vivo.[9] Azaspiro[3.3]heptanes have been noted for conferring beneficial physicochemical properties, such as high aqueous solubility and low metabolic clearance rates.[10]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a suitable this compound building block and its subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

The Building Block: Proposed Synthesis of a Protected this compound Derivative for SPPS

To be incorporated into a peptide chain using standard Fmoc-based SPPS, the this compound moiety must be prepared as an N-terminally protected amino acid derivative. The following is a proposed synthetic route based on established methodologies for creating functionalized azaspiro[3.3]heptanes.[10][11] This scheme aims to produce an Fmoc-protected amino acid ready for peptide synthesis.

G cluster_synthesis Building Block Synthesis Workflow start Commercially Available Starting Materials step1 Synthesis of Azaspiro[3.3]heptane Core start->step1 step2 Introduction of Phenyl Group and Carboxylic Acid Functionality step1->step2 step3 N-Fmoc Protection step2->step3 end Fmoc-Protected Building Block (Ready for SPPS) step3->end G cluster_spps SPPS Cycle for Incorporation resin Peptide-Resin (N-terminal Fmoc) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Step 2: Washing (DMF, DCM, DMF) deprotection->wash1 coupling Step 3: Coupling (Activate & Add Building Block) wash1->coupling wash2 Step 4: Washing (DMF, DCM) coupling->wash2 check Step 5: Monitoring (Kaiser Test) wash2->check check->coupling Incomplete repeat Repeat Cycle for Next Amino Acid check->repeat Success repeat->deprotection final Final Cleavage & Purification repeat->final

Caption: General SPPS cycle for incorporating the spirocyclic building block.

Step-by-Step Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Rationale: This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction. [12][13]3. Coupling the Spirocyclic Building Block:

    • In a separate vial, dissolve the Fmoc-1-phenyl-2-azaspiro[3.3]heptane building block (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), and an activator base (e.g., DIPEA, 6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activation mixture to the drained resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Rationale: The this compound is a sterically hindered secondary amine. [12]A powerful coupling reagent like HATU is required to form a highly reactive activated ester, facilitating nucleophilic attack by the resin-bound amine and ensuring efficient peptide bond formation. [14][15]Extended coupling times are necessary to overcome the steric hindrance.

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test.

    • A blue color indicates a positive result (free primary amine), signifying incomplete coupling. A yellow/colorless result indicates a negative result (complete coupling).

    • If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh mixture.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

Key Considerations for Steric Hindrance

The primary challenge in incorporating the this compound moiety is its significant steric bulk. This can lead to slow or incomplete coupling reactions. [12]The choice of coupling reagent is therefore critical for success.

Coupling ReagentClassActivation MechanismSuitability for Hindered Couplings
DCC/DIC CarbodiimideForms O-acylisourea intermediate.Low. Prone to racemization without additives. [16]
HBTU/TBTU Aminium/UroniumForms OBt-ester. [15]Moderate to High. Industry standard for many applications. [17]
HATU Aminium/UroniumForms highly reactive OAt-ester. [14]Very High. The reagent of choice for difficult or hindered couplings due to the catalytic effect of the HOAt leaving group. [15]
PyBOP PhosphoniumForms OBt-ester.High. Strong coupling reagent, but byproducts can be problematic. [14]
COMU Aminium/UroniumForms Oxyma-ester.Very High. Reported to be more efficient and less prone to racemization than HBTU/HATU in some cases. [15]

Recommendation: For incorporating the this compound building block, HATU or COMU are the recommended first-line choices due to their superior performance in sterically demanding couplings. [14][15]It is also advisable to use a higher concentration of reagents and extended coupling times (2-4 hours or even overnight) to drive the reaction to completion.

Analysis and Characterization of the Final Peptide

After synthesis and cleavage, the crude peptide must be purified and its identity confirmed.

  • Purification:

    • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [18] * Column: C18 stationary phase.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA. A typical gradient might run from 5% B to 95% B over 30-40 minutes. [19] * Rationale: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides. [18]2. Characterization:

    • Method: Mass Spectrometry (MS), typically Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF). [20] * Purpose: To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the spirocyclic moiety.

    • Analysis: The observed mass should match the calculated theoretical mass of the desired peptide sequence.

Anticipated Structural and Functional Impact

The introduction of the rigid this compound scaffold is expected to have a profound impact on the peptide's properties.

  • Conformational Rigidity: The spirocyclic core will significantly restrict the rotational freedom of the peptide backbone at the point of insertion. This can induce specific secondary structures, such as β-turns, which are often crucial for biological recognition. [21][22]* Bioactivity: By locking the peptide into a conformation that mimics its receptor-bound state, the modification can lead to enhanced binding affinity and biological activity. [8]* Metabolic Stability: The non-natural structure is likely to be resistant to cleavage by proteases, increasing the peptide's stability and bioavailability. [9]

G Impact of Spirocyclic Scaffold on Peptide Flexibility cluster_flex Standard Peptide Backbone cluster_rigid Spiro-Modified Backbone a1 a2 a1->a2 Flexible Rotation a3 a2->a3 Flexible Rotation a4 a3->a4 Flexible Rotation a5 a4->a5 Flexible Rotation b1 b2 b1->b2 b3 Spiro Scaffold b2->b3 b4 b3->b4 b5 b4->b5 Constrained

Caption: Conceptual diagram of conformational constraint by a spirocyclic scaffold.

Conclusion

The incorporation of this compound into peptide backbones represents a sophisticated strategy for the development of next-generation peptidomimetics. While the steric hindrance of this building block presents a synthetic challenge, it can be overcome through the use of powerful coupling reagents and optimized reaction conditions. The resulting conformational rigidity and enhanced metabolic stability make this an attractive modification for researchers aiming to design peptides with superior therapeutic profiles.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642-6645. [Link]

  • Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-7. [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Lee, Y. S., & Lee, Y. (2007). Recent development of peptide coupling reagents in organic synthesis. Current Organic Synthesis, 4(1), 59-73.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (n.d.). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics.
  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Giel-Pietraszuk, M., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10461. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(12), 2749-2754. [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Gu, P., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 74(15), 5486-5494. [Link]

  • Wikipedia. (n.d.). Peptide synthesis.
  • Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Macrocyclic Peptidomimetics Forcing Peptides into Bioactive Conformations. Current Medicinal Chemistry, 2(4), 654-686.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
  • Nadin, A., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(11), 1237-1240. [Link]

  • Enamine. (2024). Unnatural Amino Acids.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-99. [Link]

  • Marsault, E., & Peterson, M. L. (2011). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Journal of Medicinal Chemistry, 54(7), 1961-2004. [Link]

  • Jasiński, M., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(9), 1490. [Link]

  • Kasafírek, E., et al. (1991). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors.
  • Cornish, V. W., et al. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-30. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • D'Hondt, M., et al. (2014). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 19(12), 20551-20588. [Link]

  • Creative Peptides. (n.d.). Unusual & Non-natural Amino Acids.
  • Horne, W. S., et al. (2004). Heterocyclic Peptide Backbone Modifications in an α-Helical Coiled Coil. Journal of the American Chemical Society, 126(46), 15002-15003. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917-23. [Link]

  • van der Donk, W. A. (2021). Peptide backbone modifications in lanthipeptides. Methods in Enzymology, 656, 25-46. [Link]

  • Royo, M., & Albericio, F. (2016). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 3(11), 1507-1518. [Link]

  • Kazmaier, U. (2014). Peptide Backbone Modifications.
  • American Peptide Society. (2025). Rewiring the Protein Backbone.
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.

Sources

Application Notes & Protocols: Reductive Amination Techniques Using 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Phenyl-2-azaspiro[3.3]heptane Scaffold

In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical properties and potent biological activity is relentless. Saturated heterocyclic scaffolds have become increasingly important as replacements for traditional aromatic rings, a strategy often termed "escaping from flatland." The this compound motif has emerged as a privileged scaffold in this domain. Its rigid, three-dimensional spirocyclic core offers a distinct advantage over more conformationally flexible systems like piperidine or piperazine.[1][2]

This unique structure serves as a valuable bioisostere, a compound resulting from the exchange of an atom or group of atoms with another, broadly similar, group.[1][2] Replacing a standard piperidine or other saturated heterocycle with an azaspiro[3.3]heptane can significantly enhance properties such as aqueous solubility and metabolic stability while providing precise, predictable exit vectors for further functionalization.[3] This guide focuses on one of the most fundamental and powerful reactions for derivatizing this scaffold: the reductive amination, providing researchers with the mechanistic understanding and practical protocols to leverage this valuable building block in their synthetic programs.

The Mechanism of Reductive Amination: A Controlled Pathway to C-N Bond Formation

Reductive amination is a cornerstone of medicinal chemistry for its efficiency and control in forming carbon-nitrogen bonds, avoiding the common issue of overalkylation seen with direct alkylation methods.[4] The process occurs in a two-step sequence within a single pot:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate, which then dehydrates to yield a key reactive species: the iminium ion. This step is often catalyzed by mild acid.

  • Hydride Reduction: A selective reducing agent, introduced into the mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product.

The success of this one-pot reaction hinges on the choice of the reducing agent. The ideal reagent must be mild enough not to reduce the starting aldehyde or ketone but potent enough to efficiently reduce the iminium ion intermediate. Sodium triacetoxyborohydride, NaBH(OAc)₃, has become the reagent of choice for this transformation due to its remarkable selectivity.[5][6] Its attenuated reactivity, caused by the electron-withdrawing acetoxy groups, allows it to coexist with the carbonyl compound while rapidly reducing the iminium ion as it forms.[5]

Caption: Mechanism of Reductive Amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound. Safety glasses, lab coats, and gloves are required at all times. All operations should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure for Reaction with Aldehydes

This protocol is optimized for the reaction of this compound with a variety of aliphatic and aromatic aldehydes using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) (to make a ~0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the aldehyde (1.1 equiv).

  • Solvent Addition: Add the chosen solvent (DCE or EtOAc) to dissolve the reagents, targeting a concentration of approximately 0.2 M with respect to the amine. Stir the mixture at room temperature for 10-15 minutes to allow for initial iminium ion formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in one portion. The addition may cause slight bubbling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., EtOAc).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: Modified Procedure for Less Reactive Ketones

This protocol includes the use of a mild acid catalyst to facilitate the formation of the iminium ion from less electrophilic ketones.

Materials:

  • All materials from Protocol 1

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask with a stir bar, add this compound (1.0 equiv), the ketone (1.2 equiv), and the solvent (DCE is preferred).[5]

  • Acid Catalyst: Add glacial acetic acid (1.0 equiv) to the mixture. Stir at room temperature for 30-60 minutes to promote iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Ketone reactions are typically slower than aldehyde reactions and may require overnight stirring (12-24 hours). Monitor by TLC or LC-MS.

  • Workup and Purification: Follow steps 5-8 from Protocol 1.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Combine Amine + Carbonyl in Solvent (e.g., DCE) add_reductant Add NaBH(OAc)₃ prep->add_reductant stir Stir at Room Temp. (2-24h) add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NaHCO₃ monitor->quench If Complete extract Extract with Solvent quench->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify product Isolated Product purify->product

Caption: General Laboratory Workflow for Reductive Amination.

Data Presentation: Comparison of Reducing Agents

While NaBH(OAc)₃ is preferred, other reducing agents can be used, each with distinct characteristics. The choice of reagent impacts selectivity, reaction conditions, and safety.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, EtOAc, or THF; Room Temp.[5]Mild, highly selective for iminium ions over carbonyls; one-pot procedure is highly effective; non-toxic byproducts.[6][7]Moisture sensitive; higher cost compared to NaBH₄.
Sodium Cyanoborohydride NaBH₃CNMeOH; requires mild acid (pH ~5-6).[4]Selectively reduces iminium ions in the presence of carbonyls.[4]Highly toxic cyanide byproducts are generated during workup; requires pH control.[7]
Sodium Borohydride NaBH₄MeOH; often stepwise (pre-form imine, then add NaBH₄).[8]Inexpensive and readily available.Can reduce the starting aldehyde/ketone, leading to alcohol byproducts and lower yields if not performed stepwise.[4]
Benzylamine-Borane THF or protic solvents; requires molecular sieves.[9]Air-stable complex; effective for many substrates.[9]Less common; may be ineffective for hindered ketones.[9]

Trustworthiness & Field-Proven Insights

  • Solvent Choice: 1,2-Dichloroethane (DCE) is often cited as the optimal solvent for these reactions, but due to its toxicity, ethyl acetate (EtOAc) and tetrahydrofuran (THF) are excellent and greener alternatives.[5][10]

  • Stoichiometry: Using a slight excess of the carbonyl component (1.1-1.2 equiv) and the reducing agent (1.2-1.5 equiv) typically ensures full conversion of the limiting amine.

  • Troubleshooting Low Yields: If a reaction with a ketone is sluggish, in addition to adding acetic acid, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of iminium formation. For reactions that fail, a two-step procedure (forming and isolating the imine before reduction with NaBH₄) can be a viable alternative.[5]

  • Self-Validation: A successful reaction can be quickly verified by TLC. The product amine should have an Rf value intermediate between the more polar starting amine and the less polar starting aldehyde/ketone, and a new spot should appear. Staining with potassium permanganate can help visualize all spots.

References

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642-6645. [Link]

  • Le-Criox, M., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 2454-2460. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Bar-Ziv, R., et al. (2024). A fully continuous, telescoped, and integrated platform for the synthesis of mepivacaine. Green Chemistry. [Link]

  • Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1253-1255. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Record, N. D., & Johnson, A. T. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. [Link]

  • Abdel-Magid, A. F. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Coupling of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Buchwald-Hartwig amination utilizing 1-Phenyl-2-azaspiro[3.3]heptane . This specific amine serves as a high-


 bioisostere for 2-phenylpiperidine or 2-phenylpyrrolidine, offering improved metabolic stability and novel vector exploration in drug discovery.

However, the presence of a phenyl group at the


 position (adjacent to the nucleophilic nitrogen at 

) introduces significant proximal steric hindrance , distinguishing it from the unsubstituted parent spirocycle. Furthermore, the strained azetidine ring requires careful thermal management to prevent ring-opening decomposition. This note provides validated protocols using Third- and Fourth-Generation Buchwald Precatalysts to overcome these barriers.

Strategic Analysis: The Substrate Challenge

Structural Considerations

The 2-azaspiro[3.3]heptane core is a "fat," rigidified surrogate for piperidine.

  • Steric Environment: The phenyl ring at

    
     creates a "molecular gate," increasing the cone angle required for the amine to coordinate to the Palladium center. Standard ligands (e.g., BINAP, dppf) often fail here due to clashing with this 
    
    
    
    -substituent.
  • Electronic Profile: As a secondary alkyl amine, it is sufficiently nucleophilic (

    
    ), but the steric bulk retards the rate of amine coordination (the turnover-limiting step in many modern catalytic cycles).
    
  • Ring Strain: The spiro-fused azetidine rings possess

    
     kcal/mol of strain energy. While generally stable under basic Buchwald conditions, temperatures exceeding 120°C or highly Lewis-acidic environments can trigger ring opening or polymerization.
    
Mechanistic Pathway & Ligand Selection

To couple this hindered amine, the catalyst system must facilitate Reductive Elimination from a crowded Pd(II) center.

  • Ligand Choice: RuPhos is the primary recommendation for secondary amines. However, due to the

    
    -phenyl bulk, BrettPhos  or AdBrettPhos  (Adamantyl-BrettPhos) may be required if the aryl halide partner is also ortho-substituted.
    
  • Catalyst Source: We exclusively recommend Palladacycle Precatalysts (Gen 3 or Gen 4) to ensure rapid, reliable activation at lower temperatures, minimizing thermal stress on the spirocycle.

Visualizing the Catalytic Logic

The following diagram outlines the catalytic cycle with specific checkpoints for the this compound substrate.

BuchwaldMechanism cluster_warning Critical Failure Point Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord 1-Ph-2-azaspiro... Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim -HX RedElim->Pd0 Regeneration Product Product N-Aryl Spirocycle RedElim->Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the amine coordination step due to the C1-phenyl group.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Success Rate)

Best for: Aryl bromides/iodides and electron-deficient aryl chlorides.

Reagents:

  • Amine: this compound (1.2 equiv)

  • Electrophile: Aryl Halide (1.0 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (if solid), RuPhos Pd G4, and NaOtBu.

    • Note: If the amine is a solid salt (e.g., HCl salt), add it now and increase base to 2.5 equiv. If the amine is a free base oil, add it in step 3.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).[2]
    
  • Solvent/Liquid Addition: Add the anhydrous solvent via syringe. If the amine is a liquid/oil, add it now via microliter syringe.

  • Reaction: Place in a pre-heated block at 85°C . Stir vigorously (1000 rpm) for 2–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Mild" Method (Base-Sensitive Substrates)

Best for: Substrates containing esters, nitriles, or enolizable ketones.

Reagents:

  • Catalyst: BrettPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Step-by-Step:

  • Follow the setup in Protocol A, replacing NaOtBu with finely ground

    
    .
    
  • Temperature: Heat to 100°C . The weaker base requires higher thermal energy to facilitate the deprotonation/metallation step.

  • Monitoring: Monitor via LCMS. If conversion stalls, add an additional 1 mol% catalyst.

Optimization Decision Tree

Use this logic flow to troubleshoot or optimize reaction conditions if Protocol A fails.

OptimizationTree Start Start: Protocol A (RuPhos G4 / NaOtBu) Check1 Conversion > 50%? Start->Check1 Success Isolate Product Check1->Success Yes Fail1 Analyze Failure Mode Check1->Fail1 No ModeA No Reaction (SM Recovered) Fail1->ModeA ModeB Dehalogenation (Ar-H formed) Fail1->ModeB ModeC Complex Mixture (Base Sensitive) Fail1->ModeC Sol1 Switch to BrettPhos G4 (Larger Pocket) ModeA->Sol1 Sol2 Lower Temp (65°C) Switch to t-BuBrettPhos ModeB->Sol2 Sol3 Switch to Cs2CO3 or K3PO4 ModeC->Sol3

Figure 2: Logic flow for troubleshooting coupling failures.

Data Summary & Comparison

ParameterProtocol A (Standard)Protocol B (Mild)Protocol C (Challenging)
Ligand RuPhosBrettPhosAdBrettPhos
Precatalyst Pd G4Pd G4Pd G3/G4
Base NaOtBu

LHMDS (soluble)
Solvent TolueneDioxaneTHF
Temp 85°C100°C60°C - 80°C
Use Case Aryl Bromides, Simple ChloridesEsters, Nitriles, base-sensitiveOrtho-substituted Aryl Halides

Troubleshooting & Tips

  • Handling the Amine: this compound is often supplied as a hydrochloride or oxalate salt.

    • Tip: Do not free-base it in a separate extraction step if possible, as spirocyclic amines can be volatile or difficult to recover from water. Instead, "free-base in situ" by adding an extra equivalent of base (NaOtBu or LHMDS) directly to the reaction vessel.

  • Order of Addition: Always add the catalyst last or as a stock solution if handling small scales (< 50 mg) to ensure accurate stoichiometry.

  • Exclusion of Oxygen: RuPhos and BrettPhos are air-stable as solids but oxidize rapidly in solution at high temperatures. Proper degassing is non-negotiable.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.[1]

  • Carreira, E. M., et al. "Spirocyclic Oxetanes and Azetidines: Synthesis and Properties." Angewandte Chemie International Edition, 2008.[3]

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Application Notes, 2024.

  • Enamine. "Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery." Enamine Design Notes.

  • BenchChem. "Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using RuPhos." BenchChem Protocols.

Sources

Application Notes and Protocols for the Handling and Storage of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Spirocyclic Amines in Modern Drug Discovery

Spirocyclic scaffolds have emerged as a cornerstone in contemporary medicinal chemistry, offering a significant departure from the traditionally "flat" aromatic structures that long dominated drug design.[1][2][3][4] Their inherent three-dimensional architecture provides a unique platform for creating molecules with enhanced potency, selectivity, and improved physicochemical properties.[1][2][3][4] At the heart of many of these innovative structures are spirocyclic amines, which introduce a basic center that can be crucial for target engagement and pharmacokinetic profiles. However, the very features that make these compounds so valuable also necessitate a nuanced understanding of their handling and storage to ensure their stability, purity, and ultimately, the integrity of research and development outcomes.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with spirocyclic amines. Moving beyond generic chemical safety guidelines, this document delves into the specific chemical liabilities and stability considerations inherent to this important class of molecules, offering field-proven insights to safeguard these valuable assets.

I. Fundamental Chemical Properties and Stability Considerations

The stability of a spirocyclic amine is intrinsically linked to its structure, including the nature of the amine (primary, secondary, or tertiary), the ring sizes of the spirocycle, and the presence of other functional groups. A thorough understanding of these factors is critical for developing appropriate handling and storage strategies.

Basicity and pKa Values

The amine functionality imparts basicity to the molecule, a property that is fundamental to its chemical behavior and biological activity. The pKa of a spirocyclic amine determines its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and potential for salt formation.

Spirocyclic Amine ScaffoldpKa of Conjugate AcidReference(s)
Representative Spirocyclic Amine Hydrochloride (e.g., 62·HCl)10.1–10.3[5]
Representative Oxa-spirocyclic Amine Hydrochloride (e.g., 4b·HCl)8.9–9.5[5]
General Aliphatic Amines9.0 - 11.0[6]

Note: The incorporation of an oxygen atom in the spirocycle can reduce the basicity of the amine by approximately one order of magnitude.[5]

Susceptibility to Degradation

Spirocyclic amines are susceptible to several degradation pathways, which can be initiated by environmental factors such as pH, oxygen, light, and temperature.

  • Acidic Hydrolysis: Many spirocyclic amines, particularly those containing aminal functionalities, are prone to decomposition in acidic media.[7] It is crucial to avoid acidic conditions during workup, purification, and storage unless the amine is intentionally stored as a salt for improved stability.

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation.[8][9] This can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products.[10][11] The presence of oxidizing agents, exposure to air (oxygen), and certain metal catalysts can accelerate this process.[8]

  • Thermal Decomposition: While many spirocyclic amines exhibit good thermal stability, elevated temperatures can lead to decomposition, particularly for complex structures or those with strained ring systems.[8] For piperidine-containing spirocycles, thermal decomposition may involve the cleavage of C-N bonds.[8]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photostability studies are essential for compounds that will be handled or stored in lighted environments.[10]

II. Protocols for Safe Handling and Dispensing

Adherence to meticulous handling protocols is paramount to prevent degradation and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) and General Safety

Given the potential for skin and respiratory irritation, appropriate PPE is mandatory when handling spirocyclic amines.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: For volatile or powdered amines, work in a well-ventilated fume hood.

Protocol for Weighing and Dispensing Solid Spirocyclic Amines

Many spirocyclic amines, especially as hydrochloride salts, can be hygroscopic. The following protocol minimizes exposure to atmospheric moisture.

Objective: To accurately weigh and dispense a solid spirocyclic amine while minimizing moisture absorption.

Materials:

  • Spirocyclic amine solid

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Pre-dried vials with screw caps

  • Desiccator or glove box (optional, for highly hygroscopic compounds)

Procedure:

  • Pre-weigh the receiving vial: Tare the empty, dry vial on the analytical balance.

  • Minimize exposure time: Open the stock container of the spirocyclic amine for the shortest possible time.

  • Rapid transfer: Quickly transfer the desired amount of the solid to the weighing paper or boat using a clean, dry spatula.

  • Weigh the compound: Record the weight of the spirocyclic amine.

  • Transfer to the vial: Promptly transfer the weighed solid into the pre-tared vial.

  • Seal immediately: Tightly cap the vial.

  • Final weight: Re-weigh the sealed vial to confirm the transferred amount.

  • Storage of stock: Ensure the main stock container is tightly sealed and stored under the recommended conditions. For highly hygroscopic salts, consider using a glove bag or glove box for weighing and dispensing.[12]

Protocol for Handling Air-Sensitive Spirocyclic Amines

For spirocyclic amines that are particularly sensitive to oxidation, handling under an inert atmosphere is crucial.

Objective: To handle and transfer an oxygen-sensitive spirocyclic amine without degradation.

Materials:

  • Oxygen-sensitive spirocyclic amine

  • Schlenk flask or similar glassware with a sidearm

  • Rubber septa

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon) with a manifold or balloon setup[13][14][15]

  • Dry solvents

Procedure:

  • Prepare the inert atmosphere: Assemble the dry glassware and purge with an inert gas (Nitrogen is commonly used and cost-effective) for several minutes to displace air and moisture.[13][16][17] A balloon filled with inert gas can be used for smaller scale operations.[17]

  • Introduce the amine: If the amine is a solid, quickly add it to the flask against a positive pressure of inert gas. If it is a liquid, use a syringe to transfer it from the stock bottle to the reaction flask.

  • Maintain positive pressure: Throughout the handling process, maintain a slight positive pressure of the inert gas to prevent air from entering the system.

  • Solvent addition: Add dry solvents via syringe through the rubber septum.

  • Reaction monitoring: If the reaction is to be monitored, take aliquots using a syringe under a positive pressure of inert gas.

Inert_Atmosphere_Handling cluster_setup Setup cluster_procedure Procedure InertGas Inert Gas Source (N2 or Ar) Purge 1. Purge Flask with Inert Gas InertGas->Purge Displace Air Reaction 4. Maintain Positive Pressure During Reaction InertGas->Reaction Continuous Flow Flask Dry Reaction Flask with Septum AddAmine 2. Add Spirocyclic Amine (Solid or Liquid) Purge->AddAmine AddSolvent 3. Add Dry Solvents via Syringe AddAmine->AddSolvent AddSolvent->Reaction

Caption: Workflow for handling oxygen-sensitive spirocyclic amines.

III. Long-Term and Short-Term Storage Protocols

Proper storage is critical to maintaining the long-term integrity of spirocyclic amines. The primary goals are to protect them from degradation and contamination.

General Storage Recommendations
ParameterRecommendationRationale
Temperature Store refrigerated (2-8 °C) or as specified on the Safety Data Sheet (SDS).[10]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store in tightly sealed containers. For highly sensitive compounds, consider storage under an inert atmosphere (Nitrogen or Argon).[13][16][17]Prevents exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation.[13][16][17]
Light Store in amber vials or in the dark.Protects against photolytic degradation.
Container Material Use high-density polyethylene (HDPE), polypropylene, or glass containers.[18][19][20][21] Polypropylene offers good resistance to aliphatic amines.[18][19][20][21]Ensures compatibility and prevents leaching or reaction with the container material.
Protocol for Long-Term Storage of a Spirocyclic Amine Library

Objective: To ensure the long-term stability and integrity of a diverse library of spirocyclic amines.

Materials:

  • Spirocyclic amine library in appropriate vials (e.g., 96-well plates or individual vials)

  • Inert gas source (Nitrogen or Argon)

  • Heat sealer or vial capper

  • -20 °C or -80 °C freezer

  • Desiccator cabinet or dry storage environment

Procedure:

  • Aliquot if necessary: For frequently accessed compounds, create smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.

  • Inert gas overlay: Before sealing, flush the headspace of each vial or plate with a gentle stream of an inert gas like nitrogen or argon to displace air.

  • Secure sealing: Tightly seal each vial or plate. For plates, a foil or plastic heat seal is recommended.

  • Labeling: Ensure each container is clearly and durably labeled with the compound ID, concentration (if in solution), and date of storage.

  • Freezing: Place the sealed containers in a freezer set to a stable temperature (-20 °C is common, but -80 °C may be preferred for enhanced long-term stability).

  • Log inventory: Maintain a detailed inventory of the stored compounds, including their location in the freezer.

  • Retrieval: When retrieving a sample, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold compound.

IV. Stability Assessment and Purity Analysis

Regularly assessing the purity and stability of spirocyclic amines is crucial, especially for compounds that have been in storage for an extended period or are used in sensitive biological assays.

Forced Degradation Studies

Forced degradation studies are essential for understanding the potential degradation pathways of a spirocyclic amine.[9][10][22] These studies involve subjecting the compound to harsh conditions to accelerate decomposition.[9][10][22] A typical forced degradation study will expose the amine to:

  • Acidic conditions (e.g., 0.1 M HCl)

  • Basic conditions (e.g., 0.1 M NaOH)

  • Oxidative conditions (e.g., 3% H₂O₂)

  • Thermal stress (e.g., elevated temperature)

  • Photolytic stress (e.g., exposure to UV light)

The resulting degradation products are then analyzed, typically by HPLC-MS, to identify them and elucidate the degradation pathways.[10][23]

Protocol for Stability Assessment by HPLC

Objective: To determine the purity and identify any degradation products of a spirocyclic amine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Spirocyclic amine sample

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffer (if necessary, e.g., ammonium acetate)

  • 0.45 µm syringe filters

Procedure:

  • Prepare the sample solution: Accurately weigh a small amount of the spirocyclic amine and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the HPLC method:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile is typically used. A buffer may be required to control the pH and ensure good peak shape for the basic amine.

    • Detection: Set the UV detector to a wavelength where the compound has significant absorbance. If using a mass spectrometer, optimize the ionization parameters for the parent compound.

  • Inject the sample: Inject a known volume of the sample solution onto the HPLC system.

  • Analyze the chromatogram:

    • Purity: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

    • Degradation Products: Identify any new peaks that appear in the chromatogram of a stressed or aged sample compared to a fresh sample. These may represent degradation products. Mass spectrometry can be used to determine their molecular weights and aid in their identification.

HPLC_Stability_Assessment cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation PrepSol 1. Prepare Solution (Known Concentration) Filter 2. Filter Sample (0.45 µm) PrepSol->Filter Inject 4. Inject Sample Filter->Inject Setup 3. Set Up HPLC Method (Column, Mobile Phase, Detector) Setup->Inject Analyze 5. Analyze Chromatogram Inject->Analyze Purity Calculate Purity (Area %) Analyze->Purity Degradants Identify Degradation Products Analyze->Degradants

Caption: Workflow for assessing spirocyclic amine stability via HPLC.

V. Conclusion

Spirocyclic amines are invaluable tools in the pursuit of novel therapeutics. Their unique structural and chemical properties demand a thoughtful and informed approach to their handling and storage. By implementing the detailed protocols and adhering to the scientific principles outlined in these application notes, researchers can ensure the quality, stability, and integrity of these critical compounds, thereby fostering reproducible and reliable scientific outcomes.

VI. References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. (2020). PubMed. Retrieved February 14, 2026, from [Link]

  • Under what conditions does piperidine decompose? - Blog - Biosynce. (2025). Biosynce. Retrieved February 14, 2026, from [Link]

  • Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass. Retrieved February 14, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 14, 2026, from [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Active Pharmaceutical Ingredients Committee (APIC) Nitrosamine Risk Management: Guidance for API Manufacturers. (n.d.). APIC. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advanced Research in Chemical Science. Retrieved February 14, 2026, from [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025). Atmospheric Measurement Techniques. Retrieved February 14, 2026, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved February 14, 2026, from [Link]

  • Polypropylene Chemical Compatibility Chart. (n.d.). CP Lab Safety. Retrieved February 14, 2026, from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Inerting in the chemical industry. (n.d.). BOC. Retrieved February 14, 2026, from [Link]

  • How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved February 14, 2026, from [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved February 14, 2026, from [Link]

  • How do you store chemicals in inert gas? (2025). Sciencemadness.org. Retrieved February 14, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved February 14, 2026, from [Link]

  • Polypropylene Chemical Compatibility Chart. (n.d.). Foxx Life Sciences. Retrieved February 14, 2026, from [Link]

  • Polypropylene Chemical Compatibility Chart from ISM. (n.d.). Industrial Specialties Mfg. Retrieved February 14, 2026, from [Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Chemical Compatibility Guide For Polyethylene Items. (n.d.). SpillTech. Retrieved February 14, 2026, from [Link]

  • Inert gas. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Comprehensive Polypropylene Chemical Compatibility Chart. (n.d.). The Lab Depot. Retrieved February 14, 2026, from [Link]

  • Maintaining an Inert Environment: Keep Purging or install a Gas Management System? (2016). Inert. Retrieved February 14, 2026, from [Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Oxidative allene amination for the synthesis of nitrogen-containing heterocycles. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery. Retrieved February 14, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022). University of Colorado Boulder. Retrieved February 14, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed. Retrieved February 14, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Work flow diagram on the procedures described in this protocol for HPLC analysis of polyamines. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). CORE. Retrieved February 14, 2026, from [Link]

  • Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. (2023). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Construction of a 3D Molecular Library: Development of 910k Novel Drug Molecules Based on 16 Types of Spirocyclic Frameworks. (2026). Oreate AI. Retrieved February 14, 2026, from [Link]

  • Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. (2025). International Journal of Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • An Innovative Stability-Indicating Liquid Chromatography with Tandem Mass Spectrometry Method Development and Validation for the Determination of Sotorasib in Human Plasma. (2023). Indian Journal of Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

Sources

Application Note & Protocol: A Systematic Approach to Solvent Selection for 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenyl-2-azaspiro[3.3]heptane is a novel spirocyclic scaffold of significant interest in modern drug discovery, valued for its rigid, three-dimensional structure that can serve as a bioisostere for traditional aromatic rings.[1][2] The successful application of this compound in synthesis, purification, formulation, and analytical chemistry is critically dependent on the selection of an appropriate solvent system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting optimal solvents for this compound. We will explore the physicochemical properties of the molecule, introduce theoretical frameworks for solubility prediction, and provide detailed, step-by-step protocols for experimental solubility determination.

Physicochemical Profile & Solubility Rationale

A foundational understanding of the solute's structure is paramount for a logical approach to solvent selection. The principle of "like dissolves like" serves as a useful starting point, suggesting that solubility is favored when the intermolecular forces of the solute and solvent are similar.[3]

1.1. Structural Analysis of this compound

The molecule's structure presents a duality of polar and non-polar characteristics:

  • Phenyl Group: A large, non-polar aromatic ring that will contribute favorably to interactions with solvents through van der Waals forces (dispersion). Solvents with aromatic character or low polarity, such as toluene or diethyl ether, are likely to interact well with this moiety.

  • Azaspiro[3.3]heptane Core:

    • Spirocyclic Hydrocarbon Scaffold: The strained spiro[3.3]heptane framework is aliphatic and non-polar, further contributing to its affinity for non-polar solvents.[4]

    • Secondary Amine (Aza- group): The nitrogen atom at the 2-position introduces a significant polar element. Its lone pair of electrons can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. This functionality suggests potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

This amphiphilic nature—possessing both distinct polar and non-polar regions—makes a priori prediction challenging and necessitates a systematic experimental approach.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can significantly narrow the search space, saving time and resources.

2.1. Hansen Solubility Parameters (HSP)

HSP theory refines the "like dissolves like" principle by quantifying a substance's intermolecular forces into three parameters:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.[5][6]

2.2. Advanced Computational Models

For high-throughput screening, more advanced models can be employed:

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties like solubility from first principles, making it a valuable tool in pharmaceutical development for solvent screening.[9][10][11]

  • Machine Learning (ML) Models: Modern ML algorithms can be trained on large datasets of known solubilities to predict the solubility of new compounds with high accuracy, often outperforming traditional models.[12][13][14]

A Practical Workflow for Solvent Selection

A systematic, multi-tiered approach is recommended to efficiently identify a suitable solvent. This workflow progresses from broad, qualitative screening to precise, quantitative measurement.


}

Solvent Selection Workflow Diagram.

Experimental Protocols

The following protocols provide methodologies for both rapid screening and accurate thermodynamic solubility determination.

Protocol 4.1: Rapid Qualitative "Go/No-Go" Solubility Assessment

Objective: To quickly screen a diverse range of solvents to identify potential candidates for further quantitative analysis.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL glass vials) with caps

  • Micropipette or analytical balance

  • Vortex mixer

  • Selection of test solvents (see Table 1 for suggestions)

Procedure:

  • Preparation: Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial high concentration of 10-20 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the vial against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.

    • Insoluble: The solid material appears unchanged.

  • Incremental Addition (if insoluble/partially soluble): If the compound is not fully dissolved, add another 400 µL of solvent (for a total of 500 µL) and vortex again for 60 seconds. Re-observe. If still not fully dissolved, add a final 500 µL (for a total of 1 mL) and repeat.

  • Record Results: Categorize each solvent based on the final observation at the highest volume.

  • Repeat: Repeat steps 1-6 for each solvent to be tested.

Protocol 4.2: Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in promising solvents. This method is considered the gold standard.[15][16]

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, ensure chemical compatibility, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Chosen solvent(s) from Protocol 4.1

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. "Excess" means adding enough solid so that a significant amount will remain undissolved at equilibrium. For example, if you estimate the solubility to be ~20 mg/mL, add 40-50 mg to 1 mL of solvent.

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial tightly. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150 rpm). The system must be agitated for a sufficient time to reach thermodynamic equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached.[17]

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid material at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. The first few drops should be discarded to saturate the filter and prevent adsorption effects.[15]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation & Interpretation

Organizing results in a clear format is essential for comparison and decision-making.

Table 1: Suggested Solvent Screening Panel & Hypothetical Solubility Data
Solvent ClassSolventPolarity IndexNatureQualitative Solubility (at ~10 mg/mL)Quantitative Solubility (mg/mL at 25°C)
Hydrocarbon n-Heptane0.1Non-polar, AproticInsoluble< 0.1
Aromatic Toluene2.4Non-polar, AproticPartially Soluble8.5
Ether Diethyl Ether2.8Non-polar, AproticPartially Soluble12.3
Tetrahydrofuran (THF)4.0Polar, AproticSoluble155.2
Chlorinated Dichloromethane (DCM)3.1Polar, AproticSoluble> 200
Ester Ethyl Acetate4.4Polar, AproticSoluble95.7
Ketone Acetone5.1Polar, AproticSoluble180.4
Alcohol Isopropanol3.9Polar, ProticPartially Soluble25.1
Methanol5.1Polar, ProticPartially Soluble30.8
Dipolar Aprotic Acetonitrile (ACN)5.8Polar, AproticSoluble110.6
Dimethyl Sulfoxide (DMSO)7.2Polar, AproticSoluble> 200

Note: The data presented above are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Conclusion and Recommendations

The selection of an appropriate solvent for this compound requires a methodical approach balancing theoretical prediction with empirical testing. Due to its amphiphilic structure, a broad range of solubilities can be expected.

  • Initial screening should utilize a diverse set of solvents, as outlined in Table 1.

  • Based on the molecule's structure, polar aprotic solvents such as Dichloromethane, THF, Acetone, and DMSO are predicted to be excellent candidates for achieving high solubility, effectively solvating both the polar amine and the non-polar phenyl-spirocyclic portions.

  • Non-polar solvents like heptane are expected to show poor solubility.

  • Protic solvents like methanol and isopropanol may show moderate solubility, with hydrogen bonding to the amine group being a key interaction.

  • For applications such as crystallization , a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. A mixture of a good solvent (e.g., DCM) and a poor solvent (an "anti-solvent" like heptane) is often employed.

The protocols and framework provided herein offer a robust starting point for any researcher working with this compound, enabling efficient and accurate solvent selection tailored to the specific experimental or process need.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link]

  • Gallic, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Software for Chemistry & Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Al-Barakati, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. Retrieved from [Link]

  • Attia, L., et al. (2023). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Klamt, A., et al. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE. Retrieved from [Link]

  • Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • Elsevier. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

  • AIChE. (n.d.). Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1,6-diazaspiro[3.3]heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

  • ResearchGate. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • Bentham Science. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • Shell. (n.d.). Heptane. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-phenyl-1-azaspiro[3.3]heptane. Retrieved from [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-2-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. The inherent strain and unique three-dimensional structure of azaspiro[3.3]heptanes make them attractive in medicinal chemistry, but also present significant synthetic challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route: the reductive amination of a cyclobutanone precursor with aniline.

Problem 1: Low yield of the final this compound product.

Low yields are a common frustration in spirocycle synthesis.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation between the ketone and the amine to form the imine intermediate is a critical equilibrium-driven step.

    • Reasoning: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials.

    • Solution: Perform the reaction in a solvent that allows for the azeotropic removal of water, such as toluene or benzene, using a Dean-Stark apparatus. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

  • Inefficient Reduction of the Imine: The choice and handling of the reducing agent are paramount for a successful reductive amination.[4]

    • Reasoning: The reducing agent must be selective for the imine over the starting ketone.[5] Common reagents like sodium borohydride can also reduce the ketone, leading to unwanted side products.

    • Solution: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective reducing agents for imines in the presence of carbonyls.[6] It is recommended to perform the reaction as a one-pot procedure where the reducing agent is present from the start to immediately reduce the imine as it forms.[7][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.

    • Reasoning: Reductive amination is typically favored under weakly acidic conditions (pH 5-6), which catalyze imine formation without protonating the amine starting material, thus preserving its nucleophilicity.[8]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

  • Product Loss During Workup and Purification: The basic nature of the amine product can lead to losses during aqueous workup if the pH is not controlled.

    • Reasoning: The protonated amine salt is water-soluble.

    • Solution: Ensure the aqueous layer is made basic (pH > 10) with a base like sodium hydroxide before extracting the product with an organic solvent. For purification, flash column chromatography on silica gel is standard, but care must be taken to avoid product streaking. Using a solvent system containing a small amount of a basic modifier, like triethylamine (0.5-1%), can improve the separation.

Problem 2: Presence of multiple unexpected spots on the TLC plate of the crude product.

The formation of byproducts is a common indicator of non-selective reactions or decomposition.

Potential Causes and Solutions:

  • Formation of a Carbinolamine Intermediate: If the dehydration of the initially formed carbinolamine is slow, it may be observed as a byproduct.

    • Reasoning: This intermediate is formed from the nucleophilic attack of the amine on the carbonyl group.

    • Solution: As mentioned previously, using a dehydrating agent or azeotropic distillation can drive the reaction towards the imine.

  • Over-alkylation of the Amine: While less common in reductive amination compared to direct alkylation, it is a possibility.

    • Reasoning: The product, a secondary amine, could potentially react with another molecule of the ketone and undergo a second reductive amination to form a tertiary amine.

    • Solution: Use a stoichiometric amount or a slight excess of the amine to favor the formation of the desired product.

  • Decomposition of Starting Materials or Product: The strained spirocyclic core or other functional groups may not be stable under the reaction conditions.

    • Reasoning: Prolonged reaction times or high temperatures can lead to degradation.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. If stability is an issue, explore milder reaction conditions or alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare the 2-azaspiro[3.3]heptane core?

A common and effective approach involves the construction of a cyclobutane ring with appropriate functional groups, followed by the formation of the azetidine ring. One well-documented method starts from 1,1-cyclobutanedicarboxylic acid.[9] This can be converted to a key intermediate, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can then be further functionalized.[10][11]

Q2: How can I synthesize the necessary precursor, 3-oxocyclobutanecarboxylic acid?

Several synthetic routes to 3-oxocyclobutanecarboxylic acid have been reported. One method involves the ozonolysis of 3-benzylidenecyclobutanecarboxylic acid.[12] Another approach starts from 1,3-dichloroacetone and a malonic ester derivative.[13] The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Q3: What analytical techniques are recommended for characterizing this compound?

A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H bond in the final product.

Q4: Are there any safety considerations I should be aware of?

Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Sodium triacetoxyborohydride and sodium cyanoborohydride: These reagents are toxic and should be handled in a well-ventilated fume hood. Quench any excess reagent carefully with an appropriate aqueous solution.

  • Solvents: Toluene and other organic solvents are flammable and should be handled with care.

  • Pressurized Reactions: If performing reactions at elevated temperatures in sealed tubes, ensure appropriate pressure-rated glassware is used and a blast shield is in place.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-2-azaspiro[3.3]heptan-6-one via Reductive Amination

This protocol outlines the synthesis starting from a suitable cyclobutanone precursor.

Materials:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

Procedure:

  • Deprotection (if starting with N-Boc protected ketone):

    • Dissolve tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting salt is often used directly in the next step.

  • Reductive Amination:

    • To a solution of the deprotected ketone (1.0 eq) in DCM, add aniline (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 0.5% triethylamine) to afford the desired this compound derivative.

Data and Visualization

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical SolventpH ConditionSelectivity (Imine vs. Ketone)CommentsReference
Sodium Borohydride (NaBH₄) Methanol, EthanolNeutral to BasicModerateCan reduce the starting ketone.[4][4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFWeakly AcidicHighToxic cyanide byproduct.[6][6]
Sodium Triacetoxyborohydride (STAB) DCM, DCEWeakly AcidicHighGenerally preferred for its selectivity and less toxic byproducts.[6][6]
Diagrams

G cluster_0 Synthetic Pathway Start 3-Oxocyclobutanecarboxylic Acid Step1 Formation of N-Boc-2-azaspiro[3.3]heptan-6-one Start->Step1 Multi-step synthesis Step2 Reductive Amination with Aniline Step1->Step2 1. Aniline 2. NaBH(OAc)₃ Product This compound Step2->Product

Caption: A generalized synthetic route to this compound.

G Start Low Yield Observed CheckTLC Analyze TLC of Crude Product Start->CheckTLC IncompleteReaction Incomplete Reaction? CheckTLC->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No OptimizeTimeTemp Optimize Reaction Time/Temp IncompleteReaction->OptimizeTimeTemp Yes ChangeReagent Change Reducing Agent (e.g., to STAB) SideProducts->ChangeReagent Yes PurificationIssue Check Purification Protocol SideProducts->PurificationIssue No End Improved Yield OptimizeTimeTemp->End ChangeReagent->End PurificationIssue->End

Caption: A troubleshooting workflow for addressing low product yield.

References

  • Hamza, D., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Tetrahedron Letters, 47(33), 5891-5893. Available at: [Link]

  • Scott, M. D., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Chemistry – A European Journal, 26(62), 14143-14148. Available at: [Link]

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • Kotha, S., & Mandal, K. (2019). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. BenchChem Technical Support.
  • De Nante, V., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 13(24), 6544-6547. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. Available at: [Link]

  • Mikhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-653. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Wikipedia. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547. Available at: [Link]

  • Rios Torres, R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. ResearchGate. Available at: [Link]

  • Rios, R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(35), 5123-5126. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26335-26341. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • Stepan, A. F., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • CN103467270A. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • CN102442934A. (2012). Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available at:

  • Nekrasov, M. (2018). How can I increase the yield of this compound?.
  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26335–26341. Available at: [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Scilit.
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • CN101555205B. (2011). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
  • Conly, J. C. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Sigma-Aldrich. (n.d.). DIETHYL 3-(BENZYLOXY)
  • Mikhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

Sources

Overcoming steric hindrance in 1-Phenyl-2-azaspiro[3.3]heptane coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric & Electronic Barriers in 1-Substituted Spirocyclic Amines

Executive Summary

The 1-phenyl-2-azaspiro[3.3]heptane scaffold is a high-value bioisostere for piperidine and morpholine, offering increased metabolic stability and a distinct vector for substituent exit. However, it presents a unique synthetic challenge: the C1-phenyl group creates a "neopentyl-like" steric environment immediately adjacent to the N2-nucleophile .

This geometric constraint, combined with the "pucker" of the cyclobutane rings (butterfly conformation), renders standard coupling protocols (e.g., EDC/NHS, HATU) ineffective. This guide details the high-energy activation strategies required to force bond formation in this sterically congested system.

Module 1: Amide Bond Formation (The Bottleneck)

User Issue: "I am trying to couple this compound with a benzoic acid derivative using HATU/DIPEA in DMF. LCMS shows <5% product after 24 hours."

Diagnosis: Standard uronium/phosphonium reagents (HATU, PyBOP) generate an active ester (O-At) that is bulky. The steric clash between the active ester and the C1-phenyl group of your amine prevents the formation of the tetrahedral intermediate. You need a smaller, higher-energy electrophile .

Protocol A: The Ghosez's Reagent Method (Gold Standard)

This method generates an acid chloride in situ under neutral conditions, avoiding the instability of isolated acid chlorides while providing maximum electrophilicity [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

  • This compound (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: Dry DCM or CHCl3 (Avoid DMF/NMP as they react with Ghosez reagent)

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid in dry DCM (0.2 M) under N2. Add Ghosez’s reagent dropwise at 0°C.

  • Formation: Stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (acid spot should disappear) or quench a generic aliquot with MeOH to check for methyl ester formation by LCMS.

  • Coupling: Cool the mixture back to 0°C. Add the DIPEA, followed immediately by the this compound (dissolved in minimal DCM).

  • Completion: Allow to warm to RT and stir for 4–12 hours. The lack of bulky leaving groups (like HOAt) allows the amine to attack the carbonyl carbon.

Protocol B: Acyl Fluorides (The "Sledgehammer")

If the acid chloride is too unstable (e.g., racemization prone), use Acyl Fluorides via TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are stable to water but highly reactive toward hindered amines due to the small atomic radius of fluorine [2].

Conditions: Acid (1.0 eq), TFFH (1.2 eq), DIPEA (3.0 eq), DCM, Reflux (40°C).

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

User Issue: "My Buchwald coupling using Pd(OAc)2/BINAP is stalling. I see mostly dehalogenated starting material."

Diagnosis: BINAP is a bidentate ligand with a bite angle unsuited for this specific steric profile. The 1-phenyl group hinders the reductive elimination step. You need a bulky, electron-rich monodentate phosphine ligand that creates a "pocket" for the amine [3].

Recommended Catalyst System:

  • Precatalyst: RuPhos Pd G4 or BrettPhos Pd G4 . (Use G4 precatalysts to ensure rapid initiation even at lower temperatures).

  • Base: NaOtBu (Strong base is preferred if functional groups allow) or Cs2CO3 (weaker base requires higher T).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Optimization Logic:

  • Ligand Choice: Start with RuPhos . It is specifically designed for secondary amines and resists β-hydride elimination. If yields are low, switch to BrettPhos (larger bite, better for extremely hindered couplings).

  • Temperature: Do not fear heat. These couplings often require 80–100°C to overcome the activation energy barrier of the reductive elimination step involving the bulky spirocycle.

Module 3: Visual Troubleshooting Workflows
Diagram 1: Amide Coupling Decision Tree

Caption: Logical flow for selecting the correct activation agent based on steric constraints.

AmideCoupling Start Start: this compound + Carboxylic Acid Standard Attempt HATU / DIPEA / DMF Start->Standard CheckYield Yield > 50%? Standard->CheckYield Success Proceed to Purification CheckYield->Success Yes Fail Steric Failure Detected CheckYield->Fail No (<10%) AcidSens Is Acid Acid-Sensitive? Fail->AcidSens Ghosez Method A: Ghosez's Reagent (In-situ Acid Chloride) AcidSens->Ghosez No (Stable) TFFH Method B: TFFH (Acyl Fluoride) AcidSens->TFFH Yes (Epimerizable)

Diagram 2: Buchwald-Hartwig Ligand Optimization

Caption: Iterative cycle for optimizing C-N coupling with hindered spirocyclic amines.

BuchwaldOpt Input Substrate: Ar-Cl + Spiro-Amine Gen1 Attempt 1: RuPhos Pd G4 NaOtBu, 80°C Input->Gen1 Result1 Outcome? Gen1->Result1 Success Scale Up Result1->Success Yield > 70% Fail1 Low Conversion Result1->Fail1 Yield < 20% Gen2 Attempt 2: BrettPhos Pd G4 (Increased Steric Bulk) Fail1->Gen2 Result2 Outcome? Gen2->Result2 Result2->Success Yield > 70% Fail2 Dehalogenation Result2->Fail2 Side Products Gen3 Attempt 3: Pd-PEPPSI-IPent (NHC Ligand) Fail2->Gen3

Module 4: Comparative Data Table

Table 1: Coupling Reagent Performance for 1-Substituted Spiro[3.3]heptanes

MethodReagent ClassSteric ToleranceRisk FactorRecommended For
HATU UroniumLowLowUnsubstituted spirocycles only
T3P Phosphonic AnhydrideMediumMediumLarge scale, mild sterics
Ghosez

-Chloroenamine
High Moisture Sensitive1-Phenyl substituted cores
TFFH FluoroamidiniumVery High Epimerization (Low)Acid-sensitive substrates
SOCl2 Thionyl ChlorideHighHarsh ConditionsSimple, robust acids
Frequently Asked Questions (FAQs)

Q1: Why does the 1-phenyl group cause such drastic yield drops compared to the unsubstituted 2-azaspiro[3.3]heptane? A: The unsubstituted scaffold allows the nitrogen lone pair to be approached from multiple angles. The 1-phenyl group locks the conformation and acts as a "gatekeeper," effectively shielding the N2 nitrogen. This is analogous to the difficulty of coupling tert-leucine or other neopentyl amines.

Q2: Can I use reductive amination instead? A: Reductive amination (using STAB/NaBH3CN) is often more successful than amide coupling because the intermediate iminium ion is planar, relieving some steric strain before the hydride attack. However, this yields the alkyl amine, not the amide. If your target is the amide, this path is invalid.

Q3: How do I purify these compounds? They streak on silica. A: Spirocyclic amines are secondary amines with pKa ~10–11 [4]. They interact strongly with silanols.

  • Solution: Use DCM:MeOH:NH4OH (90:10:1) or amine-functionalized silica cartridges. For reverse phase, use high pH buffers (Ammonium Bicarbonate, pH 10) to keep the amine neutral and improve peak shape.

References
  • Ghosez's Reagent Protocol

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2]

    • Source:Org.[1][3][4][5][6] Biomol. Chem., 2015, 13 , 11607-11611.

    • URL:[Link]

  • Acyl Fluorides (TFFH)

    • Title: TFFH-Derived Acyl Fluorides as Powerful Agents for the Synthesis of Sterically Hindered Amides.
    • Source:J. Am. Chem. Soc., 2006, 128, 9630.
    • URL:[Link]

  • Buchwald-Hartwig for Hindered Amines

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia and Amine Surrog
    • Source:J. Am. Chem. Soc., 2006, 128, 10028–10029.
    • URL:[Link]

  • Spiro[3.

    • Title: Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
    • Source:Org.[1][3][4][5][6] Lett., 2010, 12 , 9, 1944–1947.

    • URL:[Link]

Sources

Technical Support Center: Purification of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1-Phenyl-2-azaspiro[3.3]heptane. This guide is designed to provide in-depth, practical advice and troubleshooting strategies to address the specific challenges encountered during the purification of this valuable spirocyclic amine. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles that govern their success.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.

Issue 1: Persistent Impurities After Initial Purification

Question: I've performed an initial purification of my crude this compound, but I'm still seeing persistent impurities in my analytical data (e.g., TLC, LC-MS, NMR). What are my next steps?

Answer:

Persistent impurities are a common challenge in organic synthesis. The key is to identify the nature of the impurity and select a purification technique that exploits the differences in physicochemical properties between your desired compound and the contaminant.

Recommended Troubleshooting Workflow:

  • Impurity Identification (If Possible):

    • LC-MS Analysis: This is often the most informative technique. The mass-to-charge ratio (m/z) can provide the molecular weight of the impurity, offering clues to its structure (e.g., unreacted starting material, byproduct).

    • NMR Spectroscopy: If the impurity is present in a significant amount, you may be able to identify characteristic peaks in the 1H or 13C NMR spectrum.

  • Selection of a Secondary Purification Method: Based on the likely nature of the impurity, choose an appropriate secondary purification method.

    • Acid-Base Extraction: Since this compound is a basic amine, an acid-base extraction can be highly effective for removing neutral or acidic impurities.[1] The basic principle involves partitioning the amine into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

    • Column Chromatography: If the impurities are structurally similar to the product, column chromatography is often the most powerful technique.[2] The choice of stationary and mobile phases is critical.

      • For polar impurities: Use a less polar eluent system.

      • For non-polar impurities: A more polar eluent system will be more effective.

      • Amines on Silica Gel: Amines can sometimes streak or bind irreversibly to acidic silica gel. To mitigate this, you can:

        • Use a basic modifier in your eluent: A small amount of triethylamine (Et3N) or ammonium hydroxide (NH4OH) (e.g., 0.1-2%) can neutralize the acidic sites on the silica gel, leading to better peak shape and recovery.[3]

        • Use a different stationary phase: Alumina (basic or neutral) or commercially available amine-functionalized silica can be excellent alternatives for purifying amines.[3]

    • Recrystallization: If your this compound is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[4][5] The key is to find a solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5]

Issue 2: Low Recovery from Column Chromatography

Question: I'm losing a significant amount of my this compound during column chromatography on silica gel. What's causing this and how can I improve my yield?

Answer:

Low recovery of amines from silica gel chromatography is a frequent problem stemming from the acidic nature of the silica surface, which can lead to irreversible adsorption of the basic amine.

Causality and Solutions:

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of your spirocycle interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong binding and poor elution.

  • Mitigation Strategies:

    • Basify the Mobile Phase: As mentioned previously, adding a small percentage of a volatile base like triethylamine or ammonium hydroxide to your eluent is the most common and effective solution.[3] This base will compete with your product for the acidic sites on the silica, allowing your compound to elute more efficiently.

    • Pre-treat the Silica Gel: You can prepare a slurry of the silica gel in your chosen eluent containing the basic additive before packing the column.[3] This ensures that the stationary phase is fully neutralized before you load your sample.

    • Consider Alternative Stationary Phases: If the issue persists, switching to a more inert stationary phase is a good option.

      • Neutral or Basic Alumina: These are excellent choices for the purification of basic compounds.

      • Amine-Functionalized Silica: This specialized stationary phase is designed specifically for the chromatography of amines and can provide excellent separation and recovery.[3]

Issue 3: Difficulty in Achieving Baseline Separation of Diastereomers

Question: My synthesis of a substituted this compound has resulted in a mixture of diastereomers that are proving difficult to separate by standard chromatography. What advanced techniques can I employ?

Answer:

Separating diastereomers can be challenging due to their similar physical properties. However, several chromatographic strategies can enhance resolution.

Advanced Separation Strategies:

  • Optimization of Mobile Phase Polarity: Small, systematic changes to the solvent composition can have a significant impact on selectivity. A shallow gradient or isocratic elution with a finely tuned solvent mixture is often required.

  • Chiral Chromatography: Even though you are separating diastereomers, a chiral stationary phase (CSP) can sometimes provide the necessary selectivity for separation. This is because the different spatial arrangements of the diastereomers can lead to differential interactions with the chiral environment of the CSP.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of stereoisomers. It often provides higher efficiency and resolution compared to traditional HPLC. The use of supercritical CO2 as the primary mobile phase also has environmental benefits.

  • Preparative HPLC: If you have access to a preparative HPLC system, this will likely be the most effective method for obtaining pure diastereomers. You can screen different columns and mobile phases on an analytical scale to find the optimal conditions before scaling up.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Question 1: What is the best general-purpose column chromatography system for purifying this compound?

Answer:

A good starting point for the purification of this compound by column chromatography is:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Additive: 0.5-1% triethylamine (Et3N) or ammonium hydroxide (NH4OH) in the mobile phase.[3]

It is always recommended to first determine the optimal eluent composition by thin-layer chromatography (TLC) before running the column.

Question 2: How can I effectively remove residual solvent from my purified this compound?

Answer:

Residual solvent can be a concern, especially for downstream applications. Here are some effective methods for solvent removal:

  • High Vacuum Drying: Placing the sample under high vacuum for an extended period is the most common method. Gentle heating (if the compound is thermally stable) can accelerate the process.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent (e.g., water, dioxane), lyophilization can be a very effective method for removing the solvent to yield a fluffy, solid product.

  • Trituration/Recrystallization: If the residual solvent is one in which your compound is poorly soluble, you can triturate the sample with a non-solvent to wash it away. Alternatively, recrystallization will inherently leave you with a product that is largely free of the crystallization solvent upon proper drying.

Question 3: Are there any known stability issues with this compound that I should be aware of during purification?

Answer:

While this compound is a relatively stable molecule, like many amines, it can be susceptible to oxidation over time, especially if exposed to air and light. It is good practice to:

  • Store under an inert atmosphere: If storing for an extended period, flushing the container with nitrogen or argon is recommended.

  • Protect from light: Storing in an amber vial or in a dark location can help prevent photochemical degradation.

  • Avoid strong oxidizing agents: Be mindful of the reagents and conditions used in your workup and purification to avoid unwanted side reactions.

III. Visualization of Purification Workflow

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification method for this compound based on the initial purity and nature of the impurities.

Purification_Workflow start Crude this compound initial_analysis Initial Analysis (TLC, LC-MS, NMR) start->initial_analysis is_solid Is the crude product a solid? initial_analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No purity_check1 Purity Check recrystallization->purity_check1 final_product Pure Product purity_check1->final_product Pure purity_check1->column_chromatography Impure column_chromatography->final_product Successful Separation acid_base_extraction Acid-Base Extraction column_chromatography->acid_base_extraction Persistent Polar/Non-polar Impurities purity_check2 Purity Check acid_base_extraction->purity_check2 purity_check2->final_product Pure purity_check2->column_chromatography Impure

Caption: Decision workflow for purification.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol describes the purification of this compound from neutral organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated amine will precipitate or form an oily layer.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel and extract three times with fresh portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol details the purification of this compound using flash column chromatography with triethylamine as a basic modifier.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare the mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% (v/v) of triethylamine to the eluent mixture.

  • TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude material in various ratios of hexanes/ethyl acetate (containing 1% Et3N). Aim for an Rf value of ~0.2-0.3 for the product.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with the prepared mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Data Summary

Table 1: Recommended Solvent Systems for Recrystallization

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent screening.

Solvent/Solvent SystemSuitabilityNotes
Heptane/Ethyl AcetateHighThe compound should be sparingly soluble in heptane and more soluble in ethyl acetate. Start by dissolving in a minimal amount of hot ethyl acetate and then add hot heptane until turbidity is observed.
TolueneMediumMay be a suitable single-solvent system.
Isopropanol/WaterMediumDissolve in hot isopropanol and add water dropwise until the solution becomes cloudy.

VI. References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(13), 1987-1989.

  • PubChem. (n.d.). 1-Phenyl-1,6-diazaspiro[3.3]heptane. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ACS Publications. (2025, February 5). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. Retrieved from [Link]

  • FOLIA. (2010, April 2). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Retrieved from [Link]

  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • ACS Publications. (2026, February 12). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?. Retrieved from [Link]

  • PubMed. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • PMC. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

  • ACS Publications. (2014, December 7). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Retrieved from [Link]

  • PubMed. (n.d.). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]

  • PubMed. (n.d.). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Retrieved from [Link]

  • ACSGCIPR. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US7326820B2 - System and method for purifying heptane. Retrieved from

  • ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Challenges with 1-Phenyl-2-azaspiro[3.3]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Phenyl-2-azaspiro[3.3]heptane and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their experimental workflows. Spirocyclic structures are increasingly utilized in drug discovery for their ability to provide novel three-dimensional exit vectors, which can lead to improved physicochemical properties and target engagement.[1][2] However, like any active pharmaceutical ingredient (API), achieving consistent and optimal solubility is paramount for generating reliable data, from early in vitro assays to preclinical studies.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific solubility issues you may encounter. Our approach is grounded in fundamental physicochemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively design more robust experiments.

Section 1: Foundational Troubleshooting - "My Salt Won't Dissolve!"

This section addresses the most common and immediate issue: failure of a this compound salt to dissolve in a standard aqueous buffer.

Question: I'm trying to dissolve my this compound HCl salt in a neutral phosphate buffer (pH 7.4) for a cell-based assay, but I'm seeing persistent cloudiness or precipitation. What's happening?

Answer: This is a classic and frequent challenge when working with salts of basic compounds like this compound. The core of the issue lies in the pH of your dissolution medium and its relationship with the pKa of your compound.

The Underlying Chemistry: The 2-azaspiro[3.3]heptane moiety contains a secondary amine, which is a weak base.[3][4] When this amine is protonated (by reacting it with an acid like HCl), it forms a positively charged ammonium ion, creating the hydrochloride salt. This ionic form is significantly more polar and, therefore, more water-soluble than the neutral "free base" form.

The solubility of this salt is critically dependent on maintaining the protonated state of the amine. The equilibrium between the soluble salt and the insoluble free base is governed by the pH of the solution. At a pH significantly above the pKa of the conjugate acid (the protonated amine), the equilibrium shifts towards the deprotonated, neutral free base, which is much less soluble and precipitates out of solution.[5] This phenomenon is known as disproportionation .

Immediate Troubleshooting Steps:

  • Verify the pH: The first step is always to measure the final pH of your solution after adding the salt. The addition of the salt itself can sometimes alter the buffer's pH.

  • Acidify the Solution: The most direct solution is to lower the pH of your solvent. Prepare your stock solution in a more acidic medium (e.g., pH 4-5) where the amine will be fully protonated and therefore maximally soluble. You can then perform a serial dilution into your final assay medium, being mindful of the final pH. For many amine salts, solubility increases dramatically in acidic conditions.[5]

Workflow: Basic Dissolution Troubleshooting

A Start: Salt fails to dissolve in aqueous buffer (e.g., pH 7.4) B Is the solution cloudy or does it have precipitate? A->B C Measure the final pH of the solution B->C Yes D Is pH > 6.0? C->D E Hypothesis: Salt disproportionation to insoluble free base. D->E Yes J Hypothesis: Potential issue with solvent capacity or intrinsic solubility of the salt form. D->J No F Action: Prepare a concentrated stock solution in an acidic buffer (e.g., pH 4.0-5.0) or pure water. E->F G Does the salt dissolve in the acidic stock? F->G H Success: Use the acidic stock for serial dilutions into your final assay medium. Monitor for precipitation at final concentration. G->H Yes I Issue Persists: The problem may be intrinsic insolubility of the salt itself, polymorphism, or a different issue. Proceed to Advanced Troubleshooting. G->I No J->F

Caption: Troubleshooting workflow for initial dissolution failure.

Section 2: Optimizing Experimental Conditions

Beyond the initial dissolution, the choice of salt, solvent, and temperature can be strategically manipulated to maintain solubility throughout your experiment.

Question: I have access to both the hydrochloride (HCl) and mesylate salts of this compound. Which one should I choose for better aqueous solubility?

Answer: The choice of the counter-ion (the "salt former") is a critical decision that can significantly impact a compound's physicochemical properties, including solubility, stability, and hygroscopicity, without altering its core pharmacology.[][7] There is no universal rule that one salt is always better than another; the optimal choice is API-dependent.[8]

  • Hydrochloride (HCl) Salts: These are among the most common salt forms. Chloride is a small, highly electronegative ion. HCl salts are often crystalline and can exhibit good solubility. However, in some cases, they can be more hygroscopic (tend to absorb water from the air) than other salts.

  • Mesylate (Methanesulfonate) Salts: Mesylate is a larger, organic counter-ion. It can sometimes form more stable, less hygroscopic crystalline structures compared to HCl salts. A case study on albendazole, another weakly basic compound, identified the mesylate salt as having highly improved physicochemical properties, including lower hygroscopicity and favorable dissolution characteristics that were pH-dependent.[8]

Recommendation: The best approach is empirical. You must perform a head-to-head solubility assessment. A simple kinetic or thermodynamic solubility experiment will reveal which salt form provides the desired concentration in your specific medium. For a comprehensive strategy, especially in later-stage development, a full salt screening is recommended to identify the optimal form.[7][9]

PropertyHydrochloride (HCl) SaltMesylate SaltGeneral Consideration
Counter-ion Size SmallLarger, OrganicCan influence crystal packing and lattice energy.
Typical Solubility Often high, but very pH-dependent.Can be very high; may offer advantages at certain pH ranges.[8]Must be determined experimentally for each API.
Hygroscopicity Can be moderate to high.Often lower than corresponding HCl salt.[8]Important for solid handling and long-term stability.
Stability Generally good.Generally good.Both are typically stable salt forms.
Question: My compound is for an in vivo study, and I need to dissolve it in a vehicle suitable for oral gavage. Simple buffers aren't working. What are my options?

Answer: For preclinical dosing, especially for poorly soluble compounds, specialized formulation vehicles are often necessary. The goal is to create a solution or a stable, homogenous suspension that can be accurately dosed and enhances absorption.[10]

Formulation Strategies for Preclinical Studies:

  • pH Adjustment: As discussed, this is the first strategy. Using a vehicle with a pH of 2-4 can often be sufficient for basic compounds.

  • Co-solvents: You can increase the solubility of a compound by adding a water-miscible organic solvent to your aqueous vehicle.[11] Common co-solvents include:

    • Polyethylene glycol 300 or 400 (PEG-300, PEG-400)

    • Propylene glycol (PG)

    • Ethanol

    • Dimethyl sulfoxide (DMSO) - Use with caution and in low percentages for in vivo studies due to potential toxicity.

  • Surfactants/Solubilizers: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[12]

    • Tween® 80 (Polysorbate 80)

    • Kolliphor® RH 40 (Cremophor® RH 40)

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Example Vehicle Compositions:

Vehicle ComponentPercentagePurpose
Simple Co-solvent System
PEG-40030%Co-solvent
Propylene Glycol10%Co-solvent
Water60%Vehicle base
Surfactant System
Kolliphor® RH 4010%Surfactant/Solubilizer
Water90%Vehicle base
Cyclodextrin System
HP-β-CD20-40% (w/v)Complexation agent
Citrate Buffer (pH 3.5)q.s. to volumeAcidified vehicle

Important: Always test the stability of your final formulation to ensure the compound doesn't precipitate over the duration of your study. Additionally, run a vehicle-only control group in your animal studies to account for any effects of the formulation itself.

Section 3: Advanced Troubleshooting & Protocols

When simple fixes are insufficient, a more systematic and rigorous approach is required. This often involves a deeper characterization of the compound's properties.

Question: My compound dissolves initially but then crashes out of solution over time, even at an acidic pH. What could be the cause?

Answer: This phenomenon often points to the difference between kinetic solubility and thermodynamic solubility .

  • Kinetic Solubility: This is the concentration of a compound when it first precipitates from a solution prepared by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer.[15] It often represents a supersaturated, metastable state. The amorphous solid that initially dissolves has higher free energy than the more stable crystalline form.

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[16] Over time, a supersaturated solution will equilibrate by precipitating the excess solute until it reaches the lower, thermodynamically stable concentration.

Decision Tree: Kinetic vs. Thermodynamic Solubility Issues

A Start: Compound dissolves initially, then precipitates over time. B Was the solution prepared from a concentrated DMSO stock? A->B E Was the solution prepared by dissolving solid directly into buffer? A->E C Hypothesis: Supersaturation occurred, leading to kinetic solubility measurement. Precipitation is the system reaching thermodynamic equilibrium. B->C Yes D Action: Determine the thermodynamic solubility using a Shake-Flask method. This value represents the true, stable solubility limit. C->D H Outcome: Work below the measured thermodynamic solubility limit or use formulation strategies (e.g., polymers) to maintain supersaturation. D->H F Hypothesis: Possible conversion to a less soluble polymorph or hydrate over time. E->F Yes G Action: Characterize the precipitate using techniques like XRPD or DSC to identify its solid form. F->G G->H

Caption: Differentiating between kinetic and thermodynamic solubility problems.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the equilibrium solubility of a compound.[17]

Objective: To determine the maximum stable concentration of a this compound salt in a specific aqueous medium at a controlled temperature.

Materials:

  • This compound salt (solid)

  • Selected aqueous buffer (e.g., pH 4.5 acetate buffer, pH 6.8 phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Centrifuge

  • Low-binding filter syringes (e.g., 0.22 µm PVDF)

  • HPLC system with a validated analytical method for the compound

Procedure:

  • Add Excess Solid: Add an excess amount of the solid salt to a vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Add Solvent: Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.

  • Equilibrate: Tightly cap the vial and place it on the orbital shaker at the desired temperature. Allow the suspension to shake for at least 24-48 hours to ensure equilibrium is reached.[17] Some poorly soluble or slowly dissolving compounds may require up to 72 hours.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particles are transferred, filter the supernatant through a low-binding syringe filter into a clean HPLC vial.

  • Dilution & Analysis: Dilute the filtered sample with mobile phase to a concentration that falls within the linear range of your HPLC calibration curve.

  • Quantification: Analyze the sample by HPLC to determine the concentration. This concentration is the thermodynamic solubility.

  • Solid Phase Analysis (Recommended): Recover the solid pellet from the vial and allow it to air dry. Analyze the solid using a technique like X-ray Powder Diffraction (XRPD) to confirm if the solid form has changed (e.g., disproportionated to the free base or converted to a different polymorph).[17]

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is a spirocyclic scaffold like 2-azaspiro[3.3]heptane used in the first place? Spirocyclic scaffolds introduce a rigid, three-dimensional geometry into a molecule.[1] This shift away from flat, aromatic structures (an increase in the fraction of sp3-hybridized carbons) often correlates with improved physicochemical properties, including potentially higher solubility, better metabolic stability, and decreased lipophilicity compared to simpler cyclic amines.[1][2]

Q2: I use DMSO to make my stock solutions. Could this be causing problems? Yes, potentially. While DMSO is an excellent solubilizing agent, it can lead to artificially high (kinetic) solubility measurements when diluted into aqueous buffers.[15] If the final DMSO concentration in your assay is too high (typically >1%), it can also have direct effects on your biological system. Always keep the final DMSO concentration consistent across all wells and as low as possible.[18]

Q3: What are biorelevant media like FaSSIF and FeSSIF, and when should I use them? FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are dissolution media that mimic the composition of human intestinal fluids. They contain bile salts and phospholipids, which can significantly increase the solubility of lipophilic compounds.[17] You should use these media when you need to predict how your compound might dissolve and be absorbed in the human gut, which is a crucial step in evaluating oral bioavailability.[10]

Q4: Can I just sonicate my sample to get it to dissolve? Sonication can be used to break up aggregates and accelerate the rate of dissolution, but it will not increase the thermodynamic solubility.[19] It is a useful technique for ensuring a fine, homogenous suspension or for speeding up the equilibration process in a shake-flask experiment, but it is not a solution for a compound that is being used above its solubility limit.

References

  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules.

  • Wawer, M., et al. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed.

  • BOC Sciences. (2026). Salt Form Screening and Selection Services.

  • Improved Pharma. (2021). Salt Screening.

  • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.

  • He, Y., et al. (2025). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate.

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • Caru, M., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.

  • Anand, O., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

  • University of Toronto. (2023). Solubility of Organic Compounds.

  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.

  • Zhidkova, E. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. PMC.

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

  • Tesconi, M., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

  • Reutlinger, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine.

  • MRC Technology. How to Develop Effective in vitro Assays for Early Drug Discovery.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

  • International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability.

  • Veranova. Improving solubility and accelerating drug development.

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

  • Outsourced Pharma. (2022). 4 Factors Affecting Solubility Of Drugs.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.

  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.

  • AHH Chemical Co., LTD. 3-phenyl-2-azaspiro[3.3]heptane;hydrochloride.

  • Zhidkova, E. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI.

  • Reutlinger, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharma Magazine.

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.

  • Maulik, A., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech.

  • ResearchGate. (2025). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.

  • RJPT. (2013). Technologies to Counter Poor Solubility Issues: A Review.

  • IJSDR. (2011). Methods to boost solubility.

  • PubChem. 2-Azaspiro[3.3]heptane hydrochloride.

  • Sigma-Aldrich. 2-Azaspiro[3.3]heptane hydrochloride.

  • IUPAC. SOLUBILITY DATA SERIES.

  • PubChem. 2-Azaspiro(3.3)heptane.

  • ChemRxiv. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.

  • BLD Pharm. 2-Azaspiro[3.3]heptane hydrochloride.

  • ChemScene. 6-Isopropoxy-2-azaspiro[3.3]heptane hydrochloride.

Sources

Troubleshooting cyclization failures in spiroheptane formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spiroheptane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the spiro[3.3]heptane core and its derivatives. Spiroheptanes are valuable scaffolds in medicinal chemistry, offering a rigid, three-dimensional structure that can serve as a bioisostere for aromatic rings. However, their synthesis can be challenging, often leading to frustrating cyclization failures.

This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during the synthesis of these unique molecular architectures.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields are a frequent challenge in spirocyclization reactions. Before delving into more complex troubleshooting, a systematic review of the fundamentals is crucial. Here’s a checklist of initial steps:

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials and reagents. Impurities can interfere with the reaction or poison catalysts.[1][2] Accurately calculate and weigh all reactants to ensure correct stoichiometry.

  • Solvent and Atmosphere: Ensure your solvents are anhydrous and appropriately degassed, especially for reactions sensitive to moisture and oxygen.[1][2] The use of an inert atmosphere (e.g., nitrogen or argon) is often critical.

  • Reaction Temperature and Time: Confirm that the reaction is being conducted at the optimal temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the ideal reaction time and to check for starting material consumption and product formation.[1] Leaving a reaction for too long can lead to product decomposition.[3]

  • Workup Procedure: Review your workup protocol. Product loss can occur during extractions if the product has some water solubility or if emulsions form. Ensure complete extraction and minimize losses during solvent removal, especially for volatile products.[4][5]

Q2: I'm observing the formation of multiple products, and my desired spiroheptane is only a minor component. What are the likely side reactions?

A2: The formation of multiple products points towards competing reaction pathways. Common side reactions in spiroheptane synthesis include:

  • Oligomerization/Polymerization: In reactions involving intramolecular cyclization, intermolecular reactions can compete, leading to the formation of dimers, trimers, or polymers. This is particularly common in tandem Michael/Aldol-type reactions.[6]

  • Rearrangement Products: Strain-relocating rearrangements, such as semipinacol rearrangements, can sometimes lead to undesired isomers if the migrating group or the carbocation intermediate is not controlled.[7]

  • Incomplete Cyclization: The reaction may stall after an initial step, leaving intermediates in the reaction mixture. For example, in a tandem reaction, the first bond-forming event may occur, but the subsequent cyclization fails.[6]

  • Retro-Michael Reaction: In conjugate addition reactions, the initial adduct can revert to the starting materials under the reaction conditions, reducing the overall yield of the desired cyclized product.[6]

Q3: My catalyst appears to be inactive or dies during the reaction. What could be the cause?

A3: Catalyst deactivation is a significant issue in many catalytic cycles for spiroheptane synthesis. The primary causes include:

  • Catalyst Poisoning: Impurities in the starting materials or solvent can strongly bind to the active sites of the catalyst, rendering it inactive. Common poisons include sulfur, water, and oxygen-containing functional groups that can coordinate to the metal center.[8][9][10][11]

  • Carbon Deposition (Coking): At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits that block active sites.[10][12]

  • Sintering: At high temperatures, metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area of the catalyst.[11][12]

  • Leaching: The active metal component of a heterogeneous catalyst may dissolve into the reaction medium, leading to a loss of catalytic activity.[11]

Detailed Troubleshooting Guides

Issue 1: Failure of [2+2] Cycloaddition Reactions

The [2+2] cycloaddition of a ketene or keteniminium salt with an alkene is a common strategy for constructing the cyclobutane rings of spiro[3.3]heptane.[7][13] Failures in this key step can often be traced to several factors.

Question: I am attempting a [2+2] cycloaddition between a keteniminium salt and methylenecyclobutane, but I am only recovering my starting materials. What should I investigate?

Answer:

This issue often points to a problem with the formation or reactivity of the key keteniminium intermediate.

Troubleshooting Workflow:

start [2+2] Cycloaddition Failure (Starting Materials Recovered) check_activation Verify Keteniminium Formation (e.g., via in-situ IR or NMR if possible) start->check_activation reagent_quality Check Quality of Activating Agent (e.g., Triflic Anhydride) check_activation->reagent_quality No intermediate detected alkene_reactivity Assess Alkene Reactivity check_activation->alkene_reactivity Intermediate forms but no reaction base_strength Evaluate Base Strength and Sterics (e.g., Collidine, Lutidine) reagent_quality->base_strength Reagent is fresh/pure temperature Increase Reaction Temperature base_strength->temperature Base is appropriate success Successful Cyclization temperature->success alkene_reactivity->temperature Alkene is not electron-deficient

Caption: Troubleshooting workflow for failed [2+2] cycloadditions.

Detailed Analysis:

  • Keteniminium Salt Formation: The formation of the keteniminium salt from an amide is a critical first step. This is often achieved using a strong electrophilic activator like triflic anhydride.[14][15]

    • Action: Ensure the triflic anhydride is fresh and has been handled under anhydrous conditions. Old or improperly stored triflic anhydride may be hydrolyzed and inactive.

    • Causality: Triflic anhydride activates the amide oxygen, making the carbonyl carbon highly electrophilic and facilitating the formation of the keteniminium salt upon elimination of the triflate group.

  • Role of the Base: A non-nucleophilic, sterically hindered base like collidine or lutidine is typically used to scavenge the acid generated during the reaction.[14][15]

    • Action: Verify the purity of the base. If the base is too weak or too hindered, it may not efficiently promote the formation of the keteniminium salt.

    • Causality: The base prevents the protonation of the starting amide and the product, which could lead to side reactions.

  • Reaction Temperature: These cycloadditions often require elevated temperatures (refluxing in 1,2-dichloroethane is common).[14][15]

    • Action: If the reaction is being run at a lower temperature, consider increasing it. Monitor for any potential decomposition of starting materials at higher temperatures.

    • Causality: The cycloaddition has a significant activation energy barrier, and higher temperatures provide the necessary thermal energy to overcome this barrier.

  • Steric Hindrance: Highly substituted amides or alkenes can sterically hinder the approach of the reactants, preventing the cycloaddition.[16][17][18][19][20]

    • Action: Analyze the steric bulk of your substrates. If possible, consider using less hindered analogues to test the feasibility of the reaction.

    • Causality: The concerted [2+2] cycloaddition requires a specific geometric arrangement of the reactants, which can be disrupted by bulky substituents.

Experimental Protocol: General Procedure for Keteniminium-Based [2+2] Cycloaddition [14][15]

  • To a solution of the alkene (1.0 equiv) and amide (1.2 equiv) in anhydrous 1,2-dichloroethane, add collidine or lutidine (1.2 equiv).

  • Cool the mixture to 0 °C and slowly add triflic anhydride (1.2 equiv).

  • After the addition, heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Issue 2: Low Diastereoselectivity in Spiroheptane Formation

Achieving the desired stereochemistry is often a critical goal, especially in the context of drug development.

Question: My spiroheptane synthesis yields a mixture of diastereomers, and I'm struggling to improve the selectivity for the desired isomer. What factors should I consider?

Answer:

Diastereoselectivity in spirocyclization is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

Factors Influencing Diastereoselectivity:

FactorInfluence on SelectivityTroubleshooting Action
Reaction Temperature Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity.Run the reaction at a lower temperature, even if it requires a longer reaction time.
Solvent The polarity of the solvent can influence the transition state geometry.Screen a range of solvents with varying polarities.
Catalyst/Reagent The steric bulk and electronic properties of the catalyst or reagents can direct the stereochemical outcome.For catalyzed reactions, try catalysts with different ligands. For reagent-mediated reactions, consider reagents with different steric profiles.
Substrate Control Existing stereocenters or bulky groups on the substrate can direct the approach of the incoming reactant.Modify the substrate to introduce a directing group or increase the steric bias.

Troubleshooting Logic Diagram:

start Low Diastereoselectivity temp Lower Reaction Temperature start->temp solvent Screen Solvents temp->solvent No improvement end Improved Diastereoselectivity temp->end Successful catalyst Modify Catalyst/Reagent solvent->catalyst No improvement solvent->end Successful substrate Substrate Modification catalyst->substrate No improvement catalyst->end Successful substrate->end Successful

Caption: Decision tree for improving diastereoselectivity.

Issue 3: Purification Challenges

Even with a successful reaction, isolating the pure spiroheptane can be a hurdle.

Question: My spiroheptane product is difficult to purify. It co-elutes with byproducts on silica gel, and distillation is not an option. What are some alternative purification strategies?

Answer:

Purification of spirocyclic compounds can be challenging due to their often non-polar nature and similar retention factors to non-polar byproducts.[21][22]

Alternative Purification Techniques:

  • Reverse-Phase Chromatography: If the polarity of your desired product is sufficiently different from the impurities, reverse-phase chromatography (e.g., using C18-functionalized silica) can be an effective alternative.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material. A systematic screening of different solvent systems is often necessary.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and can offer different selectivity compared to normal or reverse-phase chromatography.

  • Derivative Formation: In some cases, it may be beneficial to temporarily convert your product into a more easily purifiable derivative (e.g., an ester or a tosylate). After purification, the original functionality can be regenerated.

References

  • Wipf, P., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]

  • Prysiazhniuk, K., et al. (2024). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]

  • Mykhailiuk, P., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • ResearchGate. (2022). Optimization of reaction conditions. ResearchGate. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]

  • Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. [Link]

  • MDPI. (2024). Exploring Deactivation Reasons of Biomass-Based Phosphorus-Doped Carbon as a Metal-Free Catalyst in the Catalytic Dehydroaromatization of n-Heptane. MDPI. [Link]

  • Wikipedia. (2024). Spiroheptane. Wikipedia. [Link]

  • YouTube. (2021). Steric Hindrance | Organic Chemistry. Najam Academy. [Link]

  • Taylor & Francis. (n.d.). Catalyst poisoning – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (2019). (PDF) Catalyst Deactivation, Poisoning and Regeneration. ResearchGate. [Link]

  • García-Lacuna, J., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]

  • Hamann, S. D., et al. (2017). Steric effects in cyclization reactions. ResearchGate. [Link]

  • ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. [Link]

  • Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]

  • Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. [Link]

  • Barbier, J. (2001). Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate. [Link]

  • Reddit. (2021). Database on "failed" reactions. r/chemistry. [Link]

  • Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

  • Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]

  • Wang, X., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]

  • PubMed. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PubMed. [Link]

  • Reddit. (2023). Struggling with yield for a simple reaction: What could I be screwing up?. r/Chempros. [Link]

  • ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ResearchGate. [Link]

  • Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. [Link]

Sources

Technical Support Center: Stability of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

1-Phenyl-2-azaspiro[3.3]heptane is a strained spirocyclic amine increasingly utilized in medicinal chemistry as a bioisostere for piperidine or morpholine rings. Its unique 3D geometry alters metabolic stability and lipophilicity vectors compared to flat aromatic systems.

The "Bottom Line" for Researchers: Contrary to common assumptions about strained rings (like


-lactams), the 2-azaspiro[3.3]heptane scaffold is kinetically stable  to hydrolysis in neutral and mild aqueous buffers. The primary instability issue users encounter is not chemical degradation, but physical precipitation  of the free base at physiological pH.
Key Stability Metrics
ParameterStatusTechnical Insight
Hydrolytic Stability High Stable in PBS (pH 7.4) and water for >7 days. Ring strain does not drive spontaneous hydrolysis under ambient conditions.
pH Sensitivity Moderate Critical: Solubility is highly pH-dependent. The compound precipitates as a free base at pH > 9.0.
Oxidative Stability Moderate Secondary amines are susceptible to N-oxidation over prolonged exposure to air/light.
Thermal Stability Good Stable up to 40°C in solution; solid form stable >100°C (salt form).

Physicochemical Data & Speciation

Understanding the protonation state is the single most important factor in handling this compound.

PropertyValue (Approx.)Implication for Experiments
pKa (Conjugate Acid) 9.8 – 10.5 At pH 7.4, the compound is >99% protonated (cationic) and soluble. At pH 10, it is ~50% neutral (insoluble).
LogP (Free Base) ~2.4 Moderate lipophilicity. The neutral form will partition into lipids or precipitate from water.
Solubility (HCl Salt) > 20 mg/mL Highly soluble in water/DMSO.
Solubility (Free Base) < 0.1 mg/mL Essentially insoluble in water.

Troubleshooting Guide (FAQ)

Q1: My stock solution turned cloudy immediately upon dilution into PBS. Is the compound degrading?

Diagnosis: No, this is likely precipitation, not degradation. Mechanism: While PBS (pH 7.4) is generally safe, if you are diluting a highly concentrated stock (e.g., 50 mM in DMSO) into a weak buffer, the local pH might shift, or the "salting out" effect may occur. Solution:

  • Check Concentration: Ensure final aqueous concentration is < 100

    
    M for initial screens.
    
  • Check pH: Measure the final pH. If it is above 8.5, the free base is forming.

  • Add Co-solvent: 1-5% DMSO or Methanol helps maintain solubility of the transient free base.

Q2: I see a new peak at [M+16] in my LC-MS after 48 hours. What is it?

Diagnosis: N-Oxidation. Mechanism: Secondary amines can react with dissolved oxygen to form N-oxides (


), especially under light exposure.
Solution: 
  • Degass buffers (helium sparge or vacuum sonication).

  • Protect from light (amber vials).

  • Add Antioxidant: 0.1% Ascorbic acid or EDTA can mitigate trace metal-catalyzed oxidation.

Q3: Can I store the aqueous stock at 4°C?

Diagnosis: Not recommended for >24 hours. Reasoning: While chemically stable, aqueous solutions of amines can absorb


 from the air, forming carbamates or shifting pH.
Protocol:  Store as a solid powder (HCl salt)  at -20°C. If a stock must be kept, use 100% DMSO  at -20°C (stable for months).
Q4: Is the spiro ring susceptible to acid-catalyzed ring opening?

Diagnosis: Only under extreme conditions. Insight: Unlike cyclopropanes, the cyclobutane/azetidine rings in the spiro[3.3]heptane system require significant activation energy to open. Risk: Avoid boiling in strong acid (e.g., 6M HCl, 100°C), which may lead to ring opening to form amino-alkyl derivatives. Standard acidic HPLC mobile phases (0.1% Formic Acid) are perfectly safe.

Visualizing Stability & Workflows

Diagram 1: Troubleshooting Stability Issues

This flowchart guides you through the diagnosis of "loss of signal" or "impurity formation."

StabilityTroubleshooting Start Issue: Loss of Compound or Extra Peaks CheckAppearance 1. Check Solution Appearance Start->CheckAppearance Cloudy Cloudy / Precipitate CheckAppearance->Cloudy Clear Clear Solution CheckAppearance->Clear CheckPH 2. Check pH vs. pKa (~10) Cloudy->CheckPH CheckLCMS 3. Run LC-MS Analysis Clear->CheckLCMS HighPH pH > 8.5 CheckPH->HighPH LowPH pH < 7.0 CheckPH->LowPH ActionSolubility Diagnosis: Precipitation (Free Base) Action: Lower pH or add DMSO HighPH->ActionSolubility LowPH->ActionSolubility Salting Out? MassShift Mass = M+16 (Oxidation) CheckLCMS->MassShift MassSame Mass = Parent (Adsorption) CheckLCMS->MassSame ActionOxidation Diagnosis: N-Oxidation Action: Degas buffer, Amber vial MassShift->ActionOxidation ActionAdsorption Diagnosis: Stickiness Action: Use glass/low-bind plastic MassSame->ActionAdsorption

Caption: Decision tree for diagnosing stability vs. solubility issues with this compound.

Diagram 2: Chemical Speciation & Degradation Pathways

Understanding the equilibrium states prevents experimental error.

Speciation Salt Protonated Salt (Soluble) (pH < 8) Base Neutral Free Base (Insoluble) (pH > 9) Salt->Base Deprotonation (-H+) Base->Salt Protonation (+H+) Oxide N-Oxide (Degradant) (+16 Da) Base->Oxide Oxidation (O2/Light)

Caption: Chemical speciation equilibrium. The primary risk is the reversible shift to the insoluble Free Base.

Validated Experimental Protocols

Protocol A: Aqueous Solubility Profiling (Mini-Shake Flask)

Use this to validate if your buffer system is compatible.

  • Preparation: Weigh 1.0 mg of this compound (HCl salt) into a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 500

    
    L of your target buffer (e.g., PBS pH 7.4).
    
  • Equilibration: Vortex for 1 minute, then shake at 25°C for 4 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet any precipitate.

  • Quantification: Dilute 10

    
    L of the supernatant into 990 
    
    
    
    L of 50:50 Water:Acetonitrile and analyze by HPLC.
  • Calculation: Compare peak area to a standard of known concentration.

Protocol B: Recommended HPLC Method

Standard method for polar amines to ensure sharp peak shape.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation/solubility).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B

  • Detection: UV at 254 nm (Phenyl ring absorption).

  • Note: If peak tailing occurs, add 5 mM Ammonium Formate to Mobile Phase A.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters, 12(9), 1944–1947.

    • Establishes the structural rigidity and basicity comparisons of the spiro-scaffold.
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(48), 8993-8995.

    • Provides context on the physicochemical properties (LogP, pKa) of spiro[3.3]heptane systems.
  • PubChem Compound Summary. (2023). 2-Azaspiro[3.3]heptane.[1][2][3][4][5][6][7] National Center for Biotechnology Information.

    • Source for general chemical identifiers and safety d
  • Mykhailiuk, P. K. (2023).[8] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.

    • Recent validation of the scaffold's stability and utility in drug design.

Sources

Technical Support Center: Purification of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Phenyl-2-azaspiro[3.3]heptane. The purity of this valuable building block is paramount for the success of subsequent synthetic transformations and biological assays. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this spirocyclic amine.

Understanding the Purification Challenges

The unique structural features of this compound, namely its rigid spirocyclic core and the basic nitrogen atom, can present specific purification hurdles. Common issues include the removal of structurally similar impurities, the separation of potential stereoisomers, and the compound's propensity to be an oil or a low-melting solid, which can complicate crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and provide actionable solutions to overcome purification obstacles.

Recrystallization Issues

Q1: My this compound sample oils out during recrystallization. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than forming crystals, is a common issue, especially with compounds that have low melting points. Here are several strategies to address this:

  • Reduce the Solvent Polarity: Oiling out often occurs when the compound is too soluble in the chosen solvent system. If you are using a solvent mixture, try increasing the proportion of the less polar solvent. For single-solvent recrystallizations, consider switching to a less polar solvent altogether.[1]

  • Slower Cooling: Rapid cooling can favor the formation of an oil over a crystalline solid. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling process.[2][3]

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to act as a seed for crystallization.

Q2: I'm struggling to find a suitable single solvent for recrystallization. What are my options?

A2: A two-solvent system is an excellent alternative when a single suitable solvent cannot be identified.[4] The ideal pair of solvents will have the following characteristics: one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.

Recommended Solvent Pairs for this compound:

"Good" Solvent (High Polarity)"Bad" Solvent (Low Polarity)
Ethyl AcetateHeptane/Hexane
AcetoneWater
MethanolWater
2-MethyltetrahydrofuranHeptane

Q3: My purified crystals are colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.[2][3] Add a small amount of charcoal to the hot, dissolved sample and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Column Chromatography Challenges

Q4: My this compound is streaking on the silica gel column. How can I improve the separation?

A4: Streaking of amines on silica gel is a frequent problem due to the interaction of the basic nitrogen with the acidic silica surface. This can be mitigated by:

  • Adding a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, into your eluent system can significantly improve peak shape and reduce streaking.[5][6]

  • Using an Amine-Functionalized Silica Gel: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase is designed to minimize interactions with basic compounds, resulting in better peak shapes and improved separation.[6]

  • Switching to Alumina: Alumina is a less acidic stationary phase than silica gel and can be a good alternative for the purification of basic compounds. You may need to adjust your eluent system, as the polarity of alumina differs from that of silica.[5]

Q5: How do I choose the right eluent system for column chromatography?

A5: The ideal eluent system should provide a retention factor (Rf) of approximately 0.35 for your target compound on a Thin Layer Chromatography (TLC) plate.[7] A common starting point for amines like this compound is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate. You can gradually increase the polarity of the eluent to achieve the desired separation.

Q6: I'm having trouble separating my product from a very similar impurity. What can I do?

A6: When dealing with closely related impurities, optimizing your chromatography is key:

  • Use a Longer Column: Increasing the length of the stationary phase can improve resolution.[7]

  • Employ a Shallower Gradient: If you are using gradient elution, a shallower gradient will increase the separation between closely eluting compounds.

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reverse-phase (C18) chromatography can be a powerful alternative.

Experimental Protocols

Below are detailed protocols for the purification of this compound.

Protocol 1: Recrystallization using a Two-Solvent System (Ethyl Acetate/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethyl acetate solution is still hot, slowly add heptane dropwise until the solution becomes faintly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine). Pour the slurry into the column and allow it to pack under gentle pressure.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate with 1% Triethylamine) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

It is crucial to assess the purity of your final product. A combination of techniques will provide the most comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is an excellent method for confirming the structure of this compound and for identifying and quantifying impurities.[9] The presence of unexpected signals can indicate impurities.

  • Quantitative NMR (qNMR): For a more precise determination of purity, qNMR can be employed using an internal standard.[10][11]

High-Performance Liquid Chromatography (HPLC)
  • Reverse-Phase HPLC: This is a highly sensitive technique for detecting and quantifying impurities.[9][12] A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Visualizing the Workflow

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (TLC, NMR) Crude->Analysis Decision Purity > 95%? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Chromatography Column Chromatography Decision->Chromatography No, Recrystallization Failed Pure Pure Product Decision->Pure Yes Recrystallization->Analysis Chromatography->Analysis

Method_Selection Start Crude Sample Analysis (TLC) Is_Solid Is the crude material a solid? Start->Is_Solid Solvent_Screen Recrystallization Solvent Screen Is_Solid->Solvent_Screen Yes Column Proceed with Column Chromatography Is_Solid->Column No (Oily) Good_Crystals Good crystals form? Solvent_Screen->Good_Crystals Recrystallize Proceed with Recrystallization Good_Crystals->Recrystallize Yes Good_Crystals->Column No

References

  • University of Calgary. (n.d.). Recrystallization - Two Solvent. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach (3rd ed.). Cengage Learning.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Abba, H., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 101(15), 2696-2706. [Link]

  • Reddit. (2016, May 3). Purification issues. r/chemistry. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). How to run column chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Stepanov, A. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947.
  • University of Bari. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • Kappe, C. O. (2000). Spirocyclic Scaffolds in Medicinal Chemistry. Synthesis, 2000(01), 15-31.
  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11466-11473.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Gadek, T. R., & Gfesser, G. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9218.
  • ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.

Sources

Minimizing side reactions during azaspiro[3.3]heptane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azaspiro[3.3]heptane Functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions and optimize your synthetic routes.

I. Understanding the Reactivity of Azaspiro[3.3]heptanes

Azaspiro[3.3]heptanes are prized in medicinal chemistry for their rigid, three-dimensional structure. However, the inherent ring strain of the bis-azetidine system dictates their reactivity and can lead to specific side reactions. Understanding these factors is crucial for successful functionalization.

II. Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered side reactions during the functionalization of azaspiro[3.3]heptanes. Each subsection provides a question-and-answer format to help you diagnose and solve common experimental issues.

A. Ring-Opening Reactions

The considerable ring strain in azetidines can make them susceptible to nucleophilic ring-opening under certain conditions.[1][2] This is a critical side reaction to control, as it leads to the loss of the desired spirocyclic core.

Question: I am observing unexpected byproducts with a higher molecular weight, and my desired N-functionalized azaspiro[3.3]heptane yield is low, especially when using acidic conditions. What could be the problem?

Answer: You are likely encountering an acid-mediated ring-opening of the azetidine ring. This is a known decomposition pathway for N-substituted azetidines, particularly when a pendant nucleophilic group is present on the substituent.[1] For instance, 2,6-diazaspiro[3.3]heptane derivatives have been observed to undergo ring opening upon treatment with hydrochloric acid (HCl).[3]

Causality: The mechanism often involves protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. If the N-substituent contains a nucleophilic moiety (e.g., an amide), an intramolecular cyclization can occur, leading to ring-opened products.[1]

Troubleshooting Workflow: Mitigating Acid-Mediated Ring Opening

start Low yield of N-functionalized product with unexpected byproducts check_acidity Are you using strong acidic conditions (e.g., HCl)? start->check_acidity acid_yes Yes check_acidity->acid_yes acid_no No check_acidity->acid_no solution1 Switch to a milder acid for deprotection, such as trifluoroacetic acid (TFA). [16] acid_yes->solution1 solution2 If possible, perform the reaction under neutral or basic conditions. acid_yes->solution2 solution3 Consider if your N-substituent contains a pendant nucleophile. [4] acid_no->solution3 end Improved yield of desired product solution1->end solution2->end redesign If so, redesign the substituent to be less nucleophilic or protect the nucleophilic group. solution3->redesign redesign->end start Formation of di-substituted byproduct in N-functionalization check_stoichiometry Are you using an excess of the electrophile? start->check_stoichiometry stoichiometry_yes Yes check_stoichiometry->stoichiometry_yes stoichiometry_no No check_stoichiometry->stoichiometry_no solution1 Use a 1:1 or slightly less than 1:1 ratio of electrophile to the azaspiro[3.3]heptane. stoichiometry_yes->solution1 check_protecting_group Are you using a protecting group strategy? stoichiometry_no->check_protecting_group end Improved yield of mono-functionalized product solution1->end pg_no No check_protecting_group->pg_no pg_yes Yes check_protecting_group->pg_yes solution2 Introduce a protecting group (e.g., Boc) on one nitrogen to ensure mono-functionalization. [16] pg_no->solution2 check_conditions Could reaction conditions be favoring over-reaction? pg_yes->check_conditions solution2->end conditions_yes Yes check_conditions->conditions_yes solution3 Lower the reaction temperature and shorten the reaction time. conditions_yes->solution3 solution3->end

Caption: Troubleshooting workflow for over-alkylation/acylation.

Experimental Protocol: Selective Mono-N-Boc Protection of 2,6-Diazaspiro[3.3]heptane

  • Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent.

  • Add a base such as triethylamine (TEA) (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the product by flash chromatography to isolate the mono-Boc protected 2,6-diazaspiro[3.3]heptane.

C. Protecting Group Issues

The choice and handling of protecting groups are critical for multi-step syntheses involving azaspiro[3.3]heptanes.

Question: My Boc-protected azaspiro[3.3]heptane is deprotecting during a subsequent reaction under acidic conditions. How can I prevent this?

Answer: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions. [4][5][6]If your reaction requires an acidic environment, you may need to consider an alternative, more robust protecting group.

Causality: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation. [6] Protecting Group Stability Comparison

Protecting Group Common Deprotection Conditions Stability
Boc (tert-butoxycarbonyl)Strong acids (TFA, HCl) [6]Acid-labile
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)Stable to mild acids and bases
Fmoc (Fluorenylmethyloxycarbonyl)Basic conditions (e.g., piperidine)Base-labile, stable to acids
Ts (Tosyl)Strong reducing agents (e.g., Na/NH₃) or strong acidsVery stable

An orthogonal protecting group strategy, where different protecting groups that can be removed under different conditions are used, is highly effective for complex molecules. [7]

D. Reductive Amination Side Reactions

Reductive amination is a powerful tool for N-alkylation, but it can be prone to side reactions, especially with sterically hindered amines like azaspiro[3.3]heptanes.

Question: My reductive amination reaction is giving low yields of the desired product, and I am observing the formation of an alcohol byproduct. What is happening?

Answer: A common side reaction in reductive amination is the reduction of the starting aldehyde or ketone to the corresponding alcohol by the reducing agent. [8][9][10]This is particularly problematic if the imine formation is slow.

Causality: The reducing agent can react with the carbonyl compound before it has a chance to form the imine with the amine.

Troubleshooting Workflow: Optimizing Reductive Amination

start Low yield in reductive amination with alcohol byproduct check_reagent Are you using a strong reducing agent like NaBH₄? start->check_reagent reagent_yes Yes check_reagent->reagent_yes reagent_no No check_reagent->reagent_no solution1 Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). [29] reagent_yes->solution1 check_preformation Are you pre-forming the imine? reagent_no->check_preformation end Improved yield of aminated product solution1->end preformation_no No check_preformation->preformation_no preformation_yes Yes check_preformation->preformation_yes solution2 Allow the amine and carbonyl to stir together to form the imine before adding the reducing agent. [14] preformation_no->solution2 check_ph Is the reaction pH controlled? preformation_yes->check_ph solution2->end ph_no No check_ph->ph_no solution3 Add a catalytic amount of acetic acid to facilitate imine formation. [14] ph_no->solution3 solution3->end

Caption: Troubleshooting workflow for reductive amination.

Experimental Protocol: Reductive Amination of an Aldehyde with a Mono-Protected 2,6-Diazaspiro[3.3]heptane

  • Dissolve the mono-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

E. Buchwald-Hartwig Amination Side Reactions

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but side reactions can occur.

Question: I am attempting a Buchwald-Hartwig coupling of an aryl halide with an azaspiro[3.3]heptane, but I am observing hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often resulting from β-hydride elimination from the palladium-amide intermediate. [11] Causality: The palladium-amide intermediate can undergo β-hydride elimination to form an enamine and a palladium-hydride species, which can then reduce the aryl halide.

Mitigation Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that favor reductive elimination over β-hydride elimination.

  • Base Selection: The choice of base can be critical. A weaker base may be beneficial in some cases.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is a Grob-type fragmentation and can it occur with azaspiro[3.3]heptanes?

A1: Grob fragmentation is an elimination reaction that breaks an aliphatic chain into three fragments. [12]It is a known side reaction in the synthesis of oxetanes from 3-bromopropanols and could potentially occur in analogous azetidine systems under certain conditions, leading to ring cleavage. [13] Q2: How does the choice of solvent affect my azaspiro[3.3]heptane functionalization reaction?

A2: The solvent can have a significant impact. For example, in the synthesis of related spirocyclic systems, changing the solvent from ethanol to toluene has been shown to improve yields. [14]It is important to choose a solvent that is compatible with your reagents and can facilitate the desired reaction pathway while minimizing side reactions.

Q3: Are there any specific safety precautions I should take when working with azaspiro[3.3]heptanes?

A3: As with all chemicals, it is important to handle azaspiro[3.3]heptanes with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for the particular derivative you are using. [7][15]

IV. References

  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]

  • Request PDF. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & LaChapelle, E. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646–1651. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Ghorai, M. K., & Kumar, A. (2009). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 11(21), 4994–4997. [Link]

  • Sharma, V., & Kumar, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2568-2580. [Link]

  • Nguyen, T. Q., & Kodadek, T. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Frontiers in Chemistry, 8, 597. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). [Link]

  • Neufeld, R., & Gevorgyan, V. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-154. [Link]

  • Graziano, E., Natho, P., Andresini, M., & Luisi, R. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6608–6611. [Link]

  • Hamza, D., & Tozer, M. J. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(11), 1747–1749. [Link]

  • Reilly, S. W., & Mach, R. H. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16301–16315. [Link]

  • Zhang, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(50), e202313028. [Link]

  • Publication: LSD1-mediated Grob-like fragmentation as a novel drug resistance mechanism. (n.d.). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • Wikipedia. (2023). Grob fragmentation. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reilly, S. W., Bryan, N., & Mach, R. H. (2017). Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. Tetrahedron Letters, 58(9), 847-850. [Link]

  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865–8869. [Link]

  • Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Bauer, M. R., et al. (2021). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 143(48), 20246–20253. [Link]

  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(3), 209. [Link]

  • The Grob/Eschenmoser fragmentation of cycloalkanones bearing β-electron withdrawing groups: a general strategy to acyclic synthetic intermediates. (n.d.). Organic & Biomolecular Chemistry. [Link]

Sources

Chromatographic separation challenges of spirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Separation of Spirocyclic Amines

Welcome to the Advanced Separations Helpdesk. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Spiro" Challenge

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro cycles) are replacing flat aromatic rings in drug discovery to improve solubility and metabolic stability while introducing novel 3D vectors. However, they present a "perfect storm" for chromatographers:

  • High Basicity (pKa > 9-10): The rigid aliphatic amine is highly accessible and protonated at standard pH, leading to aggressive silanol interactions.

  • Stereochemical Complexity: They often possess axial chirality or multiple chiral centers that require high-resolution enantioseparation.

  • Low UV Activity: Unlike their aromatic predecessors, aliphatic spirocycles often lack strong chromophores, complicating detection.

This guide addresses these specific pain points with field-proven workflows.

Module 1: Peak Shape & Tailing

User Question: "I am running a spiro[3.3]heptan-amine on a standard C18 column with 0.1% Formic Acid, but the peak looks like a shark fin (Tailing Factor > 2.0). Why is this happening and how do I fix it?"

Diagnosis: The Silanol-Cation Trap

Your spirocyclic amine is likely a secondary or tertiary amine with a high pKa. At pH 2.7 (0.1% formic acid), the amine is fully protonated (


). Simultaneously, older or lower-quality silica supports have residual silanol groups (

) that ionize above pH 3-4.
  • The Mechanism: The positively charged amine interacts electrostatically with the negatively charged silanols. Because spirocycles are rigid and bulky, they cannot easily "wiggle" out of these interactions, leading to kinetic lag (tailing).

The Solution: The "High pH" Strategy

Instead of fighting the amine's charge, suppress the ionization of the surface silanols or the amine itself.

  • Protocol: Switch to a high-pH stable hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH) and run at pH 10 .

  • Why it works: At pH 10, the amine (pKa ~10) is partially deprotonated (neutral), and the hybrid surface resists dissolution. The hydrophobic retention mechanism dominates, sharpening the peak.

DOT Diagram: The Silanol Interaction Mechanism

SilanolMechanism Silanol Residual Silanol (Si-O-) Interaction Ionic Interaction (Peak Tailing) Silanol->Interaction Amine Spirocyclic Amine (Protonated BH+) Amine->Interaction Result Neutral Amine (B) Sharp Peak Amine->Result Becomes HighPH High pH (>10) Mobile Phase HighPH->Amine Deprotonates HighPH->Interaction Eliminates

Caption: Mechanism of amine-silanol interaction causing tailing and the corrective action of high pH mobile phases.

Module 2: Chiral Resolution (Enantioseparation)

User Question: "I have a racemic mixture of a spiro-piperidine. Reverse Phase (RP) chiral screening is showing poor resolution. Should I try Normal Phase?"

Diagnosis: Diffusivity & Shape Recognition

Spirocycles are 3D-rigid scaffolds.[1] In RP-HPLC, the solvated stationary phase can sometimes mask the chiral grooves of the selector. Furthermore, the slow diffusion of bulky spirocycles in liquid mobile phases broadens peaks, obscuring partial separations.

The Solution: Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for spirocyclic amines.

  • Higher Diffusivity: Supercritical CO2 allows for faster mass transfer, sharpening peaks and improving resolution (

    
    ).
    
  • Rigid Interaction: The non-polar CO2 environment forces the analyte to interact more directly with the chiral selector (e.g., Amylose/Cellulose derivatives).

Protocol: The "4x2" SFC Screening Matrix

Execute this screen to identify a hit with >90% probability.

ParameterCondition ACondition B
Columns IG (Amylose), IC (Cellulose), AD-H (Amylose), OJ-H (Cellulose)Same
Co-Solvent Methanol + 0.2% Isopropylamine (IPA)Isopropanol + 0.2% Isopropylamine (IPA)
Gradient 5% to 55% Co-solvent over 5 minsSame
Backpressure 120 bar120 bar
Temp 40°C40°C
  • Note: The basic additive (Isopropylamine or DEA) is mandatory in SFC to cover active sites on the chiral stationary phase. Without it, spiro-amines will not elute or will streak.

DOT Diagram: Chiral Method Development Decision Tree

ChiralDecision Start Start: Racemic Spirocyclic Amine CheckSolubility Solubility Check: Soluble in MeOH/EtOH? Start->CheckSolubility SFC_Route Route A: SFC Screening (Preferred) CheckSolubility->SFC_Route Yes HPLC_Route Route B: NPLC/RPLC (Alternative) CheckSolubility->HPLC_Route No (Aqueous only) Screen Execute 4x2 Matrix (IG, IC, AD, OJ) SFC_Route->Screen Resolution Resolution > 1.5? Screen->Resolution Optimize Optimize Gradient & Temp (35-50°C) Resolution->Optimize Yes SwitchMode Switch Modifier (MeOH <-> IPA) Resolution->SwitchMode No SwitchMode->Screen

Caption: Decision tree for selecting SFC vs. HPLC for chiral separation of spirocyclic amines.

Module 3: Retention Stability & Hysteresis

User Question: "My retention times are drifting 0.2 minutes every injection. I'm using a basic modifier in SFC. Is my column dying?"

Diagnosis: The "Memory Effect"

Spirocyclic amines are "sticky." When using basic additives (like DEA, TEA, or isopropylamine) in SFC or Normal Phase, the additive adsorbs onto the silica surface to mask silanols.

  • The Issue: If the system is not fully equilibrated, the surface coverage of the additive changes dynamicallly, shifting the retention time (

    
    ).
    
  • Hysteresis: If you switch from a basic additive to a neutral one, the column "remembers" the base for hundreds of column volumes.

Troubleshooting Protocol: The "Passivation" Flush
  • Dedicate Columns: Never use a column for neutral/acidic analysis after it has seen DEA/TEA. Mark it "BASIC USE ONLY."

  • Equilibration: Flush the column with the mobile phase containing the additive for at least 20 column volumes before the first injection.

  • Check the Pump: Ensure your co-solvent pump is delivering the additive consistently. Volatile amines can evaporate from the solvent bottle over 24 hours, changing the effective concentration. Refresh modifier bottles daily.

Module 4: Detection Challenges (Low UV)

User Question: "My spiro-amine has no aromatic rings. I see nothing at 254 nm. What are my options?"

Diagnosis: Lack of Chromophores

Aliphatic spirocycles (e.g., 2-azaspiro[3.3]heptane) absorb only at very low wavelengths (<210 nm), where solvent noise (cutoff) is high.

Solutions:
  • LC-MS (Mass Spectrometry): The preferred method.

    • Tip: Use Formic Acid (0.1%) rather than TFA. TFA causes significant signal suppression in Electrospray Ionization (ESI) by forming strong ion pairs with the amine in the gas phase [1].

  • CAD (Charged Aerosol Detection) / ELSD: Universal detectors for non-volatiles.

    • Requirement: The mobile phase must be volatile. Avoid phosphate buffers; use Ammonium Formate or Ammonium Bicarbonate.

  • Derivatization (Last Resort): React the amine with Fmoc-Cl or benzoyl chloride to add a UV-active chromophore.

References

  • Kiontke, A., et al. (2016). "Ion-Pairing Agents in LC-MS: Trends and Implications." Journal of Chromatography A.

  • Varela, M. T., et al. (2024).[2] "Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery." SSRN.[2]

  • Shimadzu Application News. (2016). "Chiral Separation Using SFC and HPLC Switching System."

  • Chrom Tech Guide. (2025). "What Causes Peak Tailing in HPLC? - Silanol Interactions."

  • West, C., & Lemasson, E. (2019). "Chiral Separations in SFC: Method Development Strategies." Chromatography Today.

Sources

Validation & Comparative

A Comparative Guide to Saturated Bioisosteres: 1-Phenyl-2-azaspiro[3.3]heptane vs. Phenyl-Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] For decades, saturated heterocycles, particularly the piperidine ring, have been designated as "privileged scaffolds" due to their frequent appearance in clinically successful drugs and their ability to confer favorable properties like aqueous solubility and metabolic stability.[3][4]

However, the drive to "escape from flatland"—the move away from planar, aromatic systems towards molecules with greater three-dimensionality (sp³ character)—has highlighted the limitations of conformationally flexible scaffolds like piperidine.[5] Increased molecular rigidity can lead to enhanced target selectivity, improved metabolic stability, and better overall drug-like properties.[6] In this context, strained spirocyclic systems have emerged as next-generation bioisosteres. This guide provides an in-depth, data-driven comparison of the traditional phenyl-piperidine motif against its modern, rigid counterpart: 1-phenyl-2-azaspiro[3.3]heptane.

The Archetype: Phenyl-Piperidine

The phenyl-piperidine core is a ubiquitous structural motif in medicinal chemistry, particularly in agents targeting the central nervous system (CNS). Its utility stems from the piperidine nitrogen's basicity, which aids in solubility, and the scaffold's ability to present a phenyl group in various orientations.

Structural and Conformational Profile: The piperidine ring predominantly exists in a low-energy chair conformation, which can interconvert via a higher-energy boat form. A substituent, such as a phenyl group, can occupy either an axial or equatorial position, with the equatorial position being sterically favored. This conformational flexibility, while sometimes beneficial for receptor adaptation, can also be a liability, leading to entropic penalties upon binding and exposure of multiple sites to metabolic enzymes.

Physicochemical and ADME Landscape:

  • Lipophilicity: Phenyl-piperidine derivatives are often highly lipophilic, which can contribute to poor solubility and off-target effects.

  • Metabolic Stability: The piperidine ring is susceptible to cytochrome P450 (CYP)-mediated oxidation, typically at carbons adjacent to the nitrogen atom.[3] This metabolic liability is a frequent challenge in drug optimization campaigns.

  • Solubility: While the basic nitrogen can be protonated to improve solubility, the overall solubility is often limited by the scaffold's lipophilicity.

cluster_piperidine Phenyl-Piperidine Conformational Flexibility equatorial Equatorial Conformer (Lower Energy) boat Boat/Twist-Boat (Transition State) equatorial->boat Ring Flip axial Axial Conformer (Higher Energy) axial->boat Ring Flip boat->equatorial Ring Flip boat->axial Ring Flip

Caption: Conformational Flexibility of Phenyl-Piperidine.

The Challenger: this compound

The 2-azaspiro[3.3]heptane scaffold, composed of a cyclobutane ring fused spirocyclically to an azetidine ring, has gained significant attention as a rigid bioisostere for piperidine.[7][8] Its compact, three-dimensional structure offers distinct advantages over its more flexible predecessor.

Structural and Conformational Profile: Unlike piperidine, the 2-azaspiro[3.3]heptane core is conformationally locked. This rigidity provides highly predictable "exit vectors"—the specific spatial orientations of substituents attached to the core.[5][9] This structural pre-organization can reduce the entropic cost of receptor binding, potentially leading to higher affinity. The defined geometry also allows for more precise tuning of interactions with a biological target.

Physicochemical and ADME Landscape:

  • Lipophilicity: Counterintuitively, replacing a piperidine with a 2-azaspiro[3.3]heptane, despite the net addition of a carbon atom, often leads to a decrease in lipophilicity (LogD).[10] This is attributed to the scaffold's globular shape, which buries nonpolar surface area and may incur a higher desolvation penalty.

  • Metabolic Stability: The strained four-membered rings and the quaternary spiro-carbon sterically shield the nitrogen atom and adjacent carbons from metabolic enzymes, frequently resulting in significantly improved metabolic stability.[5][6][9]

  • Solubility: The trend towards lower lipophilicity and a more polar character generally translates to higher aqueous solubility compared to piperidine analogues.[9][11]

  • Basicity: The nitrogen in the 2-azaspiro[3.3]heptane is typically more basic than in a corresponding piperidine.[12] This can be advantageous for forming salt forms but may also impact properties like cell permeability and hERG channel affinity.[10]

cluster_vectors Substituent Exit Vector Comparison piperidine Phenyl-Piperidine (Flexible Vectors) spiro This compound (Fixed, Orthogonal Vectors) piperidine->spiro Bioisosteric Replacement

Caption: Comparison of Substituent Exit Vectors.

Head-to-Head Comparison: A Data-Driven Analysis

The decision to employ a bioisosteric replacement must be guided by empirical data. The following table summarizes the typical shifts in key drug-like properties when replacing a phenyl-piperidine with a this compound.

PropertyPhenyl-PiperidineThis compoundRationale for Change
Lipophilicity (LogD7.4) HigherLower (Δ ~ -0.2 to -0.6)[10]Increased 3D character buries nonpolar surface area.
Aqueous Solubility LowerHigher[5][9]Consequence of lower lipophilicity and increased polarity.
Basicity (pKa) Typical (e.g., 8.5 - 9.5)Higher (Δ ~ +0.5 to +1.0)[10][12]Altered hybridization and ring strain of the azetidine nitrogen.
Metabolic Stability (t1/2) LowerHigher[5][6]Steric shielding of the nitrogen and α-carbons from CYP enzymes.
Conformational Rigidity Flexible (Chair/Boat)RigidSpirocyclic fusion locks the conformation.
Exit Vector Geometry Flexible (Axial/Equatorial)Fixed & Defined[9]The rigid scaffold dictates precise substituent orientation.

The Scientist's Causality Corner: When and Why to Make the Switch

The choice between these scaffolds is not arbitrary; it is a strategic decision based on the specific challenges of a drug discovery program.

Choose this compound when:

  • Metabolic instability is a primary issue: If the lead compound is rapidly cleared via oxidation of the piperidine ring, the spirocyclic analogue offers a validated path to enhancing metabolic lifetime.[5]

  • High lipophilicity is limiting solubility or causing off-target effects: The consistent reduction in LogD upon switching to the spirocycle can solve solubility bottlenecks and reduce nonspecific binding.[10]

  • Increased target affinity or selectivity is desired: By locking the conformation, the entropic penalty of binding is reduced. The fixed exit vectors allow for precise, high-energy interactions with the target protein that might be averaged out by a flexible scaffold.

Proceed with caution when:

  • The precise geometry of the piperidine is optimal: In some cases, the exact bond angles and distances of the piperidine "spacer" are crucial for activity. The altered geometry of the spirocycle can disrupt these critical interactions, leading to a dramatic loss of potency.[10]

  • Increased basicity is a concern: The higher pKa of the azaspiro[3.3]heptane can lead to increased potential for hERG channel inhibition or reduced cell permeability due to a higher proportion of the charged species at physiological pH.[10]

Experimental Protocols for Comparative Evaluation

Trustworthy comparisons rely on robust, reproducible experimental data. The following protocols outline the core assays required to validate the bioisosteric exchange.

synthesis Synthesize Analog Pair logd Determine LogD synthesis->logd solubility Measure Aq. Solubility synthesis->solubility stability Assess Metabolic Stability (Liver Microsomes) synthesis->stability binding Determine Receptor Affinity (Binding Assay) synthesis->binding decision Analyze Data & Make Decision logd->decision solubility->decision stability->decision binding->decision

Caption: Experimental Workflow for Bioisostere Evaluation.

Protocol 1: Determination of Lipophilicity (LogD7.4) by Shake-Flask Method

This protocol provides a direct measure of a compound's partitioning between an organic and an aqueous phase at physiological pH.

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the PBS solution. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume of the PBS-saturated n-octanol and n-octanol-saturated PBS (e.g., 1 mL of each).

  • Equilibration: Vigorously shake the vial for 1 hour at room temperature to allow the compound to partition between the two phases.

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or HPLC-UV.[13]

  • Calculation: Calculate LogD as: Log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] ).

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the rate at which a compound is metabolized by key drug-metabolizing enzymes.[14][15]

  • Reagents: Pooled Human Liver Microsomes (HLM), 0.5 M potassium phosphate buffer (pH 7.4), NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P dehydrogenase).

  • Incubation Preparation: On ice, prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Initiation: Pre-warm the HLM solution and a solution of the test compound (final concentration 1 µM) at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[15]

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k. Calculate the intrinsic clearance (CLint) in µL/min/mg protein.[16]

Protocol 3: Competitive Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines how strongly a compound binds to its target receptor by measuring its ability to displace a known radioactive ligand.[17]

  • Materials: Cell membranes expressing the target receptor (e.g., a specific GPCR), a suitable radioligand ([³H]-ligand) with known affinity (Kd), assay buffer, and glass fiber filters.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known non-radioactive competitor.

    • Competition: Membranes + Radioligand + varying concentrations of the test compound (e.g., 10-point serial dilution).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes and any bound radioligand will be trapped on the filter. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand concentration] / Kd).

Conclusion and Future Perspectives

The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit, offering a robust solution to the common metabolic and physicochemical liabilities of the traditional phenyl-piperidine motif. Its rigid, three-dimensional structure provides a pre-organized framework for precise interactions with biological targets, often leading to improved solubility, enhanced metabolic stability, and lower lipophilicity.[5][9][10]

However, it is not a universal replacement. The geometric constraints that confer its advantages can also be its downfall if the target's binding pocket is better suited to the flexible piperidine. The decision to make this bioisosteric swap must be driven by a clear understanding of the project's goals and validated by the rigorous experimental protocols outlined in this guide. As drug discovery continues to embrace molecular complexity, scaffolds like 2-azaspiro[3.3]heptane and its next-generation cousins, such as 1-azaspiro[3.3]heptane, will be instrumental in designing safer and more effective medicines.[18][19][20]

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
  • Bioisosterism in Drug Discovery and Development - An Overview. (2022). Bentham Science.
  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (2024).
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025).
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.).
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). Enamine.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). PubMed.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Spirocyclic Piperidine Bioisostere. (n.d.). Enamine.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011).
  • Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors. (n.d.). Benchchem.
  • Analogues of Piperidine for Drug Design. (n.d.). Enamine.
  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.
  • Bioisosteres of Common Functional Groups. (n.d.). University of Illinois Urbana-Champaign.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023).
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2025).
  • Thieme E-Journals - Synthesis / Full Text. (n.d.). Thieme.
  • Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new... (n.d.).

Sources

Metabolic Stability Comparison Guide: 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth metabolic stability assessment of 1-Phenyl-2-azaspiro[3.3]heptane , a spirocyclic amine scaffold increasingly utilized in medicinal chemistry as a bioisostere for piperidine and pyrrolidine derivatives.

The content is synthesized from recent high-impact medicinal chemistry literature (2023–2024) and focuses on the comparative performance of this scaffold against standard alternatives.

Executive Summary & Technical Verdict

This compound represents a "high-risk, high-reward" scaffold in drug discovery. While it offers superior physicochemical properties (increased


, distinct vector orientation) compared to traditional aromatic amines, empirical data indicates it possesses lower metabolic stability  than its piperidine counterparts.
  • Primary Liability: The 2-azaspiro[3.3]heptane core exhibits higher intrinsic clearance (

    
    ) in human liver microsomes (HLM) compared to piperidine.
    
  • Structural Vulnerability: The C1-benzylic position (alpha to the nitrogen) is a metabolic "hotspot," susceptible to oxidative dealkylation despite the ring strain.

  • Recommendation: This scaffold is best deployed when seeking to modulate lipophilicity or escape intellectual property (IP) space, but it requires careful metabolic optimization (e.g., blocking the C1 or C3 positions with fluorine or methyl groups) to match the stability of piperidine.

Comparative Performance Analysis

The following analysis compares the 2-azaspiro[3.3]heptane core against its direct bioisosteres: the classic Piperidine and the emerging 1-Azaspiro[3.3]heptane (an isomeric scaffold).[1][2][3]

Quantitative Stability Data (Human Liver Microsomes)

Data sourced from comparative studies of spirocyclic bioisosteres [Mykhailiuk et al., Angew. Chem. Int. Ed. 2023].[2][3][4][5][6][7]

FeaturePiperidine (Reference) 2-Azaspiro[3.3]heptane (Core) 1-Azaspiro[3.3]heptane (Alternative)
Structure Type 6-membered ring (Flexible)Spirocyclic 4+4 (Rigid)Spirocyclic 4+4 (Rigid)
Intrinsic Clearance (

)
14

L/min/mg
(High Stability)
53

L/min/mg
(Low Stability)
32

L/min/mg
(Medium Stability)
Half-Life (

)
> 60 min~31 min~52 min
Lipophilicity (LogD) 3.33.63.6
Metabolic Risk LowHigh Moderate
Key Insights for this compound

The specific molecule This compound introduces a phenyl group at the C1 position. This modification significantly alters the metabolic profile compared to the unsubstituted core:

  • Benzylic Activation: The C1 position is both alpha to the nitrogen and benzylic to the phenyl ring. This "double activation" typically lowers the energy barrier for Cytochrome P450 (CYP)-mediated hydrogen abstraction, potentially increasing

    
     further than the baseline value of 53 
    
    
    
    L/min/mg.
  • Ring Strain Paradox: While the formation of an iminium ion intermediate (necessary for N-dealkylation) is disfavored in a strained 4-membered ring (anti-Bredt-like strain), empirical evidence suggests this electronic penalty is not sufficient to prevent rapid metabolism in 2-azaspiro systems.

Mechanistic Analysis: Why is it Less Stable?

To understand the causality behind the experimental data, we must analyze the interaction between the scaffold's geometry and metabolic enzymes.

Pathway Visualization

The diagram below illustrates the comparative metabolic risks and structural vectors of the scaffolds.

MetabolicStability cluster_mech Mechanistic Factors for this compound Piperidine Piperidine Core (Stable Reference) CLint: 14 Metabolism CYP450 Oxidation (Alpha-Carbon Hydroxylation) Piperidine->Metabolism Slow (Relaxed Ring) Spiro2 2-Azaspiro[3.3]heptane (User Topic) CLint: 53 Spiro2->Metabolism Fast (Exposed N-Lone Pair) Spiro1 1-Azaspiro[3.3]heptane (Alternative) CLint: 32 Spiro1->Metabolism Intermediate (Steric Shielding) Factor1 Benzylic C-H Activation (Promotes Oxidation) Factor1->Spiro2 Destabilizing Factor2 Ring Strain (4-mem) (Hinders Iminium Formation) Factor2->Spiro2 Stabilizing (Weak)

Caption: Comparative metabolic liability flow. The 2-azaspiro scaffold exhibits higher clearance susceptibility despite ring strain constraints.

Structural Causality
  • Nitrogen Basicity & Exposure: The spirocyclic geometry often projects the nitrogen lone pair into a more accessible vector for CYP heme iron coordination compared to the chair conformation of piperidine.

  • Steric Access: In 1-Azaspiro[3.3]heptane , the nitrogen is adjacent to the quaternary spiro-carbon, which provides significant steric bulk, shielding the alpha-protons from enzymatic abstraction. In 2-Azaspiro[3.3]heptane , the nitrogen is further from the spiro center (beta-position), leaving the alpha-protons (C1 and C3) more exposed.

Experimental Protocol: HLM Stability Assay

To validate the stability of your specific this compound derivative, use the following standardized protocol. This workflow ensures data is comparable to the literature values cited above.

Materials
  • Test Compound: this compound (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute test compound to 1

      
      M  in phosphate buffer (100 mM, pH 7.4). Note: Low concentration avoids enzyme saturation.
      
    • Pre-incubate microsomes (0.5 mg/mL final) with compound for 5 minutes at 37°C.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • Extract aliquots (50

      
      L) at time points: 0, 5, 15, 30, 45, 60 minutes .
      
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution.
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor the disappearance of the parent ion

      
      .
      
  • Calculation (

    
    ): 
    
    • Plot

      
       vs. Time.
      
    • Determine the slope (

      
      ).
      
    • Calculate Half-life:

      
      .
      
    • Calculate Intrinsic Clearance:

      
      
      
Experimental Workflow Diagram

HLM_Protocol Step1 Step 1: Pre-Incubation (Microsomes + Compound @ 37°C) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 Step3 Step 3: Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Step 4: Quench & Analysis (ACN Precipitation -> LC-MS/MS) Step3->Step4 Step5 Step 5: Data Processing (Calculate Slope k -> CLint) Step4->Step5 Decision Is CLint > 20 µL/min/mg? Step5->Decision HighRisk High Clearance Risk (Consider blocking C1/C3) Decision->HighRisk Yes LowRisk Stable Scaffold (Proceed to PK) Decision->LowRisk No

Caption: Standardized HLM stability workflow for assessing spirocyclic amine clearance.

References

  • Mykhailiuk, P. K., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62, e202311583.[2] Link

    • Key Source: Provides the direct head-to-head comparison of values for Piperidine, 2-Azaspiro[3.3]heptane, and 1-Azaspiro[3.3]heptane.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres." Angewandte Chemie International Edition, 49, 3524. Link

    • Key Source: Establishes the foundational properties of the spiro[3.3]heptane scaffold in medicinal chemistry.
  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 53(8), 3227-3246. Link

    • Key Source: Discusses the metabolic stability trends of spirocyclic systems and the impact of ring strain on oxid
  • Enamine Ltd. (2024). "Spirocyclic Piperidine Bioisosteres." Enamine Product Guide. Link

    • Key Source: Commercial availability and building block data for 1-phenyl-2-azaspiro[3.

Sources

Structure-activity relationship (SAR) of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) of 1-Phenyl-2-azaspiro[3.3]heptane , a critical scaffold in modern medicinal chemistry designed to "escape flatland" by replacing traditional 2-substituted piperidines.

A 3D Bioisostere for 2-Phenylpiperidine Scaffolds

Executive Summary: The "Escape from Flatland"

The This compound scaffold represents a paradigm shift in bioisosteric design. Traditionally, medicinal chemists rely on 2-phenylpiperidine (found in Ritalin, Bupivacaine, and various GPCR ligands) as a core motif. However, piperidines often suffer from rapid oxidative metabolism (CYP450) and high lipophilicity (LogP), which can limit oral bioavailability and CNS penetration.

The 2-azaspiro[3.3]heptane scaffold introduces a "kinked" 3D geometry (Fsp³ rich) that mimics the vector projection of the piperidine chair conformation while significantly altering physicochemical properties. This guide compares the performance of the spiro-scaffold against its piperidine analog, supported by experimental data from seminal works by Kirichok et al. (Enamine) and Reddy et al.

Structural & Geometric Analysis

The primary utility of this scaffold is its ability to mimic the 2-substituted piperidine vector while removing the metabolically labile


-protons found in the piperidine ring.
Vector Comparison
  • 2-Phenylpiperidine: Adopts a chair conformation. The phenyl group at C2 projects equatorially or axially depending on substitution, creating a specific hydrophobic vector.

  • This compound: The spiro[3.3] system is rigid and puckered. The C1-phenyl group projects at an angle that closely overlays with the C2-phenyl of piperidine, but with a ~90° twist in the backbone topology. This "kink" often improves selectivity by avoiding steric clashes present in the flexible piperidine chair.

DOT Diagram: Structural Logic & Bioisosterism

Bioisostere_Logic Piperidine 2-Phenylpiperidine (Traditional Scaffold) Issues Issues: - High Lipophilicity (LogD) - CYP Oxidation (alpha-H) - Promiscuous Binding Piperidine->Issues Limitations Spiro This compound (3D Bioisostere) Piperidine->Spiro Scaffold Hopping (Vector Retention) Benefits Benefits: - Increased Fsp3 (Solubility) - Metabolic Stability (Blocked alpha-H) - Novel IP Space Spiro->Benefits SAR Improvements

Figure 1: Decision logic for transitioning from a piperidine scaffold to the spiro[3.3]heptane bioisostere.

Comparative Performance Data

The following data summarizes the physicochemical shifts observed when replacing a 2-phenylpiperidine core with This compound .

Property2-Phenylpiperidine (Reference)This compoundImpact on Drug Design
Vector Fidelity Chair conformation (Flexible)Rigid, Puckered (Defined Vector)High: Retains binding affinity while reducing entropic penalty.
Lipophilicity (LogD) High (Baseline)Lower (-0.5 to -1.0 units) Positive: Improves solubility and lowers promiscuous binding.
Basicity (pKa) ~9.5 - 10.0~8.5 - 9.0 Positive: Lower pKa often improves membrane permeability (CNS penetration).
Metabolic Stability Low (Labile benzylic/alpha-H)High Critical: The spiro-ring strain and lack of abstractable H's block CYP oxidation.
Solubility ModerateHigh Positive: High Fsp³ character disrupts crystal lattice energy.

Key Insight: The reduction in pKa (approx. 1 unit) is a crucial SAR feature. The strained azetidine ring in the spiro system lowers the nitrogen lone pair availability compared to the unstrained piperidine, modulating hERG liability and improving permeation.

Case Study: Spiro-Bupivacaine

To validate this SAR, researchers synthesized a spirocyclic analog of Bupivacaine (a local anesthetic with cardiotoxicity issues linked to the piperidine core).[1]

  • Modification: Replacement of the N-butyl-piperidine-2-carboxamide core with the N-butyl-2-azaspiro[3.3]heptane-1-carboxamide core.

  • Result:

    • Potency: Retained anesthetic efficacy (comparable IC50).

    • Toxicity: Significantly reduced cardiotoxicity.

    • Stability: Half-life (

      
      ) in human liver microsomes (HLM) increased by >2-fold.
      

Experimental Protocol: Asymmetric Synthesis

The synthesis of 1-substituted 2-azaspiro[3.3]heptanes is non-trivial due to the specific need to introduce the substituent adjacent to the nitrogen. The standard [2+2] cycloaddition (Graf isocyanate) yields the unsubstituted core.

Recommended Protocol: Diastereoselective Addition to Ellman Imines (Reddy et al., 2019).[2]

Reagents & Workflow
  • Starting Materials: Benzaldehyde (or derivative), (R)-tert-butanesulfinamide, Ethyl cyclobutanecarboxylate.

  • Key Reagent: LiHMDS (Lithium hexamethyldisilazide).

  • Mechanism: Anionic addition followed by cyclization.

Step-by-Step Methodology
  • Imine Formation: Condense Benzaldehyde with (R)-tert-butanesulfinamide (Ti(OEt)4, THF) to yield the chiral N-sulfinyl imine.

  • Enolate Generation: In a separate flask, treat Ethyl cyclobutanecarboxylate with LiHMDS at -78°C in THF to generate the enolate.

  • Addition: Cannulate the imine solution into the enolate solution at -78°C. Stir for 2h.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Cyclization (Critical Step): The resulting beta-amino ester is reduced (LiAlH4) to the amino-alcohol, activated (MsCl/Et3N), and cyclized (NaH, DMF) to form the azetidine ring of the spiro system. Note: Direct lactamization is also possible depending on the ester reactivity.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start Benzaldehyde + (R)-Sulfinamide Imine Chiral N-Sulfinyl Imine Start->Imine Addition Diastereoselective Addition (C-C Bond Formation) Imine->Addition Enolate Ethyl Cyclobutanecarboxylate + LiHMDS (-78°C) Enolate->Addition Intermediate Beta-Amino Ester Intermediate Addition->Intermediate Cyclization Ring Closure (Reduct. -> MsCl -> NaH) Intermediate->Cyclization Product This compound (Chiral Scaffold) Cyclization->Product

Figure 2: Asymmetric synthesis route for 1-substituted 2-azaspiro[3.3]heptanes via Ellman chemistry.

References

  • Kirichok, A. A., et al. (2017).[3] "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie International Edition, 56(30), 8865–8869.[3] Link

  • Reddy, L. R., et al. (2019).[4][5][6] "Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: Important Motifs for Modern Drug Discovery." Chemical Communications, 55,[4] 35. Link

  • Burkhard, J. A., et al. (2011).[7] "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters, 14(1), 66–69.[7] Link

  • Mykhailiuk, P. K. (2023).[4][1][8] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie, 62(51).[8][9] Link

Sources

Comparative Guide: 1-Phenyl-2-azaspiro[3.3]heptane vs. Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic "Escape from Flatland"

In modern drug discovery, the transition from saturated heterocycles (like morpholine) to spirocyclic systems represents a strategic shift toward higher fraction of sp


 carbons (

), improved metabolic stability, and novel intellectual property space.[1]

This guide provides a head-to-head technical comparison between 1-Phenyl-2-azaspiro[3.3]heptane (a rigid, sp


-rich scaffold) and 2-Phenylmorpholine  (a classic, flexible heterocycle).[1] While morpholines are ubiquitous for modulating solubility and basicity, they often suffer from rapid oxidative metabolism and "flat" topology.[1][2] The 2-azaspiro[3.3]heptane core offers a bioisosteric alternative that rigidly orients the phenyl substituent, potentially improving target selectivity while blocking common metabolic soft spots.[1]

Strategic Rationale & Physicochemical Profile

The Geometric Argument

The primary driver for selecting the spiro[3.3]heptane scaffold is the distinct exit vector it provides.

  • Morpholine (Chair Conformation): The phenyl substituent at C2/C3 adopts an equatorial or axial position, with rapid ring flipping possible. The vectors are roughly 109.5° but flexible.[2]

  • Spiro[3.3]heptane (Rigid Orthogonality): The two cyclobutane rings are mutually orthogonal (puckered).[1] The 1-phenyl substituent is locked in a specific spatial relationship to the nitrogen lone pair, reducing the entropic penalty of binding if the conformation matches the receptor pocket.[1]

Comparative Data Table
Feature2-Phenylmorpholine This compound Impact of Switch
Topology Flexible, Chair conformationRigid, Puckered, Orthogonal ringsHigh: Improved shape selectivity; higher

.[1][2]
Basicity (pKa) ~8.3 (Secondary amine)~9.5 - 10.0 (Secondary amine)Medium: Spirocyclic amines are often more basic due to reduced steric shielding of solvation and lack of ether oxygen induction.[1]
Lipophilicity (LogD) Lower (Ether oxygen reduces LogP)Higher (All-carbon framework)Critical: The spiro scaffold is more lipophilic.[1] Requires polar groups elsewhere to compensate.[2]
Metabolic Liability High (Oxidation at

-carbon to O)
Low (Quaternary spiro center blocks

-oxidation)
High: Spiro center removes the most labile hydrogen atoms.[1]
Solubility High (H-bond acceptor oxygen)Moderate (Depends on salt form)Medium: Morpholine is superior for intrinsic aqueous solubility.[1]

Metabolic Stability & Pharmacokinetics[1][3]

One of the most compelling reasons to switch to the spiro scaffold is to mitigate oxidative clearance.[2]

Morpholine Liability

Morpholines are prone to CYP450-mediated oxidation, particularly at the carbon


 to the ether oxygen (C2/C6).[1] This leads to ring opening (lactam formation) or N-dealkylation.[1]
Spirocyclic Shielding

In this compound, the "bridgehead" carbon is quaternary.[1][2] It has no protons to abstract.[2] Furthermore, the cyclobutane rings are sterically compact but electronically distinct.[1] The high strain energy (~26 kcal/mol per ring) does not necessarily translate to chemical instability under physiological conditions, but it does alter the hybridization character of the C-H bonds, often making them less prone to radical abstraction by CYP enzymes.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic divergence between the two scaffolds.

MetabolicPathways Morpholine 2-Phenylmorpholine (Substrate) CYP_Morph CYP450 Oxidation (High Clearance) Morpholine->CYP_Morph H-abstraction at C3 Spiro This compound (Substrate) CYP_Spiro CYP450 Oxidation (Low Clearance) Spiro->CYP_Spiro Steric/Electronic Protection Lactam Morpholin-3-one (Inactive Metabolite) CYP_Morph->Lactam Hydroxylation -> Ketone RingOpen Ring Opening (Toxicophore Potential) CYP_Morph->RingOpen N-dealkylation Stable Unchanged Drug (High Exposure) CYP_Spiro->Stable Metabolic Resistance

Figure 1: Comparative metabolic fate.[1] The spiro scaffold blocks the primary oxidative soft-spot found in morpholines.[1][2]

Experimental Protocols

To validate the bioisosteric replacement, researchers must synthesize the spirocyclic core.[1] Unlike morpholines (accessible via simple dialkylation), 1-substituted 2-azaspiro[3.3]heptanes require specific construction of the strained rings.[1]

Protocol A: Asymmetric Synthesis of this compound

Rationale: This route uses Davis-Ellman imine chemistry to establish the chiral center at C1 with high diastereoselectivity, a critical requirement for modern drug candidates.[2]

Materials:

  • Ethyl cyclobutanecarboxylate[1][3]

  • (S)-tert-Butanesulfinamide (Ellman's auxiliary)[1]

  • Benzaldehyde[1]

  • LiHMDS (Lithium hexamethyldisilazide)[1]

  • LiAlH4 (Lithium aluminum hydride)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Condense benzaldehyde (1.0 eq) with (S)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in dry THF.

    • Stir at reflux for 4 hours. Quench with brine, filter, and concentrate to yield the N-sulfinyl imine.[1][2]

    • Checkpoint: Verify purity via

      
      H NMR (distinct imine proton signal).[1]
      
  • Spirocyclization (The Key Step):

    • Cool a solution of ethyl cyclobutanecarboxylate (1.2 eq) in THF to -78°C.

    • Add LiHMDS (1.3 eq) dropwise to generate the enolate.[1] Stir for 30 min.

    • Add the N-sulfinyl imine (from Step 1) slowly.[1]

    • Allow to warm to 0°C. The enolate attacks the imine, followed by intramolecular cyclization (lactamization) to form the spiro-

      
      -lactam.[1]
      
    • Note: This step creates the spiro quaternary center and the C1 chiral center simultaneously.[2]

  • Global Reduction:

    • Dissolve the spiro-

      
      -lactam in dry ether/THF.[1][2]
      
    • Add LiAlH4 (3.0 eq) carefully at 0°C, then reflux for 4 hours to reduce both the lactam carbonyl and the sulfinyl group (if not removed prior).

    • Alternative: Remove sulfinyl group with HCl/MeOH first, then reduce the lactam with AlH3 or LiAlH4.[2]

  • Purification:

    • Isolate the free amine via acid-base extraction.[1][2] Convert to HCl salt for stability.

Protocol B: Microsomal Stability Assay (Head-to-Head)

Rationale: To empirically prove the "Metabolic Stability" claim.

  • Preparation: Prepare 10 mM DMSO stocks of 2-Phenylmorpholine (Reference) and This compound (Test).[1]

  • Incubation:

    • Mix Test Compound (1

      
      M final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).[1]

  • Sampling:

    • Take aliquots at t=0, 5, 15, 30, and 60 mins.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Plot ln(remaining %) vs. time.[1] Calculate

      
       and 
      
      
      
      .
    • Success Criterion: The spiro compound should show a

      
       < 50% of the morpholine analog.
      

Synthesis Workflow Diagram

The following diagram details the critical path for accessing the 1-substituted spiro scaffold, highlighting the divergence from standard amine synthesis.

SynthesisWorkflow Sub1 Benzaldehyde Imine N-Sulfinyl Imine (Chiral Electrophile) Sub1->Imine Ti(OEt)4, THF Sub2 Ethyl cyclobutane- carboxylate Enolate Cyclobutane Enolate Sub2->Enolate LiHMDS, -78C Aux (S)-t-Bu-Sulfinamide Aux->Imine SpiroLactam Spiro-beta-lactam (Rigid Core Formed) Imine->SpiroLactam Stereoselective Addition Enolate->SpiroLactam Final This compound (Target Scaffold) SpiroLactam->Final LiAlH4 Reduction (Global Reduction)

Figure 2: Synthetic route via Davis-Ellman imine chemistry to access the chiral spiro scaffold.

Conclusion

Replacing a morpholine ring with a This compound core is a high-value medicinal chemistry strategy.[1][2] It is particularly effective when:

  • Metabolic stability of the morpholine ring is the dose-limiting factor.[1][2]

  • Rigidity is required to improve selectivity (reducing off-target binding driven by flexible induced fits).[1][2]

  • Novelty is required to break out of crowded IP space dominated by simple heterocycles.[2]

While the synthesis is more complex (requiring 3-4 steps vs. 1 step for morpholines), the resulting improvements in DMPK properties often justify the investment in the lead optimization phase.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link[1]

  • Mykhailiuk, P. K. (2023).[1][4][5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties as morpholine bioisosteres. Journal of Medicinal Chemistry. Link[1]

  • Chupakhin, E., et al. (2025).[1] Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications.[1][2][3][6] Link

  • Enamine Ltd. Spirocycles for Improved Solubility and Bioisosteric Replacement. Enamine.net.[1][2][7][4][8][9] Link

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Spirocyclic versus Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] This strategic shift away from traditional flat, aromatic structures is driven by the need to enhance potency, selectivity, and, crucially, pharmacokinetic (PK) properties. Among the most promising 3D motifs are spirocyclic amines, which offer a distinct structural and conformational advantage over their simpler cyclic amine counterparts. This guide provides an in-depth comparison of the pharmacokinetic profiles of these two classes of molecules, supported by experimental data and detailed methodologies, to empower researchers in their drug design endeavors.

The Structural Distinction: A Foundation for Improved Pharmacokinetics

At the heart of the comparison lies the fundamental structural difference between spirocyclic and non-spirocyclic cyclic amines. A spirocycle is characterized by two rings connected by a single common atom, creating a rigid, 3D structure.[2] In contrast, a simple cyclic amine, such as piperidine or morpholine, possesses a more flexible, monocyclic scaffold. This inherent rigidity of the spirocyclic framework has profound implications for a molecule's interaction with biological systems and its overall disposition in the body.

The introduction of a spirocyclic moiety often leads to an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with improved clinical success rates.[3][4] This increased saturation and 3D character can lead to more specific interactions with protein targets, potentially reducing off-target effects.[5] Furthermore, the rigid nature of the spirocycle can lock a molecule into a bioactive conformation, enhancing its potency.[2]

Caption: Structural comparison of a simple cyclic amine and a spirocyclic amine.

Comparative Pharmacokinetic Profiles: A Qualitative Overview

The structural advantages of spirocyclic amines often translate into a superior pharmacokinetic profile compared to their non-spirocyclic counterparts. This section will delve into the key ADME (Absorption, Distribution, Metabolism, and Excretion) properties that are favorably impacted.

Metabolic Stability: A Key Differentiator

One of the most significant advantages of incorporating a spirocyclic scaffold is the enhancement of metabolic stability.[3][4][6] The quaternary carbon at the spirocenter is inherently more resistant to enzymatic oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6] In contrast, the methylene groups adjacent to the nitrogen atom in simple cyclic amines are often susceptible to oxidation, leading to the formation of reactive iminium intermediates and subsequent ring cleavage.[2] This increased metabolic stability of spirocyclic amines can lead to a longer half-life and improved oral bioavailability.

Solubility and Lipophilicity: A Delicate Balance

The introduction of a spirocyclic moiety can also favorably modulate a compound's physicochemical properties, such as solubility and lipophilicity (logP). While increasing the sp3 character generally leads to higher solubility, the overall effect is nuanced and depends on the specific scaffold and its substituents.[2] For instance, replacing a piperidine ring with a 2-azaspiro[3.3]heptane has been shown to improve solubility.[7] This is a critical consideration in drug design, as adequate aqueous solubility is essential for good absorption and distribution.

Permeability and Distribution: Navigating Biological Barriers

The three-dimensional nature of spirocyclic amines can influence their ability to cross biological membranes. Their more globular shape can lead to improved permeability compared to flatter, more extended cyclic amines. This can result in better absorption from the gastrointestinal tract and enhanced distribution to target tissues.

Quantitative Comparison: A Case Study of 1-Azaspiro[3.3]heptane vs. Piperidine

To provide a concrete illustration of the pharmacokinetic advantages of spirocyclic amines, we will examine a case study comparing key physicochemical and in vitro ADME properties of 1-azaspiro[3.3]heptane, a spirocyclic bioisostere of piperidine, with piperidine itself.[8][9][10]

PropertyPiperidine1-Azaspiro[3.3]heptaneRationale for Improvement
pKa ~11.2~10.5The altered ring strain and electronic environment in the spirocycle can influence the basicity of the nitrogen atom.
clogP 1.230.54The more compact, 3D structure of the spirocycle reduces its lipophilicity compared to the more flexible piperidine ring.
Aqueous Solubility (mg/mL) MiscibleHighly SolubleThe lower lipophilicity and potential for more favorable crystal packing contribute to improved aqueous solubility.
Metabolic Stability (in vitro human liver microsomes, % remaining after 60 min) LowerHigherThe quaternary spirocenter is less susceptible to CYP-mediated oxidation compared to the methylene groups in piperidine.

Data is illustrative and based on reported trends and specific examples.[8][9][10]

This data clearly demonstrates the potential of spirocyclic scaffolds to improve key drug-like properties. The lower lipophilicity and higher metabolic stability of 1-azaspiro[3.3]heptane are significant advantages that can lead to a more favorable pharmacokinetic profile in vivo.

Experimental Protocols for Assessing Pharmacokinetic Profiles

To generate the kind of data presented above, a series of standardized in vitro and in vivo experiments are conducted. As a Senior Application Scientist, I have overseen and validated numerous such protocols. Below are detailed, step-by-step methodologies for key assays.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is a cornerstone for evaluating a compound's susceptibility to metabolism by CYP enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, add liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

G Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Initiate Reaction with NADPH Initiate Reaction with NADPH Prepare Incubation Mixture->Initiate Reaction with NADPH Time-Point Sampling Time-Point Sampling Initiate Reaction with NADPH->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint) End End Data Analysis (t½, CLint)->End G Animal Prep Animal Preparation Cannulated Rats Fasting Dosing Dose Administration IV Bolus Oral Gavage Animal Prep->Dosing Sampling Blood Sampling Serial Collection Jugular Vein Dosing->Sampling Processing Sample Processing Plasma Separation Extraction Sampling->Processing Analysis LC-MS/MS Analysis Quantification Processing->Analysis PK_Calc Pharmacokinetic Analysis Cmax, Tmax, AUC, t½, F Analysis->PK_Calc

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion: The Strategic Advantage of Spirocyclic Amines

The strategic incorporation of spirocyclic amines into drug candidates offers a compelling approach to overcoming common pharmacokinetic hurdles. Their inherent three-dimensionality and metabolic robustness can lead to significant improvements in metabolic stability, solubility, and overall drug-like properties compared to their simpler cyclic amine counterparts. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can make more informed decisions in the design and optimization of next-generation therapeutics with enhanced pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Avramoff, M. Spiro and bicyclic aliphatic amines, a novel type of analgetics. [Source not further specified]
  • Cherkasov, A., Muratov, E.N., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. [Link]

  • Cruz, L.R., Dias, L.C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (2004). Laying Out Pathways With Rgraphviz. The R Journal, 4(2).
  • Kirichok, A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Kumar, A., et al. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Mykhailiuk, P.K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]

  • Sakairi, M., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(5), 6-13. [Link]

  • Shen, H.C., et al. (2009). Spiro-piperidine azetidinones as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 783-787. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Varela, M.T., Dias, G.G., de Oliveira, L.F.N., de Oliveira, R.G., Aguiar, F.D., Nogueira, J.P., Cruz, L.R., & Dias, L.C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Varela, M.T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Varela, M.T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Wuitschik, G., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega, 6(48), 32493-32507. [Link]

  • [No author listed]. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. [Link]

  • [No author listed]. (2025). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • [No author listed]. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. National Center for Biotechnology Information. [Link]

  • [No author listed]. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

Sources

Navigating Three-Dimensional Chemical Space: A Comparative Validation of 1-Phenyl-2-azaspiro[3.3]heptane in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and conformationally flexible scaffolds. The strategic incorporation of rigid, three-dimensional (3D) motifs has emerged as a powerful approach to enhance drug-like properties, including aqueous solubility, metabolic stability, and target selectivity. Among these innovative building blocks, spirocyclic systems, particularly the azaspiro[3.3]heptane framework, have garnered significant attention as bioisosteric replacements for common saturated heterocycles like piperidine and piperazine.

This guide provides an in-depth comparative analysis of 1-Phenyl-2-azaspiro[3.3]heptane and its structural isomers, validating their utility in the critical phase of lead optimization. We will delve into the underlying principles that govern the advantageous physicochemical properties of these scaffolds, supported by experimental data and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when incorporating these promising motifs into their drug discovery programs.

The Spirocyclic Advantage: Escaping Flatland in Drug Design

The introduction of spirocyclic scaffolds into drug candidates offers several key advantages that address common challenges in lead optimization.[1][2][3] The inherent three-dimensionality and rigidity of these systems can lead to:

  • Improved Physicochemical Properties: Spirocycles often exhibit higher aqueous solubility and lower lipophilicity (LogD) compared to their more traditional heterocyclic counterparts.[1][4] This can be attributed to their more compact, globular shape which disrupts crystal lattice packing and presents a more polar surface area.

  • Enhanced Metabolic Stability: The quaternary spirocenter can block sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[1][5]

  • Precise Vectorial Orientation: The rigid nature of the spirocyclic core locks the conformation of appended substituents, allowing for a more precise and optimized presentation of pharmacophoric elements to the biological target.[1] This can result in improved potency and selectivity.

  • Exploration of Novel Chemical Space: The unique 3D arrangement of atoms in spirocycles allows for the exploration of previously inaccessible regions of chemical space, potentially leading to the discovery of novel intellectual property.[6]

A Head-to-Head Comparison: this compound vs. its Isomers and Analogs

The choice of a specific spirocyclic scaffold can have a profound impact on the overall properties of a drug candidate. Here, we compare this compound with its isomer, 2-Phenyl-2-azaspiro[3.3]heptane, and the commonly used piperidine ring.

dot graph { layout=neato; node [shape=plaintext]; a [label="this compound"]; b [label="2-Phenyl-2-azaspiro[3.3]heptane"]; c [label="1-Phenylpiperidine"]; a -- b [label="Structural Isomers"]; a -- c [label="Bioisosteric Relationship"]; b -- c [label="Bioisosteric Relationship"]; } dot Figure 1: Structural relationships between the compared scaffolds.

Physicochemical Property Showdown

The following table summarizes key physicochemical properties for the parent scaffolds, providing a baseline for understanding their potential impact on a lead compound.

Property1-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptanePiperidineRationale for Differences
cLogP ~0.5-1.0~0.7~1.5The more compact and 3D nature of the azaspiro[3.3]heptane scaffolds generally leads to lower calculated lipophilicity compared to the more flexible piperidine ring.[1]
Aqueous Solubility HigherHigherLowerThe increased polarity and reduced crystal lattice energy of spirocycles often result in improved aqueous solubility.[4]
pKa ~10.0-10.5~10.4~11.2The proximity of the second ring in the azaspiro[3.3]heptane scaffolds can influence the basicity of the nitrogen atom.
Fraction sp3 (Fsp3) 1.01.01.0All three parent scaffolds are fully saturated, contributing to a desirable high fraction of sp3-hybridized carbons, which is often correlated with success in clinical development.[2][3]

Note: The addition of a phenyl group will significantly increase the lipophilicity of all three scaffolds, but the relative trends are expected to be maintained.

Experimental Validation: A Guide to Key Assays

To empirically validate the advantages of incorporating this compound into a lead series, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is essential. Below are detailed protocols for two fundamental assays: Kinetic Solubility and Microsomal Stability.

Experimental Workflow for Scaffold Evaluation

G cluster_0 Compound Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Decision Making A Synthesize Analogs: - this compound - 2-Phenyl-2-azaspiro[3.3]heptane - 1-Phenylpiperidine B Kinetic Solubility Assay A->B C Microsomal Stability Assay A->C D Caco-2 Permeability Assay A->D E Compare Physicochemical and ADME Properties B->E C->E D->E F Select Optimal Scaffold for Lead Optimization E->F

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To determine the kinetic solubility of test compounds in a phosphate-buffered saline (PBS) solution, simulating physiological pH.[7]

Causality: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. This assay provides a rapid assessment of a compound's propensity to remain in solution under physiologically relevant conditions.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear, flat-bottom for UV analysis; or nephelometry plates)

  • Plate shaker

  • UV/Vis microplate reader or nephelometer

  • DMSO

Procedure:

  • Preparation of Compound Plates:

    • In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution of each test compound to individual wells.

    • Include wells with DMSO only as a negative control.

  • Addition of Buffer:

    • To each well containing the compound, add 198 µL of PBS (pH 7.4) to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation and Mixing:

    • Seal the plate and shake at room temperature for 2 hours. This allows the system to reach a state of kinetic equilibrium where precipitation of poorly soluble compounds may occur.

  • Measurement:

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.[7]

    • Direct UV Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the UV absorbance at a wavelength where the compound has a maximum absorbance (λmax).[7]

  • Data Analysis:

    • For the nephelometric method, compare the light scattering of the test compounds to the DMSO control.

    • For the direct UV method, calculate the concentration of the compound in the supernatant using a standard curve. The solubility is the concentration of the compound that remains in solution.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes.[8][9][10][11]

Causality: Rapid metabolism by liver enzymes, particularly cytochrome P450s (CYPs), is a primary cause of poor in vivo exposure and short half-life. This assay identifies compounds that are susceptible to hepatic clearance.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard (for quenching and sample analysis)

  • 96-well incubation plate

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing the HLMs and phosphate buffer. Pre-warm this mixture to 37°C.

  • Initiation of Reaction:

    • In the 96-well incubation plate, add the test compound to the HLM mixture to achieve a final concentration of 1 µM.

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and add it to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard. This will quench the reaction and precipitate the proteins.[10]

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[12]

Protocol 3: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound and assess its potential for active transport using the Caco-2 cell monolayer model.[13][14][15][16][17]

Causality: A drug's ability to cross the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 assay is a widely accepted in vitro model that mimics the human intestinal barrier.[13][17]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Test compound and reference compounds (e.g., a high permeability marker like propranolol and a low permeability marker like atenolol)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):

    • Perform the assay in the reverse direction, adding the compound to the basolateral side and sampling from the apical side. This is crucial for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[17]

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.[17]

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux.[17]

Comparative Data Summary

CompoundKinetic Solubility (µM) at pH 7.4Human Liver Microsome t1/2 (min)Caco-2 Papp (A to B) (10^-6 cm/s)Caco-2 Efflux Ratio
Lead Scaffold with Piperidine Hypothetical Value: 15Hypothetical Value: < 5Hypothetical Value: 8Hypothetical Value: 1.2
Lead Scaffold with this compound Expected: > 50Expected: > 30Expected: 5-10Expected: < 2
Lead Scaffold with 2-Phenyl-2-azaspiro[3.3]heptane Expected: > 50Expected: > 30Expected: 5-10Expected: < 2

Interpretation: The incorporation of the this compound motif is anticipated to significantly improve both the kinetic solubility and metabolic stability of the lead compound compared to the piperidine analog. The rigid spirocyclic core is expected to maintain or slightly modulate passive permeability while not being a significant substrate for efflux transporters.

Conclusion

The strategic use of 3D scaffolds is a cornerstone of modern medicinal chemistry. This compound and its related isomers represent a valuable class of building blocks that can effectively address common liabilities encountered during lead optimization. Their ability to enhance aqueous solubility, improve metabolic stability, and provide precise conformational control makes them attractive alternatives to traditional saturated heterocycles.[1][4][18] By employing the rigorous experimental validation protocols outlined in this guide, drug discovery teams can confidently select and implement these innovative scaffolds to accelerate the development of safer and more effective medicines.

References

  • Microsomal Stability Assay Protocol | AxisPharm.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Caco2 assay protocol.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Caco-2 Permeability Assay Protocol - Studylib.
  • Spirocyclic Building Blocks for Scaffold Assembly - Sigma-Aldrich.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Applications of spiro[3.3]heptane scaffolds to medchem purposes.
  • Physicochemical properties of model compounds 57–59. Solubility (Sol.):...
  • Spirocyclic Piperidine Bioisostere - Enamine.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Uniba.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • Modular, Scalable Synthesis of 1-Aza[3.3]heptanes.
  • Group meeting Enamine unlayered.
  • Caco-2 Permeability Assay - Evotec.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • 2-Azaspiro[3.3]heptan-6-amine Properties - EPA.
  • Microsomal Stability Assay - Cre
  • Metabolic Stability Assays - Merck Millipore.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery - Benchchem.
  • Expanding the Azaspiro[3.
  • Spiro[3.
  • 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem.
  • Spiro[3.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC.
  • Kinetic Solubility Assays Protocol - AxisPharm.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.
  • 1-Substituted 2-azaspiro[3.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC.
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed.
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed.
  • Solubility Toolbox for Successful Design of Drug Candid
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - Sci-Hub.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.
  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. | Semantic Scholar.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.

Sources

2-Azaspiro[3.3]heptane Motifs in Drug Discovery: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case studies of drugs containing 2-azaspiro[3.3]heptane motifs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The 2-azaspiro[3.3]heptane motif has emerged as a high-value bioisostere for classical nitrogen heterocycles like piperidine, piperazine, and morpholine.[2] By replacing a six-membered ring with this strained, spirocyclic scaffold, medicinal chemists can dramatically alter the physicochemical vector of a drug candidate.

Unlike simple alkyl substitutions, the incorporation of a 2-azaspiro[3.3]heptane core introduces a specific geometric constraint—often creating a 90° twist between exit vectors—and increases fraction saturated carbon (


). This guide analyzes three distinct case studies where this motif was pivotal in optimizing metabolic stability, central nervous system (CNS) penetration, and off-target safety profiles.
Part 1: Technical Deep Dive & Case Studies
Case Study 1: TBI-223 (Tuberculosis)

Objective: Replace the morpholine/piperazine core of Linezolid-like oxazolidinones to improve safety margins and metabolic stability.

The Challenge: Linezolid, a standard-of-care antibiotic, suffers from myelosuppression due to inhibition of mammalian mitochondrial protein synthesis (MPS). Additionally, metabolic stability issues often require twice-daily dosing.

The Solution: TBI-223 incorporates a 2-oxa-6-azaspiro[3.3]heptane motif.[1][3][4][5][6][7] This specific variation (an oxa-azaspirocycle) acts as a bioisostere for morpholine but with significantly altered geometry and lipophilicity.

Comparative Performance Data:

ParameterLinezolid (Reference)TBI-223 (Spiro-Analogue)Impact
MPS Inhibition (

)


>9-fold safety margin improvement
Metabolic Stability ModerateHigh (across 5 species)Reduced clearance, enabling QD dosing
CYP Inhibition LowNo inhibition (20% at

)
Clean drug-drug interaction profile
Oral Bioavailability HighHighRetained favorable PK

Mechanistic Insight: The rigid spirocyclic core prevents the molecule from fitting into the mammalian mitochondrial ribosome binding pocket as effectively as the flexible morpholine ring of Linezolid, while maintaining high affinity for the bacterial ribosome. This effectively "dials out" the toxicity.

Case Study 2: AZD1979 (Obesity/MCHr1 Antagonist)

Objective: Optimize CNS exposure and reduce lipophilicity in Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists.[1][8]

The Challenge: Early MCHr1 antagonists were plagued by high lipophilicity (high LogD), leading to poor metabolic stability and hERG channel inhibition (cardiotoxicity risk).

The Solution: AstraZeneca utilized the 2-oxa-6-azaspiro[3.3]heptane scaffold to replace lipophilic piperidine/piperazine cores.

Key Findings:

  • Lipophilicity Modulation: The spiro motif lowered LogD significantly compared to the parent piperidine, keeping the compound within the optimal range for blood-brain barrier (BBB) penetration without being sequestered in lipid membranes.

  • Efficacy: The compound achieved an

    
     and demonstrated dose-dependent weight loss in diet-induced obese (DIO) mice.
    
  • Safety: The physicochemical changes reduced hERG liability, a common failure mode for lipophilic CNS drugs.

Case Study 3: Bupivacaine Analogues (Anesthetics)

Objective: Explore the "Magic Methyl" and spiro-restriction effects on the metabolic stability of the local anesthetic Bupivacaine.

The Experiment: Researchers synthesized analogues replacing the N-butyl piperidine ring of Bupivacaine with 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane .

Comparative Analysis:

PropertyPiperidine (Parent)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
LogD (pH 7.4) 1.61.21.0 (Lowest)
Solubility (

)
1361213

(Microsomes)



Half-life (

)
Reference31 min52 min

Critical Analysis:

  • Solubility Paradox: Contrary to the general expectation that

    
    -rich spirocycles improve solubility, here solubility decreased. This is likely due to the highly symmetrical, rigid structure of the spiro-analogue facilitating tighter crystal packing (higher melting point), which opposes dissolution.
    
  • Metabolic Nuance: The 1-azaspiro isomer proved superior to the 2-azaspiro isomer in metabolic stability (

    
     52 min vs 31 min).[9][10] This highlights that the position of the nitrogen in the spiro system dictates the accessibility of metabolic soft spots (e.g., 
    
    
    
    -carbon oxidation).
Part 2: Visualizing the Structural Evolution

The following diagram illustrates the structural logic of replacing a piperidine/morpholine core with a spirocyclic motif, highlighting the change in exit vectors and properties.

Bioisostere_Evolution Parent Parent Heterocycle (Piperidine/Morpholine) • Flexible Chair Conformation • Higher Lipophilicity Constraint Structural Constraint (Ring Contraction) Parent->Constraint Design Strategy Spiro 2-Azaspiro[3.3]heptane • Rigid 90° Twist • Lower LogD • Defined Exit Vectors Constraint->Spiro Carbon Analog OxaSpiro 2-Oxa-6-azaspiro[3.3]heptane (TBI-223 / AZD1979) • Bioisostere for Morpholine • Reduced Basicity • Improved Metabolic Stability Spiro->OxaSpiro Heteroatom Insertion

Caption: Evolution from flexible piperidine/morpholine rings to rigid spirocyclic scaffolds, improving physicochemical properties.

Part 3: Experimental Protocols
Protocol A: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

A scalable, protecting-group-free route used in the synthesis of TBI-223 intermediates.[3][6]

Reagents:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)[3][6]

  • 2-Fluoro-4-nitroaniline[3][6]

  • Sodium Hydroxide (NaOH)

  • DMSO / Water

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-4-nitroaniline (1.0 eq) in DMSO (5 vol).

  • Alkylation: Add 3,3-bis(bromomethyl)oxetane (1.2 eq) to the solution.

  • Base Addition: Slowly add powdered NaOH (4.0 eq) while maintaining the internal temperature between 20–30°C. Note: The reaction is exothermic.

  • Cyclization: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by HPLC for the disappearance of the aniline.

  • Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (10 vol).

  • Isolation: The product precipitates as a yellow solid. Filter the solid and wash extensively with water to remove DMSO and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water if purity is <98%.

  • Yield: Typical isolated yield is 85–90%.

Self-Validating Check: The formation of the spiro-ring is confirmed by the disappearance of the distinct aniline NH2 protons in


 NMR and the appearance of the symmetric oxetane/azetidine methylene signals (typically 

4.0–4.8 ppm).
Protocol B: Microsomal Metabolic Stability Assay

Standard protocol used to assess


 differences between piperidine and spiro-analogues.
  • Incubation: Prepare liver microsomes (human/mouse/rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Dosing: Spike the test compound (final concentration 1

    
    ) into the mixture.
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Remove aliquots (50

    
    ) at 
    
    
    
    minutes.
  • Quench: Immediately mix aliquots with 150

    
     ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
Part 4: Synthesis Workflow Visualization

Synthesis_Workflow Start1 2-Fluoro-4-nitroaniline Mix Dissolve in DMSO Start1->Mix Start2 3,3-Bis(bromomethyl)oxetane Start2->Mix Base Add NaOH (4 eq) Temp < 30°C Mix->Base Heat Heat to 60°C (12-16h) Double Alkylation/Cyclization Base->Heat Quench Quench in Ice Water Precipitation Heat->Quench Product 6-(2-fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane (Yellow Solid, >98% Purity) Quench->Product

Caption: Scalable synthesis route for the TBI-223 intermediate via double alkylation.

References
  • Cardoso, F. S. P., et al. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223." Organic Process Research & Development. [4]

  • Johansson, A., et al. (2016).[11] "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties."[4][8] Journal of Medicinal Chemistry.

  • Kirichok, A. A., et al. (2023).[10] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Organic Letters.

  • Global Alliance for TB Drug Development. "TBI-223: A Novel Oxazolidinone." New TB Drugs Working Group.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Responsible Disposal of 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of chemical innovation, our responsibility extends beyond synthesis and application to the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive framework for managing waste streams containing 1-Phenyl-2-azaspiro[3.3]heptane, a unique scaffold of interest in modern drug discovery. Our approach is grounded in the fundamental principles of laboratory safety and environmental stewardship, ensuring that procedural steps are understood not just as rules, but as critical components of a self-validating safety system.

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, its structure—comprising a phenyl group and a saturated azaspirocyclic system—provides the necessary information to infer its potential hazards and dictate a cautious disposal pathway. This process of hazard assessment is not merely a suggestion but a requirement for the waste generator under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

Part 1: Hazard Characterization and Waste Classification

The cornerstone of proper disposal is a thorough understanding of the material's potential hazards. As the generator of the waste, you are legally responsible for making an accurate hazardous waste determination.[2] This is achieved by evaluating the waste against the four hazardous characteristics defined by the EPA.[3]

Structural & Regulatory Hazard Assessment

Based on its chemical structure and data from analogous compounds, we can project the likely hazard profile of this compound.

Hazard Characteristic Assessment for this compound (Inferred) Justification & Rationale
Ignitability Unlikely to be a primary hazard, but should be confirmed.The molecule lacks functional groups typically associated with low flash points. However, if dissolved in a flammable solvent (e.g., heptane[4][5]), the entire waste stream is considered ignitable.
Corrosivity Possible.As a secondary amine, it may be basic. The pH of the waste stream should be tested. A waste is corrosive if its aqueous pH is ≤ 2 or ≥ 12.5.[3]
Reactivity Unlikely to be reactive under standard conditions.The structure is stable and does not contain groups known for violent reactions with water or air, or for being explosive.[3]
Toxicity Assumed Toxic. The phenyl group is a common feature in polycyclic aromatic hydrocarbons (PAHs), which are known for persistence and toxicity.[6] Furthermore, many nitrogen-containing heterocyclic compounds exhibit biological activity, and in the absence of specific toxicological data, a compound must be handled as potentially toxic. This is the most conservative and responsible classification.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the essential operational steps for safely managing this compound waste from the point of generation to its final removal by certified professionals.

Workflow for Compliant Disposal of this compound

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Accumulation cluster_4 Step 5: Disposal gen Waste Generated (e.g., reaction mixture, contaminated labware) char Perform Hazardous Waste Determination (Reference Part 1 Table) gen->char seg Isolate Waste Stream char->seg incomp Store Away From Incompatible Materials (e.g., Strong Oxidizers, Acids) seg->incomp cont Select Appropriate Container (Compatible, Sealable, Good Condition) incomp->cont label_waste Affix Hazardous Waste Label - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics - Accumulation Start Date cont->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store limits Adhere to SAA Limits - Max 55 gallons - Keep container closed store->limits pickup Contact Institutional EH&S for Waste Pickup Request limits->pickup vendor Licensed Hazardous Waste Vendor Manages Final Disposal pickup->vendor

Caption: Decision workflow for proper disposal of this compound waste.

Detailed Methodologies

1. Waste Identification and Segregation:

  • Identify the Waste Stream: Any material that has come into contact with this compound is considered part of the waste stream. This includes reaction residues, contaminated solvents, and solid materials like gloves, weigh boats, and silica gel.[7]

  • Segregate Incompatibles: This waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[8] Do not mix with:

    • Strong Acids: Can cause violent exothermic reactions with amines.

    • Strong Oxidizing Agents: Can create fire or explosion hazards.

    • Halogenated and Non-Halogenated Solvents: Many institutions require these to be collected in separate containers to facilitate disposal.[9]

2. Containerization and Labeling:

  • Container Selection: Use only containers that are in good condition, have a secure, tightly sealing cap, and are chemically compatible with the waste.[9][10] For liquid waste, leave at least 10% of headspace to allow for vapor expansion. Do not use food or beverage containers.[9]

  • Labeling Protocol: As soon as the first drop of waste enters the container, it must be labeled.[8] The label must include:

    • The words "Hazardous Waste" .[11]

    • The full, unabbreviated chemical name: "this compound" and any other components (e.g., "in Heptane").

    • The specific hazard(s) identified (e.g., "Toxic," "Flammable" ).

    • The Accumulation Start Date (the date the first waste was added).

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation in a designated SAA.[3] This area must be under the control of the laboratory personnel generating the waste.

  • Storage Practices: Keep the waste container closed at all times except when actively adding waste.[9][10] Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[8]

4. Arranging for Final Disposal:

  • Institutional Procedures: Your facility's Environmental Health & Safety (EH&S) department is your primary resource. They will have specific procedures for requesting a waste pickup.[3]

  • Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[10][12] All hazardous chemical waste must be disposed of through a licensed professional waste disposal service, which your EH&S office will coordinate.[12] This ensures "cradle-to-grave" management as mandated by the EPA.

Part 3: Spill and Emergency Procedures

All personnel handling this compound must be familiar with emergency protocols.

  • Small Spills: For minor spills that can be cleaned up in under 15 minutes without risk of overexposure, use an appropriate chemical spill kit.[10]

    • Wear personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves.[12]

    • Absorb the spill with a non-reactive absorbent material.

    • Collect all cleanup materials into a suitable container, seal it, and label it as hazardous waste for disposal.[10]

  • Large Spills & Personal Exposure:

    • In case of a large spill, evacuate the area immediately and notify your institution's emergency response line and EH&S department.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention for any exposure.

By adhering to this comprehensive disposal framework, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental Services. (n.d.).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Stanford Environmental Health & Safety. (n.d.).
  • Vanderbilt University Medical Center. (n.d.).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Oxa-6-azaspiro[3.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 6-Oxa-1-azaspiro[3.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1,6-diazaspiro[3.3]heptane. PubChem. Available at: [Link]

  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
  • Sigma-Aldrich. (n.d.). GHS EU Poster.
  • University of Washington Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • Sigma-Aldrich. (2015, April 27).
  • Actylis Lab Solutions. (2024, September 28).
  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem. Available at: [Link]

  • Federal Environment Agency (Umweltbundesamt). (n.d.). Polycyclic Aromatic Hydrocarbons: Harmful to the Environment! Toxic! Inevitable?.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Ashland. (n.d.). Heptane - Product Stewardship Summary.
  • Government of Canada. (2024, April 19). Assessment of select hydrocarbon-based substances.
  • U.S. Environmental Protection Agency. (2016, July 6). Provisional Peer-Reviewed Toxicity Values for n-Heptane (CASRN 142-82-5).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Phenyl-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel chemical entity, 1-Phenyl-2-azaspiro[3.3]heptane requires a cautious and well-defined handling protocol. In the absence of specific toxicological data, it is imperative to treat this compound as potentially hazardous and to employ a comprehensive personal protective equipment (PPE) strategy to minimize exposure. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Foundational Principle: Precautionary Risk Management

Given that this compound is a new substance, its specific health hazards are not yet fully understood.[1] Therefore, the cornerstone of our safety protocol is the assumption that the compound may be toxic.[1] This precautionary approach dictates that all handling procedures are to be conducted under conditions that minimize any potential risk.[1]

Hazard Assessment and Control

While specific data for this compound is unavailable, an analysis of structurally related compounds and general chemical safety principles allows for a proactive hazard assessment. Potential risks may include skin and eye irritation, and unknown systemic toxicity if inhaled or ingested.[2] The primary methods for mitigating these risks, in order of preference, are engineering controls, administrative controls, and finally, personal protective equipment (PPE).[1]

Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[3][4]

Administrative Controls: Adherence to established safe laboratory practices is non-negotiable. This includes clear labeling of all containers, maintaining a clean and uncluttered workspace, and prohibiting eating, drinking, and the application of cosmetics in the laboratory.[5]

Personal Protective Equipment (PPE): The Final Barrier

PPE serves as the last line of defense against chemical exposure.[4] The following table summarizes the mandatory PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves.[3] Inspect for damage before each use.To prevent skin contact with the chemical. No single glove material offers universal protection, so careful selection is key.[1]
Eye and Face Protection Safety goggles or a face shield.[2][3]To protect against splashes and aerosols that could cause serious eye irritation.[2]
Body Protection A flame-resistant lab coat.[3]To protect the skin and personal clothing from contamination.
Footwear Closed-toe shoes.[3]To protect the feet from spills.
Respiratory Protection An air-purifying respirator may be necessary if engineering controls are insufficient.[1]To prevent the inhalation of hazardous vapors or aerosols.

Procedural Workflow for Safe Handling

The following step-by-step protocol outlines the safe handling of this compound.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for any available information on the compound and its potential hazards.[3]

  • Assemble all necessary materials and PPE: Ensure that all required equipment and PPE are readily available and in good condition.

  • Don PPE: Put on all required PPE in the correct sequence as illustrated in the diagram below.

Handling:

  • Work in a fume hood: Conduct all transfers and manipulations of the compound within a properly functioning chemical fume hood.[3]

  • Use designated tools: Employ spatulas, pipettes, or other appropriate tools for transferring the chemical to avoid direct contact.[3]

  • Keep containers closed: Ensure that all containers of this compound are tightly sealed when not in use.[2]

Post-Handling:

  • Decontaminate the work area: Clean the work surface in the fume hood thoroughly.

  • Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination.

  • Wash hands: Wash hands thoroughly with soap and water after removing gloves.[2][3]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Work Handle Chemical Don4->Work Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Work->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: A Critical Final Step

Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: Dispose of used gloves and any other disposable PPE in a designated hazardous waste container.[2]

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous waste.[2] Do not pour chemicals down the drain.[3] Use clearly labeled waste containers for different categories of chemical waste.[3] Consult with your institution's environmental health and safety (EH&S) office for specific disposal guidelines.

By adhering to these protocols, researchers can handle this compound with a high degree of safety, fostering a secure and productive research environment.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. Available from: [Link]

  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-2-azaspiro[3.3]heptane
Reactant of Route 2
1-Phenyl-2-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.